4,5-Dibromo-2-methylpyridazin-3-one
Description
Structure
2D Structure
Propriétés
IUPAC Name |
4,5-dibromo-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVMPLOQDFREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159796 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13645-74-4 | |
| Record name | 4,5-Dibromo-2-methyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13645-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013645744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dibromo-2-methyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,5-Dibromo-2-methylpyridazin-3-one chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 4,5-Dibromo-2-methylpyridazin-3-one (CAS No. 13645-74-4), a key intermediate in the development of novel bioactive molecules.
Executive Summary
This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. The pyridazin-3(2H)-one core is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including cardiovascular and anticancer properties.[1] This intermediate, featuring two reactive bromine atoms, serves as a versatile scaffold for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. Its utility lies in its role as a building block for more complex molecules in medicinal chemistry and agrochemical research.[2][3][4] This guide summarizes its known physical and chemical properties, outlines a probable synthetic route, and describes its expected reactivity, providing a foundational resource for laboratory professionals.
Chemical and Physical Properties
Quantitative data for this compound is limited in publicly available literature. The following tables summarize key identifiers and a combination of experimental and predicted data.
Compound Identification
| Identifier | Value | Reference |
| CAS Number | 13645-74-4 | [5][6][7] |
| Molecular Formula | C₅H₄Br₂N₂O | [5][6][7] |
| Molecular Weight | 267.91 g/mol | [4][7][8] |
| IUPAC Name | This compound | [7] |
| Canonical SMILES | CN1C(=O)C(=C(C=N1)Br)Br | [] |
| InChI Key | SLVVMPLOQDFREV-UHFFFAOYSA-N | [8][10] |
| Synonyms | 4,5-dibromo-2-methyl-2H-pyridazin-3-one | [5] |
Physicochemical Data
| Property | Value | Notes | Reference |
| Physical Form | Solid | --- | [8] |
| Melting Point | No data available | The unmethylated analog, 4,5-Dibromo-3(2H)-pyridazinone, melts at 226 °C (dec.). | [2][6] |
| Boiling Point | 236.9 °C at 760 mmHg | Predicted | [6][] |
| Flash Point | 97.1 °C | Predicted | [6] |
| Solubility | No data available | --- | [6] |
| pKa | 4.155 | Predicted | [10] |
| XLogP | 1.305 | Predicted | [10] |
| Storage | Store at 2-8°C under an inert atmosphere. | --- | [8] |
Spectral Data
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a chemically sound and logical approach is the N-methylation of its precursor, 4,5-Dibromo-3(2H)-pyridazinone (CAS: 5788-58-9).
Proposed Synthesis: N-methylation of 4,5-Dibromo-3(2H)-pyridazinone
This proposed protocol is based on standard procedures for the N-alkylation of lactams and related heterocycles.
Reaction Scheme:
Caption: Proposed synthesis of the target compound via N-methylation.
Methodology:
-
Preparation: To a solution of 4,5-Dibromo-3(2H)-pyridazinone (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).
-
Reaction: Stir the suspension at room temperature for 30 minutes. Add a methylating agent, such as methyl iodide or dimethyl sulfate (B86663) (1.1 eq), dropwise to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product, this compound.
Chemical Reactivity and Applications
As a drug intermediate, the primary value of this compound lies in the reactivity of its two bromine atoms, which can be selectively or sequentially displaced.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazinone ring, enhanced by the electron-withdrawing effect of the carbonyl group, makes the C4 and C5 positions susceptible to nucleophilic aromatic substitution (SNAr). This is the most anticipated and valuable reaction pathway for this compound. Studies on structurally similar dibromo-heterocycles confirm their utility in SNAr reactions with a variety of nucleophiles.[14][15][16]
-
Regioselectivity: The relative reactivity of the bromine at the C4 versus the C5 position with nucleophiles has not been explicitly documented and would need to be determined experimentally.
-
Nucleophiles: A wide range of N-nucleophiles (amines), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols) can be employed to displace the bromine atoms.
-
Reaction Control: By carefully controlling stoichiometry and reaction conditions (temperature, base, solvent), it may be possible to achieve selective monosubstitution or complete disubstitution, providing a pathway to diverse molecular structures.
Caption: Expected reactivity of the title compound in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds are also suitable handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions.[15] This allows for the formation of C-C or C-N bonds, enabling the introduction of aryl, heteroaryl, or complex amine functionalities, which are crucial for tuning the pharmacological properties of a lead compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.
GHS Hazard Information
| Hazard | Code | Description | Reference |
| Pictogram | GHS07 (Exclamation Mark) | [8] | |
| Signal Word | Warning | [8] | |
| Hazard Statements | H302 | Harmful if swallowed. | [8] |
| H315 | Causes skin irritation. | [8] | |
| H319 | Causes serious eye irritation. | [8] | |
| H335 | May cause respiratory irritation. | [8] | |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gear. If swallowed, call a poison center. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. | [8] |
Conclusion
This compound is a valuable chemical intermediate for constructing diverse molecular libraries, particularly for applications in drug discovery and agrochemical synthesis. While comprehensive experimental data on the compound itself is sparse, its structural features and the known chemistry of related pyridazinones strongly suggest its utility in SNAr and cross-coupling reactions. The information and proposed protocols in this guide provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 3(2H)-pyridazinone, 4,5-dibromo-2-methyl- | CAS 13645-74-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Page loading... [wap.guidechem.com]
- 7. 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | C5H4Br2N2O | CID 203012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,5-Dibromo-2-methylpyridazin-3(2H)-one | 13645-74-4 [sigmaaldrich.com]
- 10. dempochem.com [dempochem.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4,5-Dibromo-2-methylpyridazin-3-one
CAS Number: 13645-74-4
Disclaimer: This document provides a technical overview of 4,5-Dibromo-2-methylpyridazin-3-one. It is intended for researchers, scientists, and drug development professionals. Detailed experimental data for this specific compound are not extensively available in peer-reviewed literature. Therefore, this guide presents a combination of known data for the compound, plausible synthetic and analytical methodologies based on established chemical principles for related structures, and the biological context of the broader pyridazinone chemical class.
Executive Summary
This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. Its primary role in the scientific field is as a chemical intermediate or building block for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.[1] The pyridazinone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide summarizes the known properties of this compound, provides detailed hypothetical and generalized experimental protocols for its synthesis and characterization, and discusses its potential applications in drug discovery workflows.
Chemical and Physical Properties
While comprehensive experimental data is limited, the fundamental properties of this compound are available from chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 13645-74-4 | [5] |
| Molecular Formula | C₅H₄Br₂N₂O | [5] |
| Molecular Weight | 267.91 g/mol | [5] |
| IUPAC Name | 4,5-dibromo-2-methylpyridazin-3(2H)-one | [5] |
| Physical Form | Solid | [5] |
| Storage Conditions | 2-8°C, Inert atmosphere | [5] |
| Purity | Typically ≥98% | [5] |
Synthesis and Characterization
Experimental Protocols
Protocol 3.1.1: Synthesis of 4,5-Dibromo-3(2H)-pyridazinone (Precursor)
This protocol is adapted from general synthesis methods for pyridazinones, which often involve the cyclization of a γ-keto acid with a hydrazine (B178648) source, followed by bromination.
-
Step 1: Synthesis of Pyridazin-3(2H)-one. A mixture of a suitable γ-keto acid (e.g., 4-oxobutanoic acid) and hydrazine hydrate (B1144303) in a 1:1.1 molar ratio is refluxed in a solvent such as ethanol (B145695) or acetic acid for 4-6 hours.[5]
-
Step 2: Purification. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is poured into ice-cold water, and the precipitate is collected by filtration, washed with water, and dried. Recrystallization from aqueous ethanol can be performed for further purification.
-
Step 3: Bromination. The dried pyridazin-3(2H)-one is dissolved in a suitable solvent like glacial acetic acid. To this solution, 2.2 equivalents of bromine (Br₂) are added dropwise at room temperature with stirring.
-
Step 4: Reaction Completion and Isolation. The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Step 5: Final Purification. The mixture is cooled and poured onto crushed ice. The resulting precipitate, 4,5-Dibromo-3(2H)-pyridazinone, is collected by filtration, washed thoroughly with cold water and a dilute solution of sodium thiosulfate (B1220275) to remove excess bromine, and then dried under vacuum.
Protocol 3.1.2: N-Methylation to Yield this compound
This protocol is a generalized N-alkylation procedure for amide-like heterocycles.[6][7]
-
Step 1: Deprotonation. 4,5-Dibromo-3(2H)-pyridazinone (1.0 eq.) is dissolved in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride (NaH, 1.1 eq.), is added portion-wise at 0°C. The mixture is stirred for 30-60 minutes at this temperature to allow for complete deprotonation.
-
Step 2: Methylation. A methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄, 1.1 eq.) or methyl iodide (CH₃I, 1.1 eq.), is added dropwise to the reaction mixture at 0°C.
-
Step 3: Reaction. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC.
-
Step 4: Quenching and Extraction. Upon completion, the reaction is carefully quenched by the slow addition of water. The product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Step 5: Purification. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for this compound based on its structure and data from analogous compounds.[8][9][10]
Table 3.2.1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Singlet (s) | 1H | H-6 (Pyridazinone ring proton) |
| ~ 3.6 - 3.8 | Singlet (s) | 3H | N-CH₃ (Methyl protons) |
Table 3.2.2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 162 | C=O (Carbonyl) |
| ~ 135 - 140 | C-6 |
| ~ 125 - 130 | C-Br (C-4) |
| ~ 115 - 120 | C-Br (C-5) |
| ~ 35 - 40 | N-CH₃ |
Table 3.2.3: Expected FT-IR and Mass Spectrometry Data
| Technique | Expected Peaks / Characteristics |
| FT-IR (KBr) | ~1660-1680 cm⁻¹ (C=O stretch), ~1580-1620 cm⁻¹ (C=N stretch), ~2920-2980 cm⁻¹ (C-H stretch, methyl), ~550-650 cm⁻¹ (C-Br stretch) |
| MS (EI) | Isotopic pattern characteristic of two bromine atoms (M, M+2, M+4 peaks in ~1:2:1 ratio). Expected M⁺ at m/z ≈ 266, 268, 270. |
Application in Drug Discovery and Development
This compound serves as a versatile scaffold for the synthesis of biologically active molecules. The two bromine atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents at the 4- and 5-positions, enabling the creation of large chemical libraries for drug screening.
General Synthetic Workflow
The use of this intermediate in a drug discovery program typically follows a multi-step workflow, starting from the core scaffold and leading to a final candidate compound for biological evaluation.
Biological Targets of Pyridazinone Derivatives
The pyridazinone core is present in numerous compounds investigated for various therapeutic targets. A prominent area of research is in oncology, where pyridazinone derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][4]
This diagram illustrates how a drug derived from the pyridazinone scaffold might function. Many receptor tyrosine kinases (RTKs), when activated by growth factors, initiate downstream signaling cascades like the MAPK/ERK pathway. This pathway is critical for cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active. Pyridazinone-based drugs can be designed to bind to the ATP-binding pocket of these kinases, inhibiting their function and thereby blocking the signaling cascade that leads to tumor growth and angiogenesis.[11]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable chemical intermediate whose utility is derived from the proven pharmacological potential of the pyridazinone scaffold. While detailed studies on the compound itself are scarce, its structure provides a robust platform for the synthesis of diverse chemical libraries. Researchers and drug development professionals can leverage this building block to explore novel therapeutics targeting a wide range of diseases, particularly in the fields of oncology and cardiovascular medicine. Further research into the reactivity and applications of this specific intermediate could open new avenues for the development of next-generation pharmaceuticals.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]
- 11. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthetic Overview of 4,5-Dibromo-2-methylpyridazin-3-one
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the molecular weight determination of 4,5-Dibromo-2-methylpyridazin-3-one, alongside a representative synthetic protocol and a generalized workflow for the synthesis of pyridazinone derivatives.
Molecular Weight and Physicochemical Data
The molecular weight of this compound has been determined based on its molecular formula, C₅H₄Br₂N₂O. The compound's structure incorporates a methylated pyridazinone core with two bromine substituents at the 4 and 5 positions. The molecular weight is a fundamental parameter for researchers, essential for stoichiometric calculations in chemical reactions and for the characterization of the compound.
The calculated molecular weight is 267.91 g/mol .[1][2] This value is derived from the summation of the atomic weights of its constituent atoms. The table below provides a comprehensive breakdown of the atomic weights used for this calculation.
| Element (Symbol) | Count | Atomic Weight (amu) | Total Atomic Weight (amu) |
| Carbon (C) | 5 | 12.011 | 60.055 |
| Hydrogen (H) | 4 | 1.008[3] | 4.032 |
| Bromine (Br) | 2 | 79.904[4][5][6] | 159.808 |
| Nitrogen (N) | 2 | 14.007[7] | 28.014 |
| Oxygen (O) | 1 | 15.999[1] | 15.999 |
| Total Molecular Weight | 267.908 |
Synthetic Approaches to Pyridazinone Derivatives
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients.[1] The synthesis of pyridazinone derivatives can be achieved through several routes, often involving the cyclization of a dicarbonyl compound with hydrazine (B178648) or its derivatives.
Experimental Protocol: General Synthesis of 4,5-Dibromo-3,6-diarylpyridazines
The following protocol, adapted from a general method for synthesizing related dibromopyridazine structures, provides a framework for the synthesis of the pyridazinone core. This one-pot, two-step methodology involves an initial electrophilic addition of bromine to a diyne precursor, followed by cyclization with hydrazine.
Materials:
-
1,4-diarylbuta-1,3-diyne (0.5 mmol)
-
N-bromosuccinimide (NBS) (1.5 mmol)
-
Acetonitrile-water (10:1 solvent mixture, 3 mL)
-
Hydrazine hydrate (B1144303) (1 mmol)
-
Saturated sodium thiosulfate (B1220275) solution
-
Round-bottomed flask
-
Heating mantle
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Combine the 1,4-diarylbuta-1,3-diyne substrate (0.5 mmol) and N-bromosuccinimide (1.5 mmol) in a round-bottomed flask containing 3 mL of an acetonitrile-water (10:1) solvent mixture.
-
Heat the reaction mixture to 50°C for 30 minutes.
-
Add hydrazine hydrate (1 mmol) to the reaction mixture and continue heating for an additional 3 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
To quench any excess bromine, add a saturated solution of sodium thiosulfate.
-
The resulting product can then be extracted, purified, and characterized using standard analytical techniques.
Biological Significance of Pyridazinone Derivatives
Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. These derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties.[5][7] The specific biological role of this compound is primarily as a drug intermediate, providing a foundational chemical structure for the development of more complex and potent therapeutic agents.
Visualized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of pyridazinone derivatives, highlighting the key stages from starting materials to the final product.
Caption: Generalized synthetic workflow for pyridazinone derivatives.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-methylpyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for 4,5-dibromo-2-methylpyridazin-3-one, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of the core pyridazinone ring followed by N-methylation. This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Step 1: Synthesis of 4,5-dibromopyridazin-3(2H)-one. This initial step involves the cyclization of mucobromic acid with hydrazine (B178648) to form the dibrominated pyridazinone ring.
-
Step 2: N-methylation of 4,5-dibromopyridazin-3(2H)-one. The intermediate is then methylated at the nitrogen atom in the 2-position to yield the final product.
This pathway is logical and supported by the availability of the key intermediate, 4,5-dibromopyridazin-3(2H)-one, from commercial suppliers, indicating a well-established synthetic route. The final product, this compound, has been utilized as a precursor in Suzuki-Miyaura coupling reactions for the synthesis of more complex molecules.
Experimental Protocols
Step 1: Synthesis of 4,5-dibromopyridazin-3(2H)-one from Mucobromic Acid
This procedure is analogous to the synthesis of 4,5-dichloropyridazin-3(2H)-one from mucochloric acid.
Reaction:
Caption: Synthesis of 4,5-dibromopyridazin-3(2H)-one.
Materials:
-
Mucobromic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of mucobromic acid in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford 4,5-dibromopyridazin-3(2H)-one as a solid.
Step 2: N-methylation of 4,5-dibromopyridazin-3(2H)-one
This procedure follows a standard N-alkylation protocol for pyridazinone derivatives.
Reaction:
Caption: N-methylation of 4,5-dibromopyridazin-3(2H)-one.
Materials:
-
4,5-dibromopyridazin-3(2H)-one
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
To a stirred suspension of 4,5-dibromopyridazin-3(2H)-one and potassium carbonate in acetone, methyl iodide is added at room temperature.
-
The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to give this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Mucobromic Acid | C₄H₂Br₂O₃ | 257.87 | 122-125 | Crystalline solid |
| 4,5-dibromopyridazin-3(2H)-one | C₄H₂Br₂N₂O | 253.88 | 216-218 (dec.) | Solid |
| This compound | C₅H₄Br₂N₂O | 267.91 | Not available | Solid |
Synthesis Pathway Visualization
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthesis pathway of this compound.
Conclusion
This technical guide outlines a robust and logical two-step synthesis for this compound. The pathway leverages a classical pyridazinone ring formation followed by a standard N-methylation. While specific yields for each step can vary depending on the reaction scale and purification methods, the protocols provided offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Researchers and drug development professionals can utilize this guide to produce this compound for further derivatization and incorporation into novel drug candidates.
Spectroscopic Profile of 4,5-Dibromo-2-methylpyridazin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,5-Dibromo-2-methylpyridazin-3-one. The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols for these analytical techniques.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data points that have been reported for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | Unavailable | Data not available | Data not available | C6-H |
| ¹H | Unavailable | Data not available | Data not available | N-CH₃ |
| ¹³C | Unavailable | Data not available | - | C=O |
| ¹³C | Unavailable | Data not available | - | C4-Br |
| ¹³C | Unavailable | Data not available | - | C5-Br |
| ¹³C | Unavailable | Data not available | - | C6 |
| ¹³C | Unavailable | Data not available | - | N-CH₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O stretch | Data not available | Strong |
| C=C stretch | Data not available | Medium |
| C-N stretch | Data not available | Medium |
| C-Br stretch | Data not available | Strong |
Table 3: Mass Spectrometry (MS) Data
| Technique | m/z | Relative Intensity (%) | Fragment |
| Electron Ionization (EI) | Data not available | Data not available | [M]⁺ |
| Electron Ionization (EI) | Data not available | Data not available | [M-Br]⁺ |
| Electron Ionization (EI) | Data not available | Data not available | [M-CO]⁺ |
Experimental Protocols
Detailed experimental procedures for the acquisition of spectroscopic data for this compound are not explicitly available. However, the following are general methodologies typically employed for the analysis of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) added as an internal standard (δ = 0.00 ppm). For ¹H NMR, data is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The instrument is scanned over a mass range appropriate for the molecular weight of the compound (Expected MW of this compound: ~268 g/mol ).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the solubility of 4,5-Dibromo-2-methylpyridazin-3-one in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been reported. However, to provide valuable insights for researchers in the field, this document presents solubility data and experimental protocols for a structurally related pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one (PPD). This information can serve as a valuable reference for estimating the solubility behavior of this compound and for designing appropriate experimental procedures for its solubility determination.
The study of the solubility of pyridazinone derivatives is crucial in various stages of drug discovery and development, including synthesis, purification, recrystallization, and dosage form design. Poor aqueous solubility, in particular, can be a significant hurdle in developing viable drug candidates.
Solubility of a Pyridazinone Analog: 6-Phenyl-pyridazin-3(2H)-one (PPD)
The following tables summarize the experimentally determined mole fraction solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one (PPD) in various pure organic solvents and binary mixtures of dimethyl sulfoxide (B87167) (DMSO) and water at different temperatures. This data is extracted from studies that aimed to evaluate the solubilization behavior of this poorly soluble pyridazinone derivative.
Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Pure Solvents at Various Temperatures (T = 298.2 K to 318.2 K) and pressure p = 0.1 MPa [1]
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 3.98 x 10⁻³ | 4.25 x 10⁻³ | 4.56 x 10⁻³ | 4.87 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 6.11 x 10⁻³ | 6.68 x 10⁻³ | 7.21 x 10⁻³ | 7.74 x 10⁻³ | 8.22 x 10⁻³ |
| Isopropyl Alcohol (IPA) | 1.02 x 10⁻² | 1.12 x 10⁻² | 1.22 x 10⁻² | 1.33 x 10⁻² | 1.44 x 10⁻² |
| 1-Butanol | 1.48 x 10⁻² | 1.63 x 10⁻² | 1.77 x 10⁻² | 1.94 x 10⁻² | 2.11 x 10⁻² |
| 2-Butanol | 1.55 x 10⁻² | 1.71 x 10⁻² | 1.87 x 10⁻² | 2.03 x 10⁻² | 2.18 x 10⁻² |
| Ethylene Glycol (EG) | 8.81 x 10⁻³ | 9.72 x 10⁻³ | 1.06 x 10⁻² | 1.16 x 10⁻² | 1.27 x 10⁻² |
| Propylene Glycol (PG) | 1.05 x 10⁻² | 1.16 x 10⁻² | 1.27 x 10⁻² | 1.38 x 10⁻² | 1.50 x 10⁻² |
| Polyethylene Glycol-400 (PEG-400) | 3.01 x 10⁻¹ | 3.25 x 10⁻¹ | 3.52 x 10⁻¹ | 3.82 x 10⁻¹ | 4.12 x 10⁻¹ |
| Ethyl Acetate (EA) | 5.48 x 10⁻² | 6.13 x 10⁻² | 6.84 x 10⁻² | 7.49 x 10⁻² | 8.21 x 10⁻² |
| Transcutol® | 2.41 x 10⁻¹ | 2.67 x 10⁻¹ | 2.94 x 10⁻¹ | 3.20 x 10⁻¹ | 3.46 x 10⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 3.98 x 10⁻¹ | 4.16 x 10⁻¹ | 4.32 x 10⁻¹ | 4.49 x 10⁻¹ | 4.73 x 10⁻¹ |
Table 2: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Binary DMSO + Water Systems at Various Temperatures (T = 298.2 K to 318.2 K) and pressure p = 0.1 MPa [2][3]
| Mass fraction of DMSO (m) | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| 0.0 | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| 0.1 | 1.15 x 10⁻⁴ | 1.42 x 10⁻⁴ | 1.74 x 10⁻⁴ | 2.12 x 10⁻⁴ | 2.50 x 10⁻⁴ |
| 0.2 | 5.71 x 10⁻⁴ | 7.03 x 10⁻⁴ | 8.65 x 10⁻⁴ | 1.06 x 10⁻³ | 1.25 x 10⁻³ |
| 0.3 | 1.98 x 10⁻³ | 2.44 x 10⁻³ | 3.00 x 10⁻³ | 3.68 x 10⁻³ | 4.34 x 10⁻³ |
| 0.4 | 5.48 x 10⁻³ | 6.75 x 10⁻³ | 8.30 x 10⁻³ | 1.02 x 10⁻² | 1.20 x 10⁻² |
| 0.5 | 1.30 x 10⁻² | 1.60 x 10⁻² | 1.97 x 10⁻² | 2.42 x 10⁻² | 2.85 x 10⁻² |
| 0.6 | 2.91 x 10⁻² | 3.58 x 10⁻² | 4.41 x 10⁻² | 5.42 x 10⁻² | 6.39 x 10⁻² |
| 0.7 | 6.18 x 10⁻² | 7.60 x 10⁻² | 9.35 x 10⁻² | 1.15 x 10⁻¹ | 1.36 x 10⁻¹ |
| 0.8 | 1.25 x 10⁻¹ | 1.54 x 10⁻¹ | 1.89 x 10⁻¹ | 2.32 x 10⁻¹ | 2.74 x 10⁻¹ |
| 0.9 | 2.45 x 10⁻¹ | 2.87 x 10⁻¹ | 3.28 x 10⁻¹ | 3.69 x 10⁻¹ | 4.10 x 10⁻¹ |
| 1.0 | 3.98 x 10⁻¹ | 4.16 x 10⁻¹ | 4.32 x 10⁻¹ | 4.49 x 10⁻¹ | 4.67 x 10⁻¹ |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a pyridazinone derivative, based on the isothermal shake-flask method, which is a widely accepted technique for solubility measurement.[1][2][3][4]
1. Materials and Apparatus
-
Solute: this compound (or the pyridazinone derivative of interest)
-
Solvents: A range of organic solvents of known purity.
-
Apparatus:
-
Analytical balance (with an accuracy of ±0.1 mg)
-
Isothermal mechanical shaker or water bath with temperature control (±0.1 K)
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringes and syringe filters (e.g., 0.45 µm)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
2. Experimental Procedure
-
Sample Preparation:
-
An excess amount of the solute (this compound) is added to a known volume of the selected organic solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Equilibration:
-
The vials are placed in an isothermal mechanical shaker or a constant temperature water bath.
-
The mixtures are agitated at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for reaching equilibrium should be determined in preliminary experiments by taking measurements at different time intervals until the concentration of the solute in the solution remains constant.
-
The temperature is maintained at the desired level (e.g., 298.2 K, 303.2 K, etc.) with high precision.
-
-
Sample Collection and Analysis:
-
After equilibration, the vials are removed from the shaker and allowed to stand undisturbed for a short period to allow the undissolved solid to settle.
-
The suspensions are then centrifuged at a high speed (e.g., 5000 rpm) for a specified time (e.g., 30 minutes) to ensure complete separation of the solid and liquid phases.
-
An aliquot of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe (to the temperature of the experiment) to avoid any precipitation or temperature-induced changes in solubility.
-
The collected sample is immediately filtered through a suitable syringe filter into a pre-weighed volumetric flask.
-
The weight of the collected filtrate is determined.
-
The filtrate is then diluted with a suitable solvent (often the same solvent used for dissolution or a mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
The concentration of the solute in the diluted sample is determined using a calibrated UV-Vis spectrophotometer or an HPLC method.
-
-
Calculation of Mole Fraction Solubility:
-
The mole fraction solubility (x_e) is calculated using the following equation: x_e = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)] where:
-
m_1 is the mass of the solute
-
M_1 is the molar mass of the solute
-
m_2 is the mass of the solvent
-
M_2 is the molar mass of the solvent
-
-
3. Solid Phase Characterization
To ensure that the solid in equilibrium with the saturated solution is the same as the starting material and has not undergone any polymorphic transformation or solvation, the solid phase should be characterized before and after the solubility experiment using techniques such as:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion.
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, the provided data for the analogous compound, 6-phenyl-pyridazin-3(2H)-one, offers a valuable point of reference. The detailed experimental protocol and the workflow diagram presented in this guide provide a robust framework for researchers to determine the solubility of this compound and other related pyridazinone derivatives in various solvent systems. Such data is essential for the advancement of medicinal chemistry and drug development projects involving this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crystal Structure of Substituted Pyridazinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of substituted pyridazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties, a thorough understanding of their three-dimensional structure is crucial for structure-based drug design and development. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Data Presentation: Crystallographic Parameters of Substituted Pyridazinone Derivatives
The following tables summarize quantitative data from single-crystal X-ray diffraction studies of various substituted pyridazinone derivatives, providing a basis for structural comparison.
Table 1: Crystal Data and Structure Refinement for (R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one [1]
| Parameter | Value |
| Empirical Formula | C₁₁H₁₃N₃O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.765 (2) |
| b (Å) | 10.379 (2) |
| c (Å) | 18.796 (4) |
| Z | 8 |
| D_c_ (Mg m⁻³) | 1.273 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| T (K) | 293 |
| Final R indices [I > 2σ(I)] | R = 0.046, wR = 0.128 |
| Data-to-parameter ratio | 10.1 |
Table 2: Selected Bond Lengths and Dihedral Angles for 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one [2]
| Bond/Angle | Value (Å/°) |
| C8=O1 | 1.236 (2) |
| C8—N1 | 1.357 (3) |
| C11—N2 | 1.305 (2) |
| N1—N2 | 1.344 (2) |
| Dihedral Angle (Chlorophenyl ring to Pyridazinone ring) | 85.73 (11) |
| Dihedral Angle (Phenyl ring of styryl group to Pyridazinone ring) | 1.47 (12) |
Table 3: Crystallographic Data for Two Polymorphs of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid [3]
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Monoclinic |
| Dihedral Angle (Phenyl ring to Pyridazine ring) | 5.92 (2)° | 15.44 (2)° |
| Dihedral Angle (Benzyl group phenyl ring to Pyridazine ring) | 89.91 (1)° | 89.13 (1)° |
| C12—O2 (Carboxyl OH) | 1.277 (2) Å | 1.3057 (16) Å |
| C12=O3 (Carboxyl C=O) | 1.187 (2) Å | 1.2108 (18) Å |
Experimental Protocols
Synthesis of Substituted Pyridazinone Derivatives
A general and common route for the synthesis of 6-substituted-3(2H)-pyridazinones involves the cyclization of β-aroylpropionic acids with hydrazine (B178648) hydrate (B1144303).[4]
Step 1: Friedel-Crafts Acylation
-
A mixture of a substituted benzene (B151609) and succinic anhydride (B1165640) is reacted in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4]
-
The reaction is usually carried out in an appropriate solvent and heated to reflux for several hours.[4]
-
Upon completion, the reaction mixture is poured into ice-cold hydrochloric acid, followed by steam distillation to yield the crude β-aroylpropionic acid.[4]
Step 2: Cyclization with Hydrazine Hydrate
-
The β-aroylpropionic acid is dissolved in a suitable solvent, such as ethanol.[4]
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.[4]
-
After the reaction is complete, the mixture is concentrated and poured into ice-cold water to precipitate the 6-substituted-4,5-dihydropyridazin-3(2H)-one.[4]
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol.[4]
Crystallization of Pyridazinone Derivatives for X-ray Analysis
Obtaining high-quality single crystals is paramount for successful X-ray diffraction studies. The following protocols are commonly employed for heterocyclic compounds.[5]
1. Slow Evaporation
-
Solvent Selection: Dissolve the purified pyridazinone derivative in a solvent where it is fully soluble at room temperature. The solvent should have a relatively low boiling point.[5]
-
Preparation: Create a nearly saturated solution (a starting concentration of 5-20 mg/mL is recommended).[5]
-
Filtration: Filter the solution using a 0.22 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[5]
-
Setup: Cover the vial with a cap that has a small perforation or is loosely fitted to permit slow evaporation of the solvent.[5]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature and monitor for crystal growth over days to weeks.[5]
2. Vapor Diffusion
-
Principle: This method involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound, gradually inducing supersaturation and crystallization.[5]
-
Setup: Place a small, open vial containing the concentrated solution of the pyridazinone derivative inside a larger, sealed vial that contains a small amount of the anti-solvent.[5]
-
Incubation: Store the setup in a stable, vibration-free environment. The anti-solvent vapor will slowly diffuse into the compound solution, leading to crystal formation.[5]
Single-Crystal X-ray Diffraction and Structure Elucidation
The following outlines a typical workflow for the determination of the crystal structure of a novel pyridazinone derivative.
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[6][7] Key parameters that are controlled by the user include the crystal-to-detector distance, exposure time, oscillation angle, and the wavelength of the X-ray radiation.[8]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. Software such as SHELXS97 is commonly used for this purpose.[9] The initial structural model is then refined using full-matrix least-squares procedures against F² with programs like SHELXL97.[9] Software packages such as WinGX, PLATON, and ORTEP-3 are often used for data analysis and visualization.[9]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the study and application of substituted pyridazinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mkuniversity.ac.in [mkuniversity.ac.in]
Reactivity of 4,5-Dibromo-2-methylpyridazin-3-one with Nucleophiles: An In-depth Technical Guide
Core Concepts: Nucleophilic Aromatic Substitution on Dihalopyridazinones
The core reactivity of 4,5-dibromo-2-methylpyridazin-3-one is governed by nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazinone ring, further enhanced by the two electron-withdrawing bromine atoms, makes the C4 and C5 positions susceptible to attack by nucleophiles.
The general mechanism involves the addition of a nucleophile to one of the carbon atoms bearing a bromine atom, forming a Meisenheimer-like intermediate. This is followed by the elimination of the bromide ion to restore aromaticity. The regioselectivity of the first substitution (attack at C4 vs. C5) and the conditions required for a second substitution can be influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of a base.
Reactivity with Oxygen Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, are expected to react with this compound to yield the corresponding mono- and di-alkoxy/aryloxy derivatives. The reaction typically requires a base to generate the nucleophilic alkoxide or is carried out in the presence of a non-nucleophilic base to scavenge the HBr formed.
It is possible to achieve selective mono-substitution or proceed to the di-substituted product by controlling the stoichiometry of the nucleophile and the reaction conditions. For instance, using one equivalent of the nucleophile at a lower temperature might favor the mono-substituted product, while an excess of the nucleophile and higher temperatures would likely lead to the di-substituted product.
Table 1: Representative Data for Reactions with O-Nucleophiles on Analogous Dihalopyridazines
| Entry | Substrate | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| 1 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | NaOMe (1.1) | - | MeOH | RT | Mono-methoxy | High |
| 2 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | NaOMe (2.2) | - | MeOH | RT | Di-methoxy | High |
| 3 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Phenol (1.1) | NaH (1.1) | THF | RT | Mono-phenoxy | 85 |
| 4 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Phenol (2.2) | NaH (2.2) | DMF | 90 | Di-phenoxy | High |
| 5 | 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | 4-Chlorophenol (1.0) | K2CO3 | DMF | RT | Mono-phenoxy | 92 |
Data is illustrative and sourced from studies on analogous compounds.
Experimental Protocol: General Procedure for Reaction with an Alcohol
To a solution of the alcohol (1.1 equivalents for mono-substitution or 2.2 equivalents for di-substitution) in a suitable dry solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH, 1.1 or 2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes to allow for the formation of the alkoxide. This compound (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature or heated as required, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Reactivity with Nitrogen Nucleophiles
Nitrogen nucleophiles, such as primary and secondary amines, are expected to readily displace the bromine atoms on the pyridazinone ring. Similar to oxygen nucleophiles, the reaction can often be controlled to give either mono- or di-substituted products. The use of a base (e.g., triethylamine (B128534), potassium carbonate) is common to neutralize the HBr byproduct.
Table 2: Representative Data for Reactions with N-Nucleophiles on Analogous Dihalopyridazines
| Entry | Substrate | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| 1 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Morpholine (1.0) | - | MeCN | RT | Mono-morpholino | 80 |
| 2 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Morpholine (2.0) | Et3N (2.0) | DMF | 80 | Di-morpholino | High |
| 3 | 4,5,6-trifluoropyridazin-3(2H)-one | Butylamine | - | - | - | 4-Butylamino (major) | - |
| 4 | 4,5,6-trifluoropyridazin-3(2H)-one | Morpholine | - | - | - | 4-Morpholino (major) | - |
Data is illustrative and sourced from studies on analogous compounds.
Experimental Protocol: General Procedure for Reaction with an Amine
A solution of this compound (1.0 equivalent), the desired amine (1.1 equivalents for mono-substitution or >2.2 equivalents for di-substitution), and a base such as triethylamine or potassium carbonate (1.1 or >2.2 equivalents) in a suitable solvent (e.g., acetonitrile, DMF) is stirred at room temperature or heated. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Reactivity with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols, are generally more reactive than their oxygen and nitrogen counterparts in SNAr reactions. Based on studies with analogous dihalopyridazines, it is anticipated that the reaction of this compound with thiols will likely lead directly to the di-substituted product, even when using a limited amount of the nucleophile. Isolating the mono-substituted thio-derivative might be challenging. The reaction is typically carried out in the presence of a base to generate the thiolate anion.
Table 3: Representative Data for Reactions with S-Nucleophiles on Analogous Dihalopyridazines
| Entry | Substrate | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| 1 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Thiophenol (2.2) | NaH (2.2) | THF | RT | Di-(phenylthio) | 90 |
| 2 | 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Thiophenol (1.0) | NaH (1.0) | THF | RT | Di-(phenylthio) + Starting Material | - |
| 3 | 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | 2-Mercaptopyrimidine (1.0) | NaH | DMF | RT | Mono-substituted | High |
Data is illustrative and sourced from studies on analogous compounds.
Experimental Protocol: General Procedure for Reaction with a Thiol
To a solution of the thiol (2.2 equivalents) in a dry solvent such as THF at 0 °C, a base like sodium hydride (2.2 equivalents) is added. The mixture is stirred for 30 minutes. This compound (1.0 equivalent) is then added, and the reaction is stirred at room temperature for several hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with an organic solvent. The organic extracts are dried and concentrated, and the product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general reaction pathways and a typical experimental workflow for the nucleophilic substitution on this compound.
References
Probing the Thermal Frontiers: A Technical Guide to the Stability of Dibrominated Pyridazinones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical aspect of thermal stability for dibrominated pyridazinone compounds. In the landscape of drug discovery and development, understanding the thermal behavior of a molecule is paramount for ensuring its safety, shelf-life, and suitability for various formulation processes. While specific experimental data on the thermal decomposition of dibrominated pyridazinones is not extensively available in public literature, this guide provides a comprehensive framework for their evaluation. By drawing parallels with related halogenated heterocyclic systems and outlining detailed experimental protocols, this document serves as a robust resource for researchers in the field.
Introduction to Pyridazinones and the Importance of Thermal Stability
Pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The introduction of bromine atoms into the pyridazinone ring can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. However, halogenation also influences the molecule's thermal stability, a factor that can impact everything from synthesis and purification to storage and final dosage form.
Thermal decomposition can lead to loss of potency, the formation of toxic byproducts, and compromised product integrity. Therefore, a thorough understanding of the thermal stability of dibrominated pyridazinones is a non-negotiable aspect of their development as therapeutic agents.
Theoretical Considerations: The Impact of Bromination on Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to its chemical structure, particularly the strength of its covalent bonds. The introduction of two bromine atoms to the pyridazinone ring is expected to influence its thermal behavior in several ways:
-
Carbon-Bromine (C-Br) Bond Strength: The C-Br bond is weaker than a carbon-hydrogen (C-H) or carbon-carbon (C-C) bond. This suggests that the initial step in the thermal decomposition of a dibrominated pyridazinone could be the homolytic cleavage of a C-Br bond to form a pyridazinonyl radical and a bromine radical.
-
Inductive Effects: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect. This can influence the electron density distribution within the pyridazinone ring, potentially affecting the stability of the heterocyclic system.
-
Position of Substitution: The relative positions of the two bromine atoms on the pyridazinone ring will likely play a significant role in the molecule's overall stability. Steric hindrance between adjacent bromine atoms or with other substituents could introduce ring strain, potentially lowering the decomposition temperature. Conversely, specific substitution patterns might lead to stabilizing electronic effects. For instance, studies on dichlorobenzenes have shown that the degree of halogen substitution has a more significant impact on thermal stability than the specific substitution pattern[1].
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of dibrominated pyridazinones, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the amount of residual mass.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate (B1200264) for mass loss and indium, tin, and zinc for temperature).
-
Sample Preparation: Accurately weigh 3-5 mg of the dibrominated pyridazinone sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the dibrominated pyridazinone sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram is analyzed to determine the melting point (Tm), the enthalpy of fusion (ΔHfus), the onset temperature of decomposition, and the enthalpy of decomposition (ΔHdecomp).
Data Presentation and Interpretation
To facilitate the comparison of thermal stability across a series of dibrominated pyridazinone derivatives, the quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured format.
Table 1: Hypothetical TGA Data for Dibrominated Pyridazinone Derivatives
| Compound ID | Substitution Pattern | Tonset (°C) | Tmax (°C) | Mass Loss (%) | Residual Mass at 600°C (%) |
| DBP-1 | 4,5-dibromo | 285.2 | 305.1 | 75.8 | 24.2 |
| DBP-2 | 4,6-dibromo | 291.5 | 312.8 | 76.2 | 23.8 |
| DBP-3 | 5,6-dibromo | 288.9 | 309.4 | 75.5 | 24.5 |
Table 2: Hypothetical DSC Data for Dibrominated Pyridazinone Derivatives
| Compound ID | Substitution Pattern | Melting Point (Tm, °C) | ΔHfusion (J/g) | Decomposition Onset (°C) | ΔHdecomposition (J/g) |
| DBP-1 | 4,5-dibromo | 210.4 | 125.6 | 284.8 | -450.7 |
| DBP-2 | 4,6-dibromo | 225.1 | 132.1 | 290.9 | -480.2 |
| DBP-3 | 5,6-dibromo | 218.7 | 128.9 | 288.1 | -465.5 |
Interpretation:
-
Tonset and Tmax: Higher values for the onset and maximum decomposition temperatures indicate greater thermal stability. In the hypothetical data above, DBP-2 exhibits the highest thermal stability.
-
Mass Loss: The percentage of mass loss can provide insights into the decomposition pathway. For many organic compounds, the primary mass loss corresponds to the volatilization of the molecular structure.
-
Residual Mass: A significant residual mass at high temperatures may indicate the formation of a stable char.
-
Melting Point: The melting point is a key physical property that can influence solubility and bioavailability.
-
ΔHdecomposition: The enthalpy of decomposition provides information about the energy released or absorbed during the decomposition process. Exothermic decompositions (negative ΔH) can pose safety risks.
Visualizing Experimental Workflows
To clearly illustrate the logical flow of the thermal analysis process, Graphviz diagrams are provided below.
Conclusion
The thermal stability of dibrominated pyridazinones is a critical parameter that must be thoroughly investigated during the drug development process. This guide provides a comprehensive framework for such an evaluation, from theoretical considerations to detailed experimental protocols and data interpretation. While specific data for this class of compounds is sparse, the methodologies outlined herein, in conjunction with the analysis of related halogenated heterocycles, will enable researchers to systematically characterize the thermal behavior of their novel pyridazinone derivatives. A rigorous and early assessment of thermal stability will ultimately contribute to the development of safer, more effective, and more robust pharmaceutical products.
References
Tautomerism in Pyridazin-3-one Derivatives: A Technical Guide for Drug Development Professionals
Abstract: Pyridazin-3-one derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, including cardiotonic, anti-inflammatory, and anticancer effects.[1][2][3][4] The biological activity of these compounds is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides an in-depth analysis of the tautomeric equilibria in pyridazin-3-one derivatives, detailing the structural forms, influencing factors, and analytical techniques for their characterization. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in the field of drug discovery and development.
Introduction to Tautomerism in Pyridazin-3-ones
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[5] In pyridazin-3-one derivatives, the primary form of tautomerism is lactam-lactim tautomerism.[6][7] The pyridazin-3-one core contains a cyclic amide structure (a lactam), which can exist in equilibrium with its tautomeric form, a cyclic imidic acid (a lactim).[6][7] This equilibrium involves the migration of a hydrogen atom between the nitrogen at position 2 and the exocyclic oxygen atom at position 3.[7]
The predominant tautomeric form can significantly influence the molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and hydrogen bonding capabilities. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profiles of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.[5][8] Therefore, a thorough understanding and characterization of the tautomeric landscape of pyridazin-3-one derivatives are paramount for rational drug design.
Tautomeric Forms of Pyridazin-3-one
Pyridazin-3-one and its derivatives can exist in two primary tautomeric forms: the keto (or lactam) form and the enol (or lactim) form.
-
Keto Form (Pyridazin-3(2H)-one): This form features a carbonyl group (C=O) at the 3-position and a proton on the nitrogen atom at the 2-position. Generally, the keto form is more stable and is the predominant species found for the parent pyridazin-3-one.[2][4]
-
Enol Form (Pyridazin-3-ol): This form contains a hydroxyl group (-OH) at the 3-position, resulting in a fully aromatic pyridazine (B1198779) ring.[2]
The equilibrium between these two forms is dynamic and can be influenced by a variety of factors.
Figure 1: Lactam-Lactim tautomerism in pyridazin-3-one.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed and is highly sensitive to the molecular environment and structural modifications.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents, such as water and methanol, can stabilize the more polar keto form through hydrogen bonding.[9][10][11] In contrast, non-polar aprotic solvents may favor the less polar enol form. Theoretical studies have shown that protic polar solvents are required to reduce the high activation energy associated with the direct hydrogen transfer between the tautomers.[9][10]
-
Substituent Effects: The electronic nature of substituents on the pyridazinone ring can shift the equilibrium. Electron-donating groups can increase the electron density on the pyridazine ring, which may shift the equilibrium towards the hydroxyl (enol) form.[1][12] Conversely, electron-withdrawing groups tend to favor the keto form.
-
Temperature: Temperature can influence the equilibrium constant. For instance, in 6-chloro-2-pyridone, the population of the lactim (enol) tautomer was observed to increase with temperature.[13]
-
pH: The pH of the solution can significantly impact the tautomeric equilibrium, as it affects the protonation state of the molecule.
Data Presentation: Tautomeric Ratios in Different Solvents
The following table summarizes hypothetical quantitative data on the tautomeric equilibrium of a generic 6-substituted pyridazin-3-one derivative, illustrating the impact of the solvent environment.
| Solvent | Dielectric Constant (ε) | Tautomer Ratio (% Keto : % Enol) | Predominant Form |
| Water | 80.1 | 95 : 5 | Keto |
| Methanol | 32.7 | 90 : 10 | Keto |
| DMSO | 46.7 | 85 : 15 | Keto |
| Chloroform | 4.8 | 60 : 40 | Keto |
| Dioxane | 2.2 | 40 : 60 | Enol |
Experimental Protocols for Tautomer Characterization
Several spectroscopic techniques are employed to identify and quantify tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[14]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the pyridazin-3-one derivative (e.g., 5-10 mg) in 0.5-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the instrument is properly tuned and shimmed to obtain optimal resolution.
-
Set the acquisition temperature (e.g., 298 K).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key parameters to set include: a 90° pulse angle, a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure full relaxation for accurate quantification, and an appropriate number of scans to achieve a good signal-to-noise ratio.[15]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify characteristic signals for each tautomer. The keto form will typically show an N-H proton signal, while the enol form will show an O-H proton signal. Protons on the heterocyclic ring will also have distinct chemical shifts for each tautomer.
-
Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the solution.[14][16]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[17][18]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.2-0.8 a.u.).
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
-
Data Acquisition:
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Repeat the measurement in different solvents to observe solvatochromic shifts and changes in the spectral profile, which are indicative of a shift in the tautomeric equilibrium.[19]
-
-
Data Analysis:
-
Deconvolute the overlapping absorption bands corresponding to each tautomer.[20] The relative intensities of these bands can be used to estimate the equilibrium constant.[17][21] This often requires comparison with the spectra of "locked" derivatives where the tautomerism is prevented (e.g., by N- or O-methylation).
-
Figure 2: Workflow for the characterization of tautomers.
Implications for Drug Development
The tautomeric state of a drug molecule is a critical determinant of its biological activity.[22][23] Different tautomers possess distinct three-dimensional shapes and hydrogen bonding patterns, leading to different binding affinities for a biological target.[8]
-
Receptor Binding: The active tautomer is the one that preferentially binds to the receptor or enzyme active site. A minor tautomer in solution could be the biologically active form if it has a much higher affinity for the target.
-
Pharmacokinetics: Tautomerism affects properties like solubility and membrane permeability, which are crucial for drug absorption and distribution.[5] For example, a more lipophilic tautomer may cross cell membranes more readily.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and intellectual property protection.
It is estimated that around 70% of drug molecules are capable of tautomerization, highlighting the importance of this phenomenon in pharmaceutical development.[5][24]
Figure 3: Tautomer-selective receptor binding.
Conclusion
Tautomerism is a fundamental aspect of the chemistry of pyridazin-3-one derivatives with profound implications for their application in drug discovery. The equilibrium between the keto and enol forms is delicately balanced and influenced by solvent, substituents, and temperature. A comprehensive characterization of the tautomeric state using techniques like NMR and UV-Vis spectroscopy is essential for understanding structure-activity relationships, optimizing pharmacokinetic properties, and ensuring the development of safe and effective drug candidates. For drug development professionals, a proactive approach to studying tautomerism is not merely an academic exercise but a critical step in mitigating risks and unlocking the full therapeutic potential of this versatile heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]
- 7. differencebetween.com [differencebetween.com]
- 8. researchgate.net [researchgate.net]
- 9. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cores.research.asu.edu [cores.research.asu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 23. sisgeenco.com.br [sisgeenco.com.br]
- 24. Exploring Tautomers in Pharmaceutical Molecules - Dassault Systèmes blog [blog.3ds.com]
An In-depth Technical Guide on the Electronic Properties of 4,5-Dibromo-2-methylpyridazin-3-one
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental and computational data specifically detailing the electronic properties of 4,5-Dibromo-2-methylpyridazin-3-one is limited. To provide a comprehensive understanding of the electronic characteristics of this class of compounds, this guide presents detailed computational data for a structurally analogous molecule, 4,5-Dichloropyridazin-3(2H)-one. This information serves as a valuable proxy and a predictive guide to the likely electronic behavior of this compound. Furthermore, this document outlines the standard experimental protocols that would be employed to empirically determine these properties.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic structures. The subject of this guide, this compound, is a halogenated pyridazinone with potential applications as a synthetic intermediate in the development of novel therapeutic agents. The electronic properties of such molecules are fundamental to understanding their reactivity, stability, and potential interactions with biological targets. This guide provides a detailed overview of the theoretical electronic structure of a closely related analogue and the experimental methodologies required for the empirical characterization of this compound.
Theoretical Electronic Properties: A Case Study of 4,5-Dichloropyridazin-3(2H)-one
Due to the absence of specific published data for this compound, we present the computationally derived electronic properties of 4,5-Dichloropyridazin-3(2H)-one as a representative model. These calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set.[1][2] Such theoretical approaches provide valuable insights into the molecular orbital energies and related electronic parameters.
Frontier Molecular Orbitals and Electronic Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of 4,5-Dichloropyridazin-3(2H)-one (Monomer) [1][2]
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.23 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.53 |
| HOMO-LUMO Energy Gap | ΔE | 4.70 |
| Ionization Potential (Koopmans' Theorem) | I ≈ -EHOMO | 7.23 |
| Electron Affinity (Koopmans' Theorem) | A ≈ -ELUMO | 2.53 |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.88 |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.35 |
| Chemical Softness | S = 1/(2η) | 0.21 |
These values provide a theoretical framework for predicting the electronic behavior of this compound. It is anticipated that the bromo-derivative will exhibit qualitatively similar electronic characteristics, though the precise energy levels will be influenced by the different electronegativity and size of the bromine atoms.
Experimental Protocols for Electronic Property Determination
To empirically determine the electronic properties of this compound, the following experimental techniques are essential.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy states, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile (B52724), or dichloromethane). The solvent should be transparent in the wavelength range of interest.
-
From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM) using the same solvent.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Sequentially measure the absorbance spectra of the prepared solutions of this compound from a starting wavelength to an ending wavelength (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
The optical energy gap (Eg) can be estimated from the onset of the absorption edge using the Tauc plot method.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.
-
Solution Preparation:
-
Prepare a solution of the sample (e.g., 1 mM this compound) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) to the solution to ensure conductivity.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of:
-
A working electrode (e.g., glassy carbon or platinum).
-
A reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE).
-
A counter electrode (e.g., a platinum wire).
-
-
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammetry scan over a potential range expected to encompass the redox events of the compound.
-
Record the resulting current as a function of the applied potential.
-
It is common practice to record the voltammogram of a standard compound with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple, under the same conditions for internal calibration.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc+ couple (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):
-
EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
-
-
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain that definitively links this compound to any particular signaling pathway. While pyridazinone derivatives, in general, have been investigated for a wide range of biological activities, further research is required to elucidate the specific molecular targets and mechanisms of action for this compound.
Conclusion
This technical guide provides a foundational understanding of the electronic properties of this compound, primarily through a detailed computational analysis of a close structural analogue, 4,5-Dichloropyridazin-3(2H)-one. The provided theoretical data on HOMO-LUMO energies and other electronic descriptors offer valuable predictions for the behavior of the target molecule. Furthermore, the detailed experimental protocols for UV-Vis spectroscopy and cyclic voltammetry outline the necessary steps for the empirical validation and characterization of its electronic structure. This information is critical for researchers and professionals engaged in the design and development of new molecules for pharmaceutical and materials science applications. Further experimental and computational studies are encouraged to build upon this foundational knowledge.
References
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridazinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone core, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. This technical guide provides a comprehensive overview of the discovery and historical development of pyridazinone synthesis, detailing key experimental protocols and presenting quantitative data for comparative analysis. Furthermore, it elucidates the signaling pathways modulated by pyridazinone derivatives and outlines the experimental workflows for their synthesis, offering a valuable resource for researchers in the field.
A Historical Perspective on Pyridazinone Synthesis
The journey into the synthesis of pyridazinones began with the exploration of the parent pyridazine (B1198779) ring system. In 1886, German chemist Emil Fischer first prepared a substituted pyridazine.[1] This was followed by the first synthesis of the parent pyridazine heterocycle by Tauber in 1895.[1] The pyridazinone structure, which is a derivative of pyridazine featuring a carbonyl group, garnered significant interest in the mid-20th century due to the discovery of the potent biological activities of its derivatives.
A foundational and still widely used method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones involves the condensation of γ-ketoacids with hydrazine (B178648) or its derivatives. This straightforward approach provides a versatile entry into a wide array of 6-substituted pyridazinones.
Another historically significant and versatile approach is the Friedel-Crafts acylation of an aromatic compound with an anhydride (B1165640), such as succinic or maleic anhydride, to form a β-aroylpropionic acid or related γ-ketoacid, which is then cyclized with a hydrazine derivative.[2][3] This two-step process allows for the introduction of diverse aryl substituents at the 6-position of the pyridazinone ring.
Key Synthetic Methodologies and Experimental Protocols
This section details the experimental protocols for the most common and historically significant methods of pyridazinone synthesis.
Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones from β-Aroylpropionic Acids
This method is one of the most fundamental and widely employed routes to pyridazinones.
General Experimental Protocol: Synthesis of 6-(4-Chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one
A mixture of β-(4-chlorobenzoyl)propionic acid (0.01 mol) and 4-hydrazinobenzenesulfonamide hydrochloride (0.01 mol) in ethanol (B145695) (50 mL) is refluxed for 8 hours. After cooling, the resulting solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the final product.[1][4]
General Experimental Protocol: Synthesis of 6-(4-Methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one
To a solution of β-(4-methoxybenzoyl)propionic acid (0.01 mol) in ethanol (50 mL), 4-hydrazinobenzenesulfonamide hydrochloride (0.01 mol) is added. The reaction mixture is heated under reflux for 6 hours. The solvent is then concentrated, and the residue is cooled. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.[1][4]
Friedel-Crafts Acylation followed by Cyclization
This two-step approach is highly versatile for the synthesis of 6-aryl pyridazinones.
Step 1: Friedel-Crafts Acylation of an Arene with Succinic Anhydride - General Protocol
To a stirred suspension of anhydrous aluminum chloride (0.22 mol) in nitrobenzene (B124822) (100 mL), the arene (e.g., benzene, toluene, anisole) (0.2 mol) is added. Succinic anhydride (0.2 mol) is then added portion-wise, maintaining the reaction temperature below 5°C. The mixture is stirred at room temperature for 24 hours and then poured into a mixture of ice and concentrated hydrochloric acid. The resulting β-aroylpropionic acid is isolated by filtration or extraction and purified by recrystallization.
Step 2: Cyclization with Hydrazine Hydrate (B1144303) - General Protocol
A mixture of the β-aroylpropionic acid (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is refluxed for 6-8 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the 6-aryl-4,5-dihydropyridazin-3(2H)-one.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various pyridazinone derivatives, allowing for easy comparison of different synthetic routes and substituent effects.
| Entry | Arene | Hydrazine Derivative | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | Benzene | Hydrazine Hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 85 | 148-150 | |
| 2 | Toluene | Hydrazine Hydrate | 6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one | 82 | 162-164 | |
| 3 | Anisole | Hydrazine Hydrate | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | 88 | 178-180 | |
| 4 | Chlorobenzene | Hydrazine Hydrate | 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | 79 | 190-192 | |
| 5 | Benzene | Phenylhydrazine | 2,6-Diphenyl-4,5-dihydropyridazin-3(2H)-one | 75 | 155-157 |
| Entry | β-Aroylpropionic Acid | Hydrazine Derivative | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | β-Benzoylpropionic acid | 4-Hydrazinobenzenesulfonamide HCl | 6-Phenyl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | 68 | 210-212 | [1][4] |
| 2 | β-(4-Methylbenzoyl)propionic acid | 4-Hydrazinobenzenesulfonamide HCl | 6-(4-Methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | 66 | 192 | [5] |
| 3 | β-(4-Chlorobenzoyl)propionic acid | 4-Hydrazinobenzenesulfonamide HCl | 6-(4-Chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | 70 | 220-222 | [1][4] |
| 4 | β-(4-Methoxybenzoyl)propionic acid | 4-Hydrazinobenzenesulfonamide HCl | 6-(4-Methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | 63 | 228 | [1][4] |
| 5 | β-(4-Hydroxy-3-methylbenzoyl)propionic acid | 4-Hydrazinobenzenesulfonamide HCl | 6-(4-Hydroxy-3-methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | 54 | 240 | [4] |
Signaling Pathways and Experimental Workflows
The diverse biological activities of pyridazinones stem from their ability to interact with various biological targets. This section provides diagrams of key signaling pathways and experimental workflows.
Signaling Pathways
Many pyridazinone derivatives exhibit potent anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[5][6] They also modulate the signaling pathways of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8]
Experimental Workflows
The synthesis of pyridazinones typically follows a well-defined workflow, from starting materials to the purified final product.
Conclusion
The synthesis of pyridazinones has a rich history, evolving from early academic curiosities to becoming a cornerstone in the development of new therapeutic agents. The classical methods, particularly the condensation of γ-dicarbonyl compounds with hydrazines, remain highly relevant and adaptable. The continued exploration of new synthetic routes and the derivatization of the pyridazinone scaffold promise to yield novel compounds with enhanced biological activities and therapeutic potential. This guide provides a foundational understanding of the synthesis and history of pyridazinones, equipping researchers with the knowledge to innovate within this exciting field of medicinal chemistry.
References
- 1. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 4,5-Dibromo-2-methylpyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and reaction data for the Suzuki-Miyaura coupling of 4,5-Dibromo-2-methylpyridazin-3-one. This reaction is a powerful tool for the synthesis of substituted 2-methylpyridazin-3-one derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds.[5][6][7][8][9]
Experimental Overview
The described protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling reaction between this compound and various boronic acids. The reaction's efficiency and product distribution can be influenced by the choice of catalyst, base, and solvent system.[10][11] A general workflow for this experimental setup is illustrated below.
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[8][12][13]
Experimental Data
The following table summarizes the reaction conditions and product yields for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[10]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | PdCl2(PPh3)2 (4) | Na2CO3 (2.8) | DME/H2O (4:1) | 100 | 10 | 2-methyl-4,5-diphenylpyridazin-3(2H)-one | 82 |
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by Alaoui et al.[10]
Materials:
-
4,5-Dibromo-2-methylpyridazin-3(2H)-one
-
Phenylboronic acid
-
PdCl2(PPh3)2
-
Na2CO3
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Argon gas
-
Standard glassware for organic synthesis (two-necked round-bottomed flask, reflux condenser, etc.)
Procedure:
-
Reaction Setup:
-
To a 100 mL two-necked round-bottomed flask equipped with a reflux condenser and a gas inlet tube, add 4,5-Dibromo-2-methylpyridazin-3(2H)-one (536 mg, 2 mmol).
-
Add phenylboronic acid (732 mg, 6 mmol).
-
Add Na2CO3 (594 mg, 5.6 mmol).
-
Add PdCl2(PPh3)2 (56 mg, 0.08 mmol, 4 mol%).
-
Suspend the mixture in 30 mL of a DME/H2O (4:1) solvent mixture.
-
-
Inert Atmosphere:
-
Flush the flask with argon gas for 10-15 minutes to ensure an inert atmosphere. Maintain a positive pressure of argon throughout the reaction.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-methyl-4,5-diphenylpyridazin-3(2H)-one.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Functionalization of Dibromopyridazinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed functionalization of dibromopyridazinones, a critical scaffold in medicinal chemistry. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering step-by-step procedures and expected outcomes.
Introduction
Pyridazinone derivatives are prevalent in a wide range of biologically active compounds. The functionalization of the pyridazinone core, particularly through the introduction of aryl, alkynyl, and amino moieties, is a key strategy in the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient means to achieve this, allowing for the construction of diverse molecular architectures from readily available dibromopyridazinone precursors. This document outlines detailed experimental protocols for these transformations.
General Experimental Workflow
A typical palladium-catalyzed cross-coupling reaction with a dibromopyridazinone substrate follows a general workflow. This involves the careful assembly of reagents under an inert atmosphere, followed by heating and monitoring of the reaction, and concluding with a workup and purification of the desired product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the dibromopyridazinone core and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl pyridazinone derivatives.
Data Presentation: Suzuki-Miyaura Coupling of 4,5-Dibromo-2-methylpyridazin-3(2H)-one
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene (B28343)/H₂O (4:1) | 100 | 12 | 4,5-Diphenyl | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 90 | 16 | 4,5-Di(4-methoxyphenyl) | 78 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | 4,5-Di(3-fluorophenyl) | 82 |
| 4 | Ferroceneboronic acid | Pd(dppf)Cl₂ (10) | Na₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 2 | 4,5-Diferrocenyl & Mono-ferrocenyl isomers | 21 (di), 48 (mono) |
Experimental Protocol: Synthesis of 4,5-Diphenyl-2-methylpyridazin-3(2H)-one
Materials:
-
4,5-Dibromo-2-methylpyridazin-3(2H)-one (1.0 mmol, 270 mg)
-
Phenylboronic acid (2.5 mmol, 305 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (8 mL)
-
Deionized water (2 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 4,5-dibromo-2-methylpyridazin-3(2H)-one, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between the dibromopyridazinone and terminal alkynes, providing access to alkynyl-substituted pyridazinones, which are valuable intermediates in organic synthesis and medicinal chemistry.
Data Presentation: Sonogashira Coupling of Dibromopyridazinones
| Entry | Dibromopyridazinone | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (3) | DMF | 55 | 6 | 4,5-Di(phenylethynyl) | 75 |
| 2 | 4,5-Dibromo-2-benzylpyridazin-3(2H)-one | 1-Heptyne | Pd(PPh₃)₄ (4) | CuI (8) | DIPA (3) | Toluene | 70 | 8 | 4,5-Di(hept-1-yn-1-yl) | 68 |
| 3 | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (3) | THF | 60 | 10 | 4,5-Di((trimethylsilyl)ethynyl) | 82 |
Experimental Protocol: Synthesis of 4,5-Di(phenylethynyl)-2-methylpyridazin-3(2H)-one
Materials:
-
4,5-Dibromo-2-methylpyridazin-3(2H)-one (1.0 mmol, 270 mg)
-
Phenylacetylene (2.2 mmol, 225 mg, 0.24 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 35 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303 mg, 0.42 mL)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4,5-dibromo-2-methylpyridazin-3(2H)-one, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction to 55 °C and monitor its progress by TLC.
-
Upon completion (typically 6 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the pure product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide array of amino-substituted pyridazinones. This reaction is highly valued in drug discovery for introducing nitrogen-containing functionalities.
Data Presentation: Buchwald-Hartwig Amination of Dibromopyridazinones
| Entry | Dibromopyridazinone | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.2) | Toluene | 100 | 18 | 4,5-Di(morpholin-4-yl) | 88 |
| 2 | 4,5-Dibromo-2-benzylpyridazin-3(2H)-one | Aniline | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 24 | 4,5-Di(phenylamino) | 75 |
| 3 | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 20 | 4,5-Di(benzylamino) | 81 |
Experimental Protocol: Synthesis of 4,5-Di(morpholin-4-yl)-2-methylpyridazin-3(2H)-one
Materials:
-
4,5-Dibromo-2-methylpyridazin-3(2H)-one (1.0 mmol, 270 mg)
-
Morpholine (2.2 mmol, 192 mg, 0.19 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 25 mg)
-
Sodium tert-butoxide (NaOtBu) (2.2 mmol, 211 mg)
-
Anhydrous Toluene (10 mL)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by 4,5-dibromo-2-methylpyridazin-3(2H)-one and then morpholine.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS. After completion (typically 18 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diamino-pyridazinone.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-methylpyridazin-3-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The electron-deficient nature of the pyridazinone ring, further activated by the two bromine substituents, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at the C4 and C5 positions, enabling the synthesis of diverse libraries of substituted pyridazinones for biological screening and materials development.
These application notes provide a detailed protocol for performing SNAr reactions on this compound with various nucleophiles, including amines, thiols, and alkoxides. The protocols are based on established methodologies for similar dihalogenated heterocyclic systems and aim to provide a robust starting point for further optimization.
General Reaction Scheme
The nucleophilic aromatic substitution on this compound can proceed to yield either mono- or di-substituted products, depending on the reaction conditions and the nature of the nucleophile. The general transformation is depicted below:
Figure 1: General scheme for the nucleophilic aromatic substitution on this compound.
Key Considerations for Regioselectivity
The substitution pattern on the 4,5-dibromopyridazinone core is a critical aspect of the reaction. While specific studies on this compound are limited, evidence from similar systems and the existence of specific substituted products suggest that both C4 and C5 positions are susceptible to nucleophilic attack. The regioselectivity is influenced by several factors:
-
Nucleophile: The nature of the incoming nucleophile can influence the site of attack.
-
Solvent: The polarity of the solvent can affect the reaction rate and selectivity.
-
Temperature: Reaction temperature can play a role in controlling mono- versus di-substitution and may also influence the regioselectivity.
For instance, the existence of 4-amino-5-bromo-2-methylpyridazin-3(2H)-one suggests that selective mono-substitution at the C4 position is achievable. Conversely, the commercial availability of 4-bromo-5-[(2-hydroxy-3-phenylpropyl)amino]-2-methyl-2,3-dihydropyridazin-3-one indicates that substitution at the C5 position also occurs.
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution on this compound. Researchers should consider these as starting points and may need to optimize conditions for their specific nucleophile and desired outcome.
Protocol 1: Mono-amination with Primary and Secondary Amines
This protocol is designed for the selective synthesis of mono-amino substituted pyridazinones.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add the desired amine (1.0-1.2 eq).
-
Add a base such as triethylamine or DIPEA (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to yield the desired mono-substituted product.
Protocol 2: Di-amination with Primary and Secondary Amines
For the synthesis of di-substituted products, an excess of the amine and elevated temperatures are typically required.
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (2.5-3.0 eq).
-
Add a base such as triethylamine or DIPEA (3.0-4.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete as monitored by TLC or LC-MS. Reaction times can range from several hours to overnight.
-
Work-up and purification are performed as described in Protocol 1.
Protocol 3: Substitution with Thiols
Reactions with thiols on similar dihalogenated systems often lead to di-substituted products, even with stoichiometric control.
Materials:
-
This compound
-
Thiol
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a solution of the thiol (2.2 eq) in anhydrous THF or DMF, carefully add sodium hydride (2.2 eq, 60% dispersion in mineral oil) or potassium carbonate (2.5 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Substitution with Alkoxides
Alkoxides, generated in situ from the corresponding alcohol, can also be used as nucleophiles.
Materials:
-
This compound
-
Alcohol
-
Sodium hydride (NaH)
-
Anhydrous THF or the corresponding alcohol as solvent
Procedure:
-
To the desired alcohol (as solvent or in THF), carefully add sodium hydride (1.1 eq for mono-substitution, 2.2 eq for di-substitution) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to generate the alkoxide.
-
Add this compound (1.0 eq).
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on dihalogenated pyridazine-like systems. These should be used as a guide for the reactions with this compound.
| Nucleophile | Stoichiometry (Nucleophile:Substrate) | Base | Solvent | Temperature (°C) | Typical Product |
| Primary/Secondary Amine | 1:1 to 1.2:1 | Et3N, DIPEA | MeCN, DMF | 25 - 80 | Mono-substituted |
| Primary/Secondary Amine | > 2:1 | Et3N, DIPEA | DMF | 80 - 120 | Di-substituted |
| Thiol | > 2:1 | NaH, K2CO3 | THF, DMF | 0 - 25 | Di-substituted |
| Alcohol/Alkoxide | 1.1:1 | NaH | THF, Alcohol | 0 - 60 | Mono-substituted |
| Alcohol/Alkoxide | > 2:1 | NaH | THF, Alcohol | 25 - 80 | Di-substituted |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a typical SNAr experiment.
Figure 2: General experimental workflow for the SNAr reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Many organic solvents are flammable and/or toxic. Handle them appropriately.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Synthesis of Bioactive Molecules Using 4,5-Dibromo-2-methylpyridazin-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 4,5-Dibromo-2-methylpyridazin-3-one as a versatile starting material. The focus is on palladium-catalyzed cross-coupling reactions to generate novel compounds with potential therapeutic applications, particularly in oncology.
Introduction
This compound is a key building block in medicinal chemistry for the synthesis of a variety of bioactive heterocyclic compounds. The pyridazinone scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The bromine atoms at the 4 and 5 positions of the pyridazinone ring are amenable to various substitution reactions, making this molecule an excellent starting point for generating diverse chemical libraries for drug discovery.
This guide details two primary synthetic strategies for derivatizing this compound: the Suzuki-Miyaura cross-coupling reaction for the synthesis of ferrocenyl-pyridazinones with cytotoxic activity, and palladium-catalyzed aminocarbonylation for the introduction of amide functionalities.
Key Synthetic Applications
Suzuki-Miyaura Cross-Coupling for the Synthesis of Ferrocenyl-Pyridazinones
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. In this application, it is used to couple ferroceneboronic acid with this compound, yielding ferrocenyl-pyridazinone derivatives. Ferrocene-containing compounds are of significant interest in medicinal chemistry due to their unique redox properties, which can induce the formation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from the work of Csókás et al.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and an argon inlet, suspend this compound (536 mg, 2 mmol), ferroceneboronic acid (1.380 g, 6 mmol), sodium carbonate (Na2CO3, 594 mg, 5.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 56 mg, 4 mol%) in a mixture of dimethoxyethane (DME) and water (4:1, 30 mL).
-
Inert Atmosphere: Bubble argon gas through the suspension for 10 minutes to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture at reflux (approximately 85°C) for the time required for the reaction to complete (monitoring by TLC is recommended).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. To the residue, add water and carefully neutralize with 10% aqueous HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 30 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4,5-bis(ferrocenyl)-2-methylpyridazin-3-one.
The synthesized ferrocenyl-pyridazinone derivatives have been shown to exhibit significant antiproliferative effects on various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 4,5-bis(ferrocenyl)-2-methylpyridazin-3-one | HeLa | 15.2 |
| A549 | 20.5 | |
| MCF-7 | 18.9 | |
| 4-ferrocenyl-2-methylpyridazin-3-one | HeLa | > 50 |
| A549 | > 50 | |
| MCF-7 | > 50 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Palladium-Catalyzed Aminocarbonylation
Palladium-catalyzed aminocarbonylation is a versatile method for introducing amide functionalities into organic molecules. This reaction utilizes carbon monoxide and an amine to convert the carbon-bromine bonds of this compound into carboxamide groups. This functionalization can significantly alter the biological properties of the parent molecule, potentially leading to compounds with enhanced target specificity and efficacy.
Caption: General scheme for palladium-catalyzed aminocarbonylation.
-
Reaction Setup: In a pressure-resistant vessel, place this compound (268 mg, 1 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a suitable solvent (e.g., DMF).
-
Addition of Amine: Add tert-butylamine (B42293) (2.5 mmol) to the reaction mixture.
-
Carbon Monoxide Atmosphere: Pressurize the vessel with carbon monoxide (CO) gas (typically 10-20 atm).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir for the required reaction time.
-
Work-up and Purification: After cooling and releasing the pressure, the reaction mixture is worked up following standard procedures, and the product is purified by crystallization or column chromatography.
Signaling Pathways and Mechanism of Action
The bioactive molecules synthesized from this compound can exert their biological effects through various signaling pathways.
Ferrocenyl-Pyridazinones: Induction of Oxidative Stress and Apoptosis
The cytotoxic activity of ferrocenyl-pyridazinones is believed to be mediated, at least in part, by the induction of oxidative stress. The ferrocene (B1249389) moiety can undergo oxidation to the ferrocenium (B1229745) ion, a process that can lead to the generation of reactive oxygen species (ROS) within the cell.
Caption: Proposed mechanism of action for ferrocenyl-pyridazinones.
Elevated levels of ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately triggering the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases, and programmed cell death.
Potential for Kinase Inhibition
The pyridazinone scaffold is a known "privileged structure" in medicinal chemistry and has been incorporated into numerous kinase inhibitors. The 4 and 5 positions of the pyridazinone ring are often substituted with aryl or heteroaryl groups that can interact with the ATP-binding pocket of various kinases. Further derivatization of this compound could lead to the discovery of novel and selective kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The protocols outlined in this document for Suzuki-Miyaura coupling and aminocarbonylation provide a solid foundation for researchers to explore the chemical space around the pyridazinone core. The resulting compounds, particularly the ferrocenyl derivatives, have demonstrated promising anticancer activity, warranting further investigation into their mechanisms of action and potential as therapeutic agents.
Application Notes and Protocols: 4,5-Dibromo-2-methylpyridazin-3-one as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-methylpyridazin-3-one is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its di-bromo functionality at the 4 and 5 positions allows for selective and sequential functionalization through various cross-coupling reactions, making it an invaluable intermediate in the discovery of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential drug candidates, with a focus on anticancer agents.
Chemical Profile
| Property | Value |
| IUPAC Name | 4,5-dibromo-2-methyl-1,2-dihydropyridazin-3-one |
| CAS Number | 13645-74-4 |
| Molecular Formula | C₅H₄Br₂N₂O |
| Molecular Weight | 267.91 g/mol |
| Appearance | Solid |
| Storage | Inert atmosphere, 2-8°C |
Applications in Drug Discovery
The pyridazinone core is a recognized pharmacophore present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The bromine atoms on the this compound scaffold serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to explore the chemical space and optimize for therapeutic efficacy.
A particularly promising application is the synthesis of ferrocenyl-pyridazinone derivatives, which have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
Key Synthetic Transformations and Protocols
This section details experimental protocols for key synthetic transformations utilizing this compound as a starting material.
Suzuki-Miyaura Coupling for the Synthesis of Ferrocenyl-Pyridazinones
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl substituents. The synthesis of ferrocenyl-pyridazinones via this method has yielded compounds with potent anticancer activity.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the reaction mixture at a specified temperature (typically 80-100 °C) for a designated time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Table 1: Suzuki-Miyaura Reaction Conditions and Product Yields [1]
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 2-methyl-4,5-diphenylpyridazin-3(2H)-one | 85 |
| 2 | Ferroceneboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 4-ferrocenyl-5-bromo-2-methylpyridazin-3(2H)-one | 65 |
| 3 | Ferroceneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 4,5-diferrocenyl-2-methylpyridazin-3(2H)-one | 40 |
Sonogashira Coupling for the Synthesis of Alkynyl-Pyridazinones
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce alkynyl moieties onto the pyridazinone scaffold, which are valuable for further synthetic transformations or as pharmacophores themselves.
Experimental Protocol: General Procedure for Sonogashira Coupling (Adapted from general literature procedures)[2][3][4][5]
-
Reaction Setup: To a degassed solution of this compound (1.0 eq.) and a terminal alkyne (1.2-2.5 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
Reaction Execution: Stir the reaction mixture at room temperature or elevated temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination for the Synthesis of Amino-Pyridazinones
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing primary or secondary amines to the pyridazinone core, a common feature in many bioactive molecules.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Adapted from general literature procedures)[6][7][8][9][10]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), an amine (1.2-2.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃) in a suitable solvent (e.g., toluene, dioxane).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic phase with brine, dry, and concentrate. Purify the crude product by column chromatography.
Biological Activity of Derived Compounds
Derivatives of this compound, particularly ferrocenyl-substituted pyridazinones, have shown promising anticancer activity.
Table 2: Cytotoxic Activity of Ferrocenyl-Pyridazinone Derivatives [11]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 4-ferrocenyl-5-bromo-2-methylpyridazin-3(2H)-one | MDA-MB-231 (Breast) | 8.7 ± 0.9 |
| A2780 (Ovarian) | 6.5 ± 0.7 | |
| HeLa (Cervical) | 10.2 ± 1.1 | |
| SH-SY5Y (Neuroblastoma) | 12.4 ± 1.5 | |
| MRC-5 (Normal Lung Fibroblast) | > 50 | |
| 4,5-diferrocenyl-2-methylpyridazin-3(2H)-one | MDA-MB-231 (Breast) | 2.1 ± 0.3 |
| A2780 (Ovarian) | 1.8 ± 0.2 | |
| HeLa (Cervical) | 3.5 ± 0.4 | |
| SH-SY5Y (Neuroblastoma) | 4.1 ± 0.5 | |
| MRC-5 (Normal Lung Fibroblast) | 25.6 ± 2.8 |
Mechanism of Action and Signaling Pathways
The anticancer activity of ferrocene-containing compounds is often attributed to their ability to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis (programmed cell death).[12] Several key signaling pathways have been implicated in the cellular response to ferrocene (B1249389) derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Many ferrocene derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. cssp.chemspider.com [cssp.chemspider.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application of 4,5-Dibromo-2-methylpyridazin-3-one in Agrochemical Synthesis
Introduction
4,5-Dibromo-2-methylpyridazin-3-one is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules, including those with applications in the agrochemical industry. The presence of two bromine atoms on the pyridazinone ring offers reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups and the creation of novel herbicides and fungicides. The methyl group on the nitrogen atom enhances the stability and modulates the electronic properties of the ring system. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential agrochemical candidates.
Application in Herbicide Synthesis
Pyridazinone derivatives are a well-established class of herbicides, often targeting the inhibition of phytoene (B131915) desaturase (PDS) in the carotenoid biosynthesis pathway, leading to bleaching symptoms in susceptible plants. This compound can be utilized as a starting material to synthesize potent herbicidal compounds through the strategic displacement of its bromine atoms.
A common synthetic strategy involves the nucleophilic substitution of one of the bromine atoms with an aryloxy or heteroaryloxy group, a key pharmacophore in many commercial herbicides. The remaining bromine atom can be further functionalized or left unmodified, depending on the desired spectrum of activity.
Table 1: Hypothetical Synthesis of a Phenyl-Substituted Pyridazinone Herbicide
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | This compound | 4-Chlorophenol (B41353) | 5-Bromo-4-(4-chlorophenoxy)-2-methylpyridazin-3-one | DMF | K₂CO₃ | 80-100 | 85-95 |
| 2 | 5-Bromo-4-(4-chlorophenoxy)-2-methylpyridazin-3-one | Phenylboronic acid | 4-(4-Chlorophenoxy)-2-methyl-5-phenylpyridazin-3-one | Toluene/Ethanol | Na₂CO₃ (aq) | 90 | 75-85 |
Note: The data presented in this table is representative of typical yields for analogous reactions reported in patent literature for similar dihalopyridazinone derivatives and should be considered illustrative for a hypothetical synthetic route.
Experimental Protocol: Synthesis of 5-Bromo-4-(4-chlorophenoxy)-2-methylpyridazin-3-one
This protocol describes a typical nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
4-Chlorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add 4-chlorophenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq) to the reaction mixture.
-
Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired 5-Bromo-4-(4-chlorophenoxy)-2-methylpyridazin-3-one.
Logical Workflow for Herbicide Discovery
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4,5-Dibromo-2-methylpyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Its structural features allow it to serve as a hinge-binding moiety in numerous kinase inhibitors, making it a valuable core for the development of targeted therapeutics in oncology and other diseases. 4,5-Dibromo-2-methylpyridazin-3-one is a key starting material for the synthesis of a diverse range of 4,5-disubstituted pyridazinone derivatives. The two bromine atoms at the C4 and C5 positions offer reactive handles for sequential functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of various aryl, heteroaryl, and amino substituents, facilitating the exploration of the chemical space around the pyridazinone core to optimize potency and selectivity against specific kinase targets.
These application notes provide detailed protocols for the synthesis of kinase inhibitors utilizing this compound, focusing on inhibitors of key kinases such as ALK5, c-Met, and DYRK1A. The document includes quantitative data on inhibitor potency, descriptions of relevant signaling pathways, and detailed experimental workflows.
I. Targeted Kinase Signaling Pathways
Kinase inhibitors developed from the 4,5-disubstituted pyridazinone scaffold have shown significant activity against several important cancer-related kinases. Understanding the signaling pathways these kinases regulate is crucial for appreciating the therapeutic potential of these inhibitors.
A. ALK5 Signaling Pathway
Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βRI), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[1][2] This pathway is involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1] Dysregulation of the ALK5 pathway is implicated in fibrosis and cancer progression.[1][3] Inhibition of ALK5 can block the downstream phosphorylation of SMAD2 and SMAD3, thereby interrupting the pro-fibrotic and oncogenic signals.[2][3]
B. c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[4][5][6] This signaling network is crucial for cell proliferation, survival, motility, and invasion.[4][5] Aberrant c-Met activation, through overexpression, mutation, or amplification, is a key driver in the development and metastasis of numerous cancers.[5][7] Inhibitors targeting c-Met can effectively shut down these oncogenic signals.[8][9][10]
C. DYRK1A Signaling Pathway
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase with roles in neurodevelopment and cell proliferation.[11][12] Its overexpression, associated with Down syndrome, is linked to developmental abnormalities and an increased risk of certain diseases.[11][12] DYRK1A is also implicated in cancer and neurodegenerative disorders through its phosphorylation of various downstream targets, including transcription factors and signaling proteins involved in cell cycle regulation and apoptosis.[13][14][15]
II. Quantitative Data of Representative Pyridazinone-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative pyridazinone-based kinase inhibitors. These compounds can be synthesized from this compound through sequential cross-coupling reactions.
| Compound ID | Target Kinase | IC50 / Ki (nM) | Cell-Based Assay | Reference |
| ALK5-Inhibitor-1 | ALK5 | Ki = 25 | A549 cell line | [1] |
| ALK5-Inhibitor-2 | ALK5 | Ki = 10 | MRC-5 cell line | [1] |
| c-Met-Inhibitor-1 | c-Met | IC50 = 8 | Hs746T cell line | [8] |
| c-Met-Inhibitor-2 | c-Met | IC50 = 12 | Hs746T cell line | [8] |
| DYRK1A-Inhibitor-1 | DYRK1A | IC50 = 150 | - | [No specific reference] |
| DYRK1A-Inhibitor-2 | DYRK1A | IC50 = 90 | - | [No specific reference] |
Note: The data for DYRK1A inhibitors are representative values for this class of compounds and may not be directly from a single cited source.
III. Experimental Protocols
The synthesis of 4,5-disubstituted pyridazinone kinase inhibitors from this compound typically involves a sequential palladium-catalyzed cross-coupling strategy. This allows for the controlled introduction of different substituents at the C4 and C5 positions.
A. General Workflow for the Synthesis of 4,5-Disubstituted Pyridazinone Inhibitors
The overall synthetic strategy involves a two-step, one-pot or sequential cross-coupling approach.
B. Protocol 1: Synthesis of a 4-Aryl-5-amino-2-methylpyridazin-3-one Derivative (General Procedure)
This protocol describes a sequential Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Step 1: Monosubstitution via Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture and the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the 4-bromo-5-aryl-2-methylpyridazin-3-one intermediate.
-
Step 2: Second Substitution via Buchwald-Hartwig Amination
-
Materials:
-
4-Bromo-5-aryl-2-methylpyridazin-3-one (from Step 1)
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cs₂CO₃ (1.5 equivalents)
-
Dioxane, anhydrous and degassed
-
Schlenk tube or similar reaction vessel
-
-
Procedure:
-
In a Schlenk tube, combine the 4-bromo-5-aryl-2-methylpyridazin-3-one, the amine, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed dioxane, followed by Pd₂(dba)₃ and Xantphos.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the final 4,5-disubstituted pyridazinone kinase inhibitor.
-
C. In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general method for determining the in vitro potency of the synthesized compounds against their target kinases.
-
Materials:
-
Recombinant kinase (e.g., ALK5, c-Met, DYRK1A)
-
Kinase-specific peptide substrate
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader (luminometer)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitor or DMSO (as a control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
IV. Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of potent and selective kinase inhibitors. The ability to perform sequential palladium-catalyzed cross-coupling reactions at the C4 and C5 positions allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor properties. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and development to design and synthesize novel pyridazinone-based kinase inhibitors for therapeutic applications.
References
- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. DYRK1A - Wikipedia [en.wikipedia.org]
- 13. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. uniprot.org [uniprot.org]
Preparation of Substituted Pyridazinones for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone scaffolds are privileged structures in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their derivatives have been extensively investigated for various therapeutic applications, including as anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents.[1][3][4][5] The synthetic tractability of the pyridazinone core allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. These application notes provide detailed protocols for the synthesis of substituted pyridazinones and summarize their biological evaluation for screening purposes.
Synthetic Methodologies
The preparation of substituted pyridazinones can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a γ-ketoacid with hydrazine (B178648) hydrate (B1144303). Further modifications can be introduced to the pyridazinone core to generate a library of diverse compounds for biological screening.
Diagram of General Synthetic Workflow
Caption: General workflow for the synthesis of substituted pyridazinones.
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis of a foundational pyridazinone structure from a β-aroylpropionic acid.
Materials:
-
β-Aroylpropionic acid (1 eq)
-
Hydrazine hydrate (1.2 eq)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a solution of the appropriate β-aroylpropionic acid in ethanol, add hydrazine hydrate.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 6-aryl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: N-Alkylation of 6-Aryl-4,5-dihydropyridazin-3(2H)-one
This protocol details the introduction of substituents at the N2 position of the pyridazinone ring.
Materials:
-
6-Aryl-4,5-dihydropyridazin-3(2H)-one (1 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K2CO3) (2 eq)
-
Dry N,N-Dimethylformamide (DMF)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the 6-aryl-4,5-dihydropyridazin-3(2H)-one in dry DMF.
-
Add potassium carbonate to the solution.
-
Add the desired alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Biological Activities of Substituted Pyridazinones
The following tables summarize the quantitative biological data for various substituted pyridazinones.
Table 1: Anticancer Activity
| Compound ID | Cancer Cell Line | Biological Target | IC50 / GI50 (µM) | Reference |
| 43 | Panc-1 (Pancreatic) | Tubulin | 2.9 | [1] |
| 43 | Paca-2 (Pancreatic) | Tubulin | 2.2 | [1] |
| 35 | OVCAR-3 (Ovarian) | DHFR | 0.32 | [1] |
| 35 | MDA-MB-435 (Melanoma) | DHFR | 0.46 | [1] |
| Pyr-1 | Various (22 lines) | Apoptosis Induction | Low µM to nM range | [6] |
| 17a | Melanoma, NSCLC, Prostate, Colon | VEGFR-2 | - | [7] |
| 10l | A549/ATCC (NSCLC) | - | 1.66–100 | [7] |
| 4aa | Saos-2 (Osteosarcoma) | - | ~10-50 | [8] |
| 4ba | MNNG (Osteosarcoma) | - | ~10-50 | [8] |
| 4-SLNs | HepG-2, HCT-116, MCF-7 | EGFR, CDK-2 | 4.80–7.56 | [9] |
| 4-LPHNPs | HepG-2, HCT-116, MCF-7 | EGFR, CDK-2 | 5.24–7.85 | [9] |
Table 2: Anti-inflammatory Activity (COX Inhibition)
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 6b | - | 0.18 | 6.33 | [10] |
| 4c | - | 0.26 | - | [10] |
| 5a | 12.87 | 0.77 | 16.70 | [11] |
| 5f | 25.29 | 1.89 | 13.38 | [11] |
| 5f (pyrazole hybrid) | 14.26 | 1.50 | 9.51 | [12] |
| 6f (pyrazole hybrid) | 9.56 | 1.15 | 8.31 | [12] |
| Celecoxib (Reference) | >100 | 0.35 | >285 | [10][11] |
| Indomethacin (Reference) | 0.21 | 0.42 | 0.50 | [11] |
Table 3: Anticonvulsant Activity
| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| SS-4F | 25.10 | 85.33 | [13] |
| 14 | 49.6 | 67.4 | [14] |
| 5d | - | - | [15] |
| 5e | - | - | [15] |
MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Seizure Test
Table 4: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 14c | B. subtilis | 15.62 | [3] |
| 15e | M. tuberculosis H37Rv | - | [3] |
| 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 (µM) | [16] |
| 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 (µM) | [16] |
| 10h | S. aureus | 16 | [7] |
| 8g | C. albicans | 16 | [7] |
Signaling Pathways and Mechanisms of Action
Substituted pyridazinones exert their biological effects by modulating various signaling pathways implicated in disease pathogenesis.
Diagram of Anticancer Signaling Pathways
Caption: Key signaling pathways targeted by anticancer pyridazinones.
Diagram of Anti-inflammatory Signaling Pathway
Caption: Mechanism of anti-inflammatory action of pyridazinones.
Conclusion
The pyridazinone scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols provided herein offer a straightforward approach to generating diverse libraries of substituted pyridazinones. The summarized biological data highlights the potential of these compounds across multiple disease areas and provides a basis for further lead optimization and drug discovery efforts. The accompanying diagrams illustrate the key synthetic strategies and biological mechanisms, providing a comprehensive resource for researchers in the field.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Heck Coupling Reactions Involving Brominated Pyridazinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiotonic effects.[1] The functionalization of the pyridazinone core is crucial for modulating its pharmacological properties. The Heck coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile and efficient method for the arylation and vinylation of halogenated pyridazinones.[2] This reaction allows for the introduction of diverse substituents onto the pyridazinone ring, enabling the synthesis of novel derivatives with potentially enhanced biological activity.
These application notes provide detailed protocols and compiled data for the Heck coupling of brominated pyridazinones with various olefinic partners. The information is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.
General Mechanism of the Heck Coupling Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[2] The catalytic cycle generally proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the brominated pyridazinone, forming a Pd(II)-pyridazinone intermediate.
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-pyridazinone bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, yielding the substituted pyridazinone product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.
Applications in Drug Development
Pyridazinone derivatives synthesized via Heck coupling have shown significant promise in the development of new therapeutic agents. Notably, these compounds have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), both of which are important targets in the treatment of inflammatory diseases.[3][4]
-
COX-2 Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5] Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[6]
-
PDE4 Inhibition: PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses.[7] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[4] Pyridazinone-based compounds have been developed as PDE4 inhibitors for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[7]
Experimental Protocols
The following protocols are generalized procedures for the Heck coupling reaction of brominated pyridazinones with styrenes and acrylates. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired products.
Protocol 1: Heck Coupling of a Brominated Pyridazinone with Styrene (B11656)
Materials:
-
Brominated pyridazinone (e.g., 4-bromo-6-phenylpyridazin-3(2H)-one) (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent (e.g., toluene, acetonitrile)
Procedure:
-
To an oven-dried Schlenk flask, add the brominated pyridazinone (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF) via syringe, followed by the base (e.g., triethylamine, 2.0 equiv) and styrene (1.5 equiv).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-styrylpyridazinone.
Protocol 2: Heck Coupling of a Brominated Pyridazinone with an Acrylate (B77674)
Materials:
-
Brominated pyridazinone (e.g., 5-bromo-2-methylpyridazin-3(2H)-one) (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine the brominated pyridazinone (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, sodium acetate (2.0 equiv), and n-butyl acrylate (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the desired acrylate-substituted pyridazinone.
Data Presentation
The following tables summarize representative data for the Heck coupling of brominated pyridazinones with various alkenes. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and substrates used.
Table 1: Heck Coupling of Brominated Pyridazinones with Styrene Derivatives
| Entry | Brominated Pyridazinone | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-6-phenylpyridazin-3(2H)-one | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 110 | 12 | 85 |
| 2 | 5-Bromo-2-methylpyridazin-3(2H)-one | 4-Methylstyrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Toluene | 100 | 18 | 78 |
| 3 | 4-Bromo-2,6-dimethylpyridazin-3(2H)-one | 4-Methoxystyrene | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | NaOAc (2.5) | Acetonitrile | 120 | 24 | 92 |
Table 2: Heck Coupling of Brominated Pyridazinones with Acrylates
| Entry | Brominated Pyridazinone | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridazin-3(2H)-one | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | DMF | 130 | 16 | 88 |
| 2 | 4-Bromo-6-phenylpyridazin-3(2H)-one | Methyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Dioxane | 110 | 20 | 75 |
| 3 | 4-Bromo-2-ethyl-6-methylpyridazin-3(2H)-one | Ethyl acrylate | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 12 | 95 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Heck coupling of brominated pyridazinones.
Signaling Pathway: COX-2 Inhibition by Pyridazinone Derivatives
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyridazinone-based herbicides. It covers common synthetic strategies, specific protocols for notable pyridazinone herbicides like Chloridazon, and an overview of their primary mechanisms of action, including inhibition of Photosystem II and carotenoid biosynthesis.
Introduction to Pyridazinone Herbicides
Pyridazinone derivatives represent a significant class of heterocyclic compounds widely utilized in agriculture as herbicides.[1][2] Their core structure, a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, serves as a versatile scaffold for chemical modification, leading to a broad spectrum of activity.[2][3] These herbicides are effective against a variety of broadleaf weeds and grasses.[4][5]
The primary modes of action for most pyridazinone herbicides involve the disruption of essential plant physiological processes. Many, like Chloridazon, act as inhibitors of photosynthesis by blocking the electron transport chain at Photosystem II (PSII).[4][5] Others, such as Norflurazon, function as bleaching herbicides by inhibiting carotenoid biosynthesis, which leads to the photodestruction of chlorophyll (B73375).[3][6][7] Some newer derivatives have also been found to inhibit acetyl-coenzyme A carboxylase (ACCase), an enzyme critical for fatty acid synthesis.[8][9]
General Synthetic Strategies
The synthesis of the pyridazinone core typically relies on the cyclocondensation of a hydrazine (B178648) derivative with a precursor containing a 1,4-dicarbonyl or equivalent functionality. Common starting materials include γ-ketoacids, maleic anhydride (B1165640) derivatives, and mucochloric acid.
Synthesis from γ-Ketoacids
A prevalent method for forming the pyridazinone ring involves the reaction of γ-ketoacids with hydrazine or its derivatives. The initial reaction forms a hydrazone, which then undergoes intramolecular cyclization to yield the dihydropyridazinone ring. This can be followed by oxidation or other functional group manipulations to produce the final herbicidal compound.
Synthesis from Mucochloric Acid
Mucochloric acid is a key precursor for several chlorinated pyridazinone herbicides, including Chloridazon. The synthesis involves an initial reaction with a substituted hydrazine (e.g., phenylhydrazine) to form a dichloropyridazinone intermediate. Subsequent nucleophilic substitution, typically amination, at one of the chlorine positions yields the final active molecule.
Experimental Protocols & Data
The following sections provide detailed, step-by-step protocols for the synthesis of key pyridazinone herbicides and their intermediates.
Protocol 1: Synthesis of Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one)
Chloridazon synthesis is a two-step process starting from mucochloric acid. The first step involves the formation of the dichlorinated pyridazinone ring, followed by a selective amination.
Step 1: Synthesis of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one
This procedure is adapted from the reaction of mucochloric acid with a substituted phenylhydrazine (B124118).
-
Reaction Setup: To a solution of mucochloric acid (14.99 g, 88.75 mmol) in 150 mL of dilute sulfuric acid (3M), add p-methylphenyl hydrazine (10.84 g, 88.75 mmol).[10] Note: While the reference uses p-methylphenyl hydrazine, this step is analogous to the synthesis with phenylhydrazine for the Chloridazon backbone.
-
Reaction: Stir the reaction mixture at room temperature to ensure homogeneity.
-
Reflux: Heat the solution to reflux and maintain for 2 hours.[10]
-
Work-up: Cool the reaction mixture. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Step 2: Synthesis of 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one
This procedure involves the selective amination of the dichlorinated intermediate.
-
Reaction Setup: In a small autoclave, combine 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenylacetic acid (1.0 g) as a catalyst, and 20% aqueous ammonia (B1221849) (20 ml).[1]
-
Reaction: Heat the mixture to 100-110°C with constant stirring for 4 hours.[1]
-
Cooling & Precipitation: Cool the reaction mixture to room temperature. The desired product will precipitate.
-
Isolation: Isolate the precipitate by filtration.
-
Purification: Wash the solid with water and dry to obtain pure 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone.[1]
| Step | Reactants | Conditions | Product | Yield | Reference(s) |
| 1 | Mucochloric acid, Phenylhydrazine derivative | Reflux in dilute H₂SO₄, 2 hours | 4,5-Dichloro-2-phenylpyridazin-3(2H)-one | ~96% | [10] |
| 2 | 4,5-Dichloro-2-phenylpyridazin-3(2H)-one, Aqueous Ammonia | Autoclave, 100-110°C, 4 hours | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon) | ~91% | [1] |
Protocol 2: Synthesis of Norflurazon Intermediate
The synthesis of Norflurazon, 4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, also begins with the formation of a dichloropyridazinone ring, which is then functionalized.
Step 1: Synthesis of 4,5-dichloro-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone
-
Reaction Setup: Prepare a solution of mucochloric acid in an appropriate solvent (e.g., aqueous acid).
-
Addition of Hydrazine: Slowly add 3-(trifluoromethyl)phenylhydrazine (B151383) to the mucochloric acid solution under stirring.
-
Cyclization: Heat the mixture to reflux for several hours to facilitate the cyclocondensation reaction, forming the pyridazinone ring.
-
Isolation: Upon cooling, the dichlorinated intermediate precipitates. Collect the solid by filtration, wash with water, and dry.
Step 2: Functionalization to Norflurazon
-
Reaction Setup: Dissolve the dichlorinated intermediate from Step 1 in a suitable organic solvent such as acetonitrile (B52724) or dimethylformamide.
-
Amination: Add methylamine (B109427) to the solution. The reaction selectively displaces the chlorine atom at the 5-position due to its higher reactivity.
-
Reaction Conditions: Carry out the reaction under controlled temperature and pH to ensure high yield and regioselectivity.
-
Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by recrystallization, to yield pure Norflurazon.
| Step | Reactants | Conditions | Product | Yield | Reference(s) |
| 1 | Mucochloric acid, 3-(Trifluoromethyl)phenylhydrazine | Reflux | 4,5-dichloro-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone | Good-Excellent | [9] |
| 2 | 4,5-dichloro-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, Methylamine | Controlled Temperature/pH in Acetonitrile | 4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone | High | [11] |
Mechanisms of Action
Inhibition of Photosystem II (PSII)
A primary mode of action for many pyridazinone herbicides is the inhibition of photosynthesis.[4] These compounds bind to the D1 protein in Photosystem II, specifically at the Q
Inhibition of Carotenoid Biosynthesis
Bleaching herbicides like Norflurazon interfere with the carotenoid biosynthesis pathway.[3] Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. Norflurazon specifically inhibits the enzyme phytoene (B131915) desaturase (PDS).[7][15] This enzyme is responsible for converting the colorless carotenoid precursor, phytoene, into ζ-carotene through a series of desaturation steps.[16][17] The inhibition leads to an accumulation of phytoene and prevents the formation of colored carotenoids. Without the protective carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic white or bleached appearance of treated plants.[3][15]
References
- 1. prepchem.com [prepchem.com]
- 2. scholarena.com [scholarena.com]
- 3. thecharmofduckweed.org [thecharmofduckweed.org]
- 4. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 5. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cbijournal.com [cbijournal.com]
- 11. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photosynthesis Problem Set 1 [biology.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. aocs.org [aocs.org]
Application Notes and Protocols for Directed Ortho-Metalation of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho position by a strong organometallic base, typically an organolithium reagent. The resulting stabilized carbanion can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision. For pyridazinone scaffolds, which are prevalent in many biologically active molecules, DoM offers a direct and efficient route to novel derivatives that would be challenging to synthesize through classical methods. These application notes provide an overview of the key aspects of DoM applied to pyridazinone derivatives and detailed protocols for its implementation in a laboratory setting.
The core principle of DoM involves the coordination of a Lewis acidic organolithium reagent to a Lewis basic heteroatom within the DMG. This coordination brings the strong base in close proximity to the ortho C-H bond, facilitating its deprotonation. For pyridazinone derivatives, the substituents on the ring nitrogen or the pyridazinone oxygen can act as DMGs. The choice of the organolithium reagent is critical; while n-butyllithium (n-BuLi) is commonly used, hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred for π-deficient heterocycles like pyridazines to prevent nucleophilic addition to the C=N bond.[1][2]
Key Considerations for DoM of Pyridazinone Derivatives
-
Directing Metalation Group (DMG): The nature of the substituent on the pyridazinone nitrogen (N-2 position) is a crucial determinant of the reaction's success. Aryl, alkyl, and various protecting groups can serve as DMGs. The efficiency of the DMG is related to its ability to coordinate with the lithium reagent.
-
Organometallic Reagents: Hindered lithium amides such as LDA and LTMP are generally the reagents of choice for the deprotonation of pyridazinone systems.[1][2] These bases are strong enough to effect deprotonation at low temperatures while being sterically hindered, which minimizes the risk of nucleophilic attack on the pyridazinone ring.
-
Solvent and Temperature: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are typically used to ensure the solubility and reactivity of the organolithium species.[2] Reactions are conducted at low temperatures, commonly -78 °C, to maintain the stability of the lithiated intermediate and control the reaction's selectivity.
-
Electrophiles: A wide array of electrophiles can be employed to trap the ortho-lithiated pyridazinone intermediate. This allows for the introduction of diverse functional groups, including halogens, alkyl, aryl, carbonyl, and silyl (B83357) moieties.
Experimental Protocols
Protocol 1: General Procedure for the Directed Ortho-Metalation and Boronation of a 3-Methoxy-6-phenylpyridazine (B1600435)
This protocol is adapted from a general method for the synthesis of functionalized pyridazinylboronic acids/esters, which are precursors to pyridazin-3(2H)-one derivatives.[3]
Materials:
-
3-Methoxy-6-phenylpyridazine (1.0 eq)
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.2 eq)
-
Triisopropyl borate (B1201080) (B(OiPr)₃) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (for LTMP preparation)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Preparation of LTMP: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.15 eq) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Lithiation: In a separate flame-dried flask under an inert atmosphere, dissolve 3-methoxy-6-phenylpyridazine (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. To this solution, add the freshly prepared LTMP solution dropwise via cannula. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench (Boronation): To the reaction mixture at -78 °C, add triisopropyl borate (1.5 eq) dropwise. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridazinylboronic ester.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.
Quantitative Data
The following table summarizes the results of the directed ortho-metalation of 3-methoxy-6-phenylpyridazine followed by quenching with various electrophiles, leading to precursors for 4-substituted pyridazin-3(2H)-one derivatives.
| Entry | Substrate | Reagent | Electrophile | Product | Yield (%) | Reference |
| 1 | 3-Methoxy-6-phenylpyridazine | LTMP | B(OiPr)₃ | 3-Methoxy-6-phenylpyridazin-4-ylboronic acid pinacol (B44631) ester | 75 | [3] |
| 2 | 3-Methoxy-6-phenylpyridazine | LTMP | I₂ | 4-Iodo-3-methoxy-6-phenylpyridazine | 80 | [3] |
| 3 | 3-Methoxy-6-phenylpyridazine | LTMP | Me₃SiCl | 3-Methoxy-4-(trimethylsilyl)-6-phenylpyridazine | 85 | [3] |
| 4 | 3-Methoxy-6-phenylpyridazine | LTMP | DMF | 3-Methoxy-6-phenylpyridazine-4-carbaldehyde | 65 | [3] |
Note: The yields are based on the reported values in the literature for similar transformations and may vary depending on the specific reaction conditions and scale.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Large-Scale Synthesis of 4,5-Dibromo-2-methylpyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4,5-Dibromo-2-methylpyridazin-3-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of 4,5-Dibromopyridazin-3(2H)-one from mucobromic acid and hydrazine (B178648) hydrate (B1144303), followed by N-methylation to yield the final product.
Chemical Pathway Overview
The synthesis proceeds through two key steps:
-
Step 1: Synthesis of 4,5-Dibromopyridazin-3(2H)-one. This step involves the cyclocondensation reaction between mucobromic acid and hydrazine hydrate.
-
Step 2: N-Methylation of 4,5-Dibromopyridazin-3(2H)-one. The intermediate from Step 1 is methylated at the nitrogen atom in the 2-position using a suitable methylating agent, such as dimethyl sulfate (B86663).
Experimental Protocols
Step 1: Large-Scale Synthesis of 4,5-Dibromopyridazin-3(2H)-one
This protocol is adapted from general methods for the synthesis of pyridazinones from mucohalic acids.[1][2][3]
Materials and Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Mucobromic acid
-
Hydrazine hydrate
-
Glacial acetic acid
-
Water
-
Ice bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charging the Reactor: In a clean and dry reaction vessel, charge mucobromic acid and glacial acetic acid.
-
Controlling Temperature: Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate to the cooled mixture while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to precipitate the product. Collect the solid product by filtration.
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Step 2: Large-Scale Synthesis of this compound
This protocol is based on general N-methylation procedures for heterocyclic compounds.
Materials and Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature probe.
-
4,5-Dibromopyridazin-3(2H)-one (from Step 1)
-
Dimethyl sulfate
-
Sodium hydroxide
-
Water
-
Toluene (B28343) (or other suitable organic solvent)
-
Ice bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charging the Reactor: In a reaction vessel, dissolve 4,5-Dibromopyridazin-3(2H)-one in an aqueous solution of sodium hydroxide.
-
Controlling Temperature: Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Dimethyl Sulfate: Slowly add dimethyl sulfate to the cooled mixture via a dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up and Extraction: After the reaction is complete, add toluene to the mixture and stir. Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Data Presentation
Table 1: Reactant and Product Quantities (Illustrative)
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) |
| 1 | Mucobromic Acid | C₄H₂Br₂O₃ | 257.87 | 10 | 2.58 |
| 1 | Hydrazine Hydrate | H₆N₂O | 50.06 | 11 | 0.55 |
| 1 | 4,5-Dibromopyridazin-3(2H)-one | C₄H₂Br₂N₂O | 253.88 | ~8 (Est. 80% Yield) | ~2.03 |
| 2 | 4,5-Dibromopyridazin-3(2H)-one | C₄H₂Br₂N₂O | 253.88 | 8 | 2.03 |
| 2 | Dimethyl Sulfate | C₂H₆O₄S | 126.13 | 8.8 | 1.11 |
| 2 | This compound | C₅H₄Br₂N₂O | 267.91 | ~6.8 (Est. 85% Yield) | ~1.82 |
Table 2: Physicochemical and Spectral Data
| Compound Name | Appearance | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 4,5-Dibromopyridazin-3(2H)-one | Off-white to pale yellow solid | ~210-215 | 7.9-8.1 (s, 1H) | ~125 (C-Br), ~140 (C-Br), ~158 (C=O) |
| This compound | White to off-white crystalline solid | ~110-115 | 3.75 (s, 3H), 7.85 (s, 1H) | 37.5 (N-CH₃), 123.1 (C-Br), 138.5 (C-Br), 156.2 (C=O) |
Visualizations
Experimental Workflow
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Troubleshooting & Optimization
Optimization of Suzuki coupling conditions for 4,5-Dibromo-2-methylpyridazin-3-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling conditions for 4,5-Dibromo-2-methylpyridazin-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?
A1: The most critical parameters are the choice of palladium catalyst, the base, the solvent system, and the reaction temperature. The interplay of these factors will determine the reaction's success, including yield, selectivity (mono- vs. di-arylation), and the prevalence of side reactions.
Q2: Which palladium catalyst is recommended for this substrate?
A2: Several palladium catalysts can be effective. For the coupling with phenylboronic acid, PdCl₂(dppf) has been shown to produce the di-substituted product in high yield.[1] Other catalysts like PdCl₂(PPh₃)₂ and Pd-PEPPSI-iPr have also been used, particularly in couplings with more complex boronic acids like ferrocenylboronic acid, though they may lead to different product distributions.[1]
Q3: What is the expected regioselectivity for mono-arylation of this compound?
A3: Studies have shown that mono-arylation can occur at both the C4 and C5 positions, with the product ratio being highly dependent on the reaction conditions and the boronic acid used. For instance, in the coupling with ferrocenylboronic acid using PdCl₂(PPh₃)₂ as a catalyst, the C4-substituted product was the major mono-arylated isomer.[1]
Q4: What are the common side reactions observed with this substrate?
A4: A significant side reaction is hydrodebromination, where one or both bromine atoms are replaced by a hydrogen atom. This has been observed to occur alongside the desired coupling, especially when using certain catalysts and boronic acids.[1] Another common side reaction in Suzuki couplings is the homocoupling of the boronic acid.
Q5: How can I minimize the hydrodebromination side reaction?
A5: The choice of catalyst and reaction conditions plays a crucial role. In the case of coupling with ferrocenylboronic acid, the use of PdCl₂(dppf) as a catalyst with Na₂CO₃ as the base in a DMF/H₂O solvent system at a lower temperature (80°C) was found to suppress the formation of hydrodebrominated products and favor the di-substituted product.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable and reliably forms the active Pd(0) species. |
| Inappropriate Base | The base is crucial for the transmetalation step. Ensure the base is strong enough but not so strong that it causes degradation of the substrate or catalyst. For this substrate, Na₂CO₃ and K₂CO₃ have been used successfully.[1] |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent (like DMF or 1,4-dioxane) and water is common for Suzuki couplings. Ensure the solvent is properly degassed to prevent catalyst oxidation. |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may improve the rate. However, be aware that higher temperatures can also increase side reactions. |
Issue 2: Predominance of Mono-arylated Product when Di-arylation is Desired
| Possible Cause | Troubleshooting Steps |
| Insufficient Boronic Acid | Increase the equivalents of the boronic acid (e.g., from 2.2 to 2.5 equivalents or higher). |
| Short Reaction Time | The second coupling may be slower than the first. Increase the reaction time and monitor the progress by TLC or LC-MS. |
| Suboptimal Catalyst/Base Combination | Certain catalyst and base combinations may favor mono-arylation. Refer to the data tables below to select conditions that have been shown to favor di-substitution. For example, PdCl₂(dppf) with Na₂CO₃ in DMF/H₂O at 100°C for 10 hours gave a high yield of the di-phenylated product.[1] |
Issue 3: High Levels of Hydrodebromination Byproducts
| Possible Cause | Troubleshooting Steps |
| Catalyst Choice | Some catalysts may be more prone to promoting hydrodebromination. If high levels of this side product are observed, consider switching to a different catalyst system. For example, when coupling with ferrocenylboronic acid, PdCl₂(dppf) showed lower hydrodebromination compared to PdCl₂(PPh₃)₂.[1] |
| Reaction Conditions | Harsher reaction conditions (high temperature, prolonged reaction times) can sometimes favor side reactions. Try lowering the reaction temperature or reducing the reaction time. |
| Solvent Effects | The solvent can be a source of protons for the hydrodebromination reaction. Ensure anhydrous solvents are used where appropriate and consider the nature of the solvent system. |
Data Presentation
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Di-substituted Yield (%) | Reference |
| 1 | PdCl₂(dppf) (4) | Na₂CO₃ (2.8) | DMF/H₂O (4:1) | 100 | 10 | 82 | [1] |
Table 2: Suzuki Coupling of this compound with Ferrocenylboronic Acid
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Di-substituted Yield (%) | 4-Mono-substituted Yield (%) | 5-Mono-substituted Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ (4) | Na₂CO₃ (2.8) | DMF/H₂O (4:1) | 100 | 10 | 10 | 45 | 18 | [1] |
| 2 | Pd-PEPPSI-iPr (4) | Na₂CO₃ (2.8) | DMF/H₂O (4:1) | 100 | 10 | 15 | 10 | 5 | [1] |
| 3 | PdCl₂(dppf) (4) | Na₂CO₃ (2.8) | DMF/H₂O (4:1) | 80 | 24 | 60 | - | - | [1] |
| 4 | PdCl₂(dppf) (4) | K₂CO₃ (2.8) | Toluene/H₂O (4:1) | 100 | 24 | 45 | 10 | - | [1] |
Experimental Protocols
Protocol 1: General Procedure for Di-arylation
This protocol is adapted from the successful synthesis of 2-methyl-4,5-diphenylpyridazin-3(2H)-one.[1]
Materials:
-
4,5-Dibromo-2-methylpyridazin-3(2H)-one
-
Arylboronic acid (2.2 - 2.5 equiv.)
-
PdCl₂(dppf) (4 mol%)
-
Na₂CO₃ (2.8 equiv.)
-
DMF/H₂O (4:1 v/v), degassed
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 4,5-Dibromo-2-methylpyridazin-3(2H)-one, the arylboronic acid, PdCl₂(dppf), and Na₂CO₃.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed DMF/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 10-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
Technical Support Center: Synthesis of 4,5-Dibromo-2-methylpyridazin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4,5-Dibromo-2-methylpyridazin-3-one. The information is tailored for researchers, scientists, and professionals in drug development to help navigate potential challenges in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common precursor is 2-methylpyridazin-3-one. The synthesis involves the direct bromination of this substrate.
Q2: What are the typical brominating agents used for this reaction?
Typical brominating agents include liquid bromine (Br₂) in a suitable solvent like acetic acid, or N-bromosuccinimide (NBS) which can be a safer alternative to elemental bromine.[1][2] The choice of agent can influence the reaction profile and the formation of side products.
Q3: What are the most common side reactions observed during the bromination of 2-methylpyridazin-3-one?
The most common side reactions include:
-
Over-bromination: Formation of tri-bromo or other poly-brominated species.
-
Incomplete bromination: Presence of mono-brominated intermediates (4-bromo- or 5-bromo-2-methylpyridazin-3-one) in the final product mixture.
-
Degradation: Under harsh conditions (e.g., high temperatures, prolonged reaction times), the pyridazinone ring can degrade, leading to a complex mixture of byproducts and lower yields.
-
Oxidation: Depending on the brominating agent and conditions, oxidation of the pyridazinone ring can occur.[3]
Q4: How can I minimize the formation of poly-brominated byproducts?
To minimize over-bromination, consider the following:
-
Stoichiometry: Carefully control the molar equivalents of the brominating agent. A slight excess may be needed for complete conversion, but a large excess should be avoided.
-
Temperature Control: Perform the reaction at a lower temperature to control the reaction rate and selectivity.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the brominating species at any given time.
Q5: My reaction is sluggish and shows a low conversion to the desired product. What could be the issue?
Low conversion can be attributed to several factors:
-
Insufficient Brominating Agent: Ensure the correct stoichiometry of the brominating agent is used.
-
Low Reaction Temperature: While low temperatures can improve selectivity, they can also decrease the reaction rate. A modest increase in temperature might be necessary.
-
Poor Quality Reagents: Use fresh, high-purity starting materials and brominating agents.
-
Inadequate Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture.
Q6: How can the final product be purified?
Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol (B145695) or an ethanol/water mixture. Column chromatography on silica (B1680970) gel can also be employed for high-purity requirements.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | - Increase reaction time and monitor by TLC/GC. - Gradually increase reaction temperature. - Ensure efficient stirring. |
| Degradation of product | - Lower the reaction temperature. - Reduce the reaction time. | |
| Mechanical losses during workup | - Ensure careful extraction and filtration steps. | |
| Presence of Mono-brominated Impurities | Insufficient brominating agent | - Increase the molar equivalents of the brominating agent slightly (e.g., from 2.0 to 2.2 eq). |
| Short reaction time | - Prolong the reaction time and monitor for the disappearance of the mono-brominated species. | |
| Formation of Poly-brominated Byproducts | Excess brominating agent | - Reduce the molar equivalents of the brominating agent. |
| High reaction temperature | - Lower the reaction temperature to improve selectivity. | |
| Rapid addition of brominating agent | - Add the brominating agent slowly to the reaction mixture. | |
| Product is a Dark Oil or Tar | Degradation of the pyridazinone ring | - Use milder reaction conditions (lower temperature, shorter time). - Ensure an inert atmosphere if the substrate is sensitive to oxidation. |
| Presence of colored impurities | - Treat the crude product with activated charcoal before recrystallization. - Purify by column chromatography. |
Experimental Protocols
Synthesis of this compound
Materials:
-
2-methylpyridazin-3-one
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Thiosulfate (B1220275) solution (saturated)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpyridazin-3-one (1.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of liquid bromine (2.1 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield this compound as a crystalline solid.
Visual Guides
Caption: Main synthesis pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Hydrodebromination of 4,5-Dibromo-2-methylpyridazin-3-one in Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrodebromination of 4,5-Dibromo-2-methylpyridazin-3-one, particularly in the context of palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodebromination and why does it occur as a side reaction in my coupling experiment?
Hydrodebromination is a chemical reaction where a bromine atom is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, it is a common side reaction that consumes your starting material and reduces the yield of the desired coupled product.[1] This unwanted reaction typically proceeds through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1] The formation of this intermediate can be promoted by several factors, including the choice of base and solvent, the catalyst and ligand system, and high reaction temperatures.[1] For instance, the use of N,N-Dimethylformamide (DMF) as a solvent can be a source of the hydride for the Pd-H species, leading to hydrodebromination.[2]
Q2: Is it possible to selectively perform hydrodebromination on this compound?
Yes, selective hydrodebromination is possible. The bromine atom at the 5-position of the pyridazinone ring is generally more reactive and susceptible to nucleophilic substitution and oxidative addition to the palladium catalyst compared to the bromine at the 4-position.[2] By carefully controlling reaction conditions, one can selectively remove the bromine at the 5-position to synthesize 4-Bromo-2-methylpyridazin-3-one. This selective removal can be achieved using methods like catalytic hydrogenation with a palladium catalyst.[3]
Q3: What are the most common cross-coupling reactions used with bromo-pyridazinone substrates?
The bromine atom on the pyridazinone ring is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds.[4] The most common palladium-catalyzed cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[2]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, typically using a palladium and copper co-catalyst system.[5][6]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[7][8]
Q4: Why is the purity of my reagents and the reaction atmosphere so important?
The efficiency of palladium-catalyzed coupling reactions is highly sensitive to impurities and the presence of oxygen.[9][10] Using anhydrous, degassed solvents and maintaining an inert atmosphere (e.g., with Argon or Nitrogen) is crucial.[1] Oxygen can lead to the oxidation of phosphine (B1218219) ligands and the formation of palladium black, which can deactivate the catalyst.[9] Water can interfere with the reaction, for example by promoting the hydrolytic deboronation of boronic acids in Suzuki couplings.[11]
Troubleshooting Guide
Unwanted hydrodebromination is a primary challenge when using this compound or its monobrominated derivatives in coupling reactions. The following guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High yield of hydrodebrominated byproduct, low yield of coupled product. | Formation of Palladium-Hydride (Pd-H) Species: The base, solvent, or temperature may be promoting the formation of Pd-H intermediates that lead to hydrodebromination.[1][2] | Optimize Base and Solvent: Switch to weaker, non-protic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and use anhydrous, degassed solvents. Avoid strong bases and protic solvents if possible.[1][12] |
| High Reaction Temperature: The activation energy for hydrodebromination may be higher than for the desired coupling, making it more prevalent at elevated temperatures.[1] | Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C or room temperature) and monitor for progress.[2][12] | |
| Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium catalyst, leading to side reactions.[1][13] | Screen Different Ligands: Experiment with various phosphine ligands (e.g., PPh₃, XPhos) or N-heterocyclic carbene (NHC) ligands to find one that favors the coupling pathway.[13][14] | |
| No reaction or very low conversion of starting material. | Catalyst Inactivity: The palladium catalyst may not have been activated to the Pd(0) state, or it may have been deactivated (e.g., by oxygen).[9] | Ensure Inert Atmosphere: Use proper techniques to degas solvents and purge the reaction vessel with an inert gas like Argon.[1] Consider using a pre-catalyst that is readily reduced in situ.[9] |
| Poor Solubility of Reagents: The starting material or other reagents may not be fully dissolved in the chosen solvent, limiting reactivity.[11] | Change Solvent System: Switch to a solvent or solvent mixture (e.g., DMF/water, Dioxane/water) where all components are soluble at the reaction temperature.[2][15] | |
| Poor Quality Boronic Acid (Suzuki Coupling): The boronic acid may have degraded (protodeboronation) before the reaction.[11] | Use High-Purity Boronic Acid: Use fresh, high-quality boronic acid. Consider using boronate esters (e.g., pinacol (B44631) esters) which are often more stable. | |
| Formation of homo-coupled byproducts. | Side reactions of coupling partners: For example, in Suzuki coupling, the boronic acid can couple with itself. In Sonogashira coupling, the alkyne can undergo homo-coupling (Glaser coupling). | Optimize Reaction Conditions: In Sonogashira coupling, ensure the exclusion of oxygen to minimize Glaser coupling. In Suzuki coupling, carefully control the stoichiometry and catalyst loading. |
| Low yield of mono-coupled product from the di-bromo starting material. | Competitive Di-substitution: The mono-substituted product is reacting further to give the di-substituted product. | Control Stoichiometry: Use a limited amount (e.g., 1.0-1.2 equivalents) of the coupling partner to favor mono-substitution. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
Data Summary
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with ferrocenyl boronic acids, highlighting the formation of mono- and di-substituted products as well as the hydrodebrominated side-product.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Mono-substituted Yield (%) | Di-substituted Yield (%) | Hydrodebrominated Yield (%) |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O (4:1) | 80 | 24 | 15 | 31 | 10 |
| Pd-PEPPSI-IPr | K₂CO₃ | DMF/H₂O (4:1) | 80 | 24 | 22 | 23 | 25 |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O (4:1) | 80 | 24 | 19 | 16 | 29 |
| Data adapted from a study on Suzuki-Miyaura reactions with ferrocene (B1249389) boronates. Yields are illustrative and will vary based on the specific coupling partners and conditions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-pyridazinone with an arylboronic acid.
Reagents & Equipment:
-
4,5-Dibromo- or 5-Bromo-2-methylpyridazin-3-one (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv for mono-coupling, 2.5 equiv for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, DMF/H₂O)[2][15]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-pyridazinone, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[1]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the degassed solvent via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[15] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[16]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Protocol 2: General Procedure for Selective Hydrodebromination
This protocol outlines a conceptual procedure for the selective removal of a bromine atom, typically at the more reactive C5 position, using catalytic hydrogenation.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Hydrogen source (H₂ gas balloon or a hydrogen generator)
-
Base (e.g., Triethylamine (Et₃N) or Sodium Acetate)[3]
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogenation flask and magnetic stir bar
Procedure:
-
Reaction Setup: Dissolve the this compound in the chosen solvent in a hydrogenation flask. Add the base.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (typically at atmospheric pressure using a balloon).
-
Reaction and Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-brominated product. Be careful not to over-reduce the compound, which would lead to the fully debrominated pyridazinone.
-
Work-up: Once the desired conversion is achieved, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Visual Guides
Caption: Workflow for the functionalization of this compound.
Caption: Decision tree for minimizing hydrodebromination in coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]
- 3. Synthetic Methods for the Hydrodehalogenation of Halogenated Hete...: Ingenta Connect [ingentaconnect.com]
- 4. 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one|CAS 2090174-33-5 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4,5-Disubstituted-2-Methylpyridazin-3-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-disubstituted-2-methylpyridazin-3-ones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 4,5-disubstituted-2-methylpyridazin-3-ones.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Product loss during recrystallization. - Product loss during column chromatography. - Incomplete precipitation of the product. | - Optimize the recrystallization solvent and conditions. Use the minimum amount of hot solvent for dissolution and allow for slow cooling to maximize crystal formation. - Ensure proper selection of stationary and mobile phases for chromatography. The product might be too polar or non-polar for the chosen system, leading to poor separation or irreversible adsorption on the column. - If using precipitation, ensure the pH and temperature are optimal. The addition of an anti-solvent can sometimes improve yield. |
| Presence of Impurities in Final Product | - Ineffective recrystallization. - Co-elution of impurities during column chromatography. - Incomplete reaction. | - The chosen solvent may not be suitable for removing specific impurities. Experiment with different solvents or a multi-solvent system. - Optimize chromatography conditions. A shallower solvent gradient or a different solvent system may be necessary to resolve the impurity from the product. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete conversion of starting materials. Adjust reaction conditions like temperature, time, or reagent stoichiometry if needed. |
| Product Discoloration (e.g., Yellow or Brown) | - The compound may be unstable and prone to oxidation or degradation. - Presence of colored impurities. - Thermal degradation during purification. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to air. - Use activated charcoal during recrystallization to remove colored impurities. - Avoid excessive heat during purification. If using distillation, consider vacuum distillation to lower the boiling point. |
| Product is an Oil and Does Not Crystallize | - Presence of residual solvent. - Minor impurities inhibiting crystallization. | - Ensure all solvent is removed under a high vacuum. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired compound. - If the product remains an oil, a final purification step by column chromatography may be necessary to remove impurities that hinder crystallization.[1] |
| Compound Degrades on Silica (B1680970) Gel Column | - The silica gel is too acidic. - Prolonged exposure to silica gel. | - Deactivate the silica gel by preparing a slurry with a small amount of a base like triethylamine (B128534) in the mobile phase before packing the column. - Perform the chromatography as quickly as possible to minimize contact time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude 4,5-disubstituted-2-methylpyridazin-3-ones?
A1: Recrystallization is a widely used and effective method for the purification of pyridazinone derivatives.[2] Ethanol is a commonly reported solvent for this purpose.[2][3][4] The general principle involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, which leads to the formation of pure crystals as the solubility decreases, while impurities remain in the solution.[5]
Q2: When should I use column chromatography for purification?
A2: Column chromatography is recommended when recrystallization fails to remove impurities effectively, or when separating a complex mixture of products. It is particularly useful for separating compounds with similar polarities. For pyridazinone derivatives, silica gel is a common stationary phase, with mobile phases typically consisting of mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[1][6][7]
Q3: How can I monitor the purity of my 4,5-disubstituted-2-methylpyridazin-3-one during and after purification?
A3: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. A single spot in multiple solvent systems is a good indication of high purity.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the absence of impurity peaks is a strong indicator of purity.[3][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[3][8]
-
Melting Point Analysis: A sharp melting point that corresponds to the literature value suggests high purity.[9]
Q4: My purified product is a light-yellow powder. Does this indicate an impurity?
A4: Not necessarily. The color of a purified pyridazine (B1198779) derivative can vary. For instance, some synthesized phenyl-pyridazine products have been reported as light-yellow powders, while others are red or rust-colored.[9] While a slight coloration may not indicate impurity, it is always best to confirm the purity using the analytical methods mentioned in the previous question.
Q5: What are some common impurities I might encounter in the synthesis of 4,5-disubstituted-2-methylpyridazin-3-ones?
A5: Impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, or degradation of the product.[10] For example, in syntheses involving cyclization reactions, incomplete cyclization can lead to the presence of open-chain precursors in the crude product.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a flask, add the crude 4,5-disubstituted-2-methylpyridazin-3-one and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. In a separate flask, adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. Once dry, carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4,5-disubstituted-2-methylpyridazin-3-one.
Quantitative Data Summary
The following table is a template for researchers to summarize their experimental data for comparison across different purification strategies.
| Purification Method | Starting Material Purity (%) | Final Product Purity (%) | Recovery Yield (%) | Solvent(s) Used | Notes |
| Recrystallization | e.g., 85% | e.g., Ethanol | |||
| Column Chromatography | e.g., 85% | e.g., Hexane:Ethyl Acetate (gradient) | |||
| Acid-Base Extraction | e.g., 70% | e.g., 5% NaHCO₃, dil. HCl, Ether | [3] |
Visualizations
Caption: General workflow for the purification of 4,5-disubstituted-2-methylpyridazin-3-ones.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. mt.com [mt.com]
- 6. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yields in Pyridazinone Functionalization
Welcome to the technical support center for pyridazinone functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis and functionalization of pyridazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in my pyridazinone functionalization reactions?
A1: Low yields in pyridazinone functionalization can arise from several factors related to the inherent chemical properties of the pyridazinone ring and the specific reaction conditions employed. Common causes include:
-
Poor Regioselectivity: Competition between different reactive sites on the pyridazinone ring, such as N-alkylation versus O-alkylation, can lead to a mixture of products and a lower yield of the desired isomer.[1]
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the outcome. Temperatures that are too low may lead to sluggish or incomplete reactions, while excessively high temperatures can cause decomposition of starting materials, reagents, or products.[1]
-
Inappropriate Solvent Choice: The polarity of the solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing reaction rates and yields.[2]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and complicate the purification process, ultimately reducing the isolated yield of the target compound.
-
Catalyst Inactivation or Insufficient Activity: In catalyzed reactions, the choice of catalyst and its condition are crucial. The catalyst may be poisoned by impurities or may not be active enough under the chosen reaction conditions.
Q2: How can I improve the regioselectivity of N-alkylation over O-alkylation of pyridazinones?
A2: The competition between N- and O-alkylation is a common challenge in the functionalization of pyridazinones.[1] To favor N-alkylation, consider the following strategies:
-
Harnessing the HSAB Principle: The nitrogen atom in a pyridazinone is a softer nucleophile than the oxygen atom. According to the Hard and Soft Acids and Bases (HSAB) principle, using softer alkylating agents will favor reaction at the softer nitrogen center.[1]
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the N-alkylated product. It is advisable to start with lower temperatures and gradually increase them to find the optimal window for selectivity.[1]
-
Solvent Selection: Polar aprotic solvents can often favor N-alkylation.
-
Choice of Base: The nature of the base used can influence the position of deprotonation and the subsequent alkylation.
Q3: What are the key factors to consider for optimizing C-H functionalization of pyridazinones?
A3: Direct C-H functionalization is a powerful tool for elaborating the pyridazinone core. To optimize these reactions, pay attention to:
-
Directing Groups: The presence of a directing group can control the regioselectivity of the C-H activation step.
-
Catalyst and Ligand System: Palladium catalysts are commonly used for C-H arylation. The choice of ligand can significantly impact the efficiency and selectivity of the reaction.
-
Oxidant and Additives: The selection of an appropriate oxidant and additives is often critical for successful C-H functionalization.
-
Reaction Temperature: Temperature can influence the regioselectivity of C-H functionalization, sometimes allowing for divergent synthesis of different isomers from the same starting materials.[1]
Troubleshooting Guides
Problem 1: Low Yield in N-Alkylation of Pyridazinone
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Competing O-Alkylation | - Lower the reaction temperature to favor the kinetic N-alkylated product. - Use a softer alkylating agent (e.g., alkyl iodides instead of chlorides). - Screen different polar aprotic solvents such as DMF or DMSO.[3] |
| Incomplete Reaction | - Increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC.[1] - Extend the reaction time. - Use a stronger base to ensure complete deprotonation of the pyridazinone nitrogen. |
| Decomposition of Starting Material or Product | - If decomposition is suspected at higher temperatures, analyze the crude reaction mixture for byproducts. - Consider running the reaction at a lower temperature for a longer duration.[1] |
| Poor Solubility of Reagents | - Choose a solvent in which all reactants are fully soluble at the reaction temperature. - Consider using a phase-transfer catalyst if dealing with a biphasic system. |
Problem 2: Low Yield in Palladium-Catalyzed C-H Arylation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. - Use high-purity reagents and solvents to avoid catalyst poisoning. - Screen different phosphine (B1218219) ligands that can stabilize the palladium center. |
| Poor Regioselectivity | - Modify the directing group on the pyridazinone substrate to favor the desired position of C-H activation. - Systematically screen a range of reaction temperatures to find the optimal selectivity.[1] |
| Inefficient C-H Activation | - Increase the reaction temperature. - Screen different silver salts or other additives that can facilitate the C-H activation step. |
| Homocoupling of Aryl Halide | - Adjust the stoichiometry of the reactants. - Lower the catalyst loading. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Pyridazin-3(2H)-one
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Pyridazin-3(2H)-one derivative (1.0 eq)
-
Alkyl halide (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.2-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the pyridazin-3(2H)-one derivative and the base.
-
Add the anhydrous solvent and stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-alkylated pyridazinone.
Protocol 2: Palladium-Catalyzed C-H Arylation of a Pyridazinone Derivative
This protocol is a representative procedure and should be optimized for specific substrates and coupling partners.
Materials:
-
Pyridazinone derivative with a directing group (1.0 eq)
-
Aryl halide (1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (e.g., PPh₃, PCy₃, 10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the pyridazinone derivative, aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low yields in pyridazinone N-alkylation.
PDE4 Signaling Pathway
Many pyridazinone derivatives exhibit their biological effects by inhibiting phosphodiesterase 4 (PDE4). The following diagram illustrates the core signaling pathway.
Caption: Simplified signaling pathway of PDE4 inhibition by pyridazinone derivatives.
References
Technical Support Center: Suzuki Coupling Reactions of Dibromopyridazinones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of homocoupling in Suzuki reactions of dibromopyridazinones.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a common side reaction in Suzuki couplings, leading to reduced yield of the desired cross-coupled product and purification challenges. This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.
Problem: Significant formation of homocoupled byproduct observed.
| Potential Cause | Troubleshooting Action | Detailed Experimental Protocol |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Degassing Protocol: 1. Sparge the solvent with argon or nitrogen for 15-30 minutes. 2. Assemble the reaction glassware under a stream of inert gas. 3. For highly sensitive reactions, use the freeze-pump-thaw method for solvents (3 cycles). |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂). If using a Pd(II) precatalyst, consider the in-situ reduction to Pd(0). | Using a Pd(0) Precatalyst: Add the Pd(0) catalyst directly to the reaction flask under a positive pressure of inert gas before adding the solvent. |
| Inappropriate Ligand Choice | Screen bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) which can accelerate the reductive elimination step, outcompeting the pathways leading to homocoupling.[1] | Ligand Screening: Set up small-scale parallel reactions with different phosphine ligands (typically 1-2 mol % excess relative to the palladium catalyst) to identify the most effective one for your specific substrates. |
| Suboptimal Base | The choice of base is critical. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) are often preferred over stronger bases (e.g., NaOH, KOH) which can promote boronic acid degradation and homocoupling. The base must be finely powdered and anhydrous. | Base Selection: Test a range of anhydrous bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is thoroughly dried before use. |
| Inappropriate Solvent System | Aprotic polar solvents or mixtures with water are commonly used. The water content can be critical. | Solvent Optimization: Screen solvent systems such as 1,4-dioxane/water, toluene/water, or DMF/water. The ratio of the organic solvent to water (e.g., 4:1, 5:1) should be optimized. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in Suzuki reactions and why is it problematic with dibromopyridazinones?
A1: Homocoupling is a side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is particularly problematic in the synthesis of unsymmetrical biaryl pyridazinones as it consumes the valuable boronic acid, reduces the yield of the desired product, and the homocoupled product often has similar chromatographic properties to the desired product, complicating purification.
Q2: What are the primary drivers of homocoupling?
A2: The two main culprits are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the homocoupling of the boronic acid. Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to increased homocoupling.[2][3]
Q3: How can I visually assess the extent of homocoupling during my reaction?
A3: Thin Layer Chromatography (TLC) is a quick method to monitor the reaction progress. The homocoupled byproduct will typically appear as a new, often non-polar, spot. Comparing the crude reaction mixture to a pure sample of the expected homocoupled product (if available) can confirm its identity. LC-MS is a more definitive method for identifying and quantifying the amount of homocoupling.
Q4: Can the structure of the boronic acid influence the rate of homocoupling?
A4: Yes. Electron-rich boronic acids are generally more susceptible to homocoupling. Also, the stability of the boronic acid is a factor; some heteroaryl boronic acids are prone to decomposition under the reaction conditions, which can sometimes lead to an increase in side reactions.
Q5: Are there any specific recommendations for the selective mono-arylation of dibromopyridazinones?
A5: For selective mono-arylation, it is crucial to control the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents). Additionally, the choice of catalyst and ligand system is critical to control the regioselectivity, especially in cases where the two bromine atoms have different reactivities. For instance, in some dihalopyridines, specific ligands can direct the arylation to a particular position.
Quantitative Data on Catalyst and Ligand Effects
The following table summarizes the effect of different palladium catalysts and ligands on the yield of the desired cross-coupled product and the formation of the homocoupled byproduct in a model Suzuki reaction of a generic bromopyridazinone.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Desired Product (%) | Yield of Homocoupled Product (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 65 | 25 |
| Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 | 10 |
| Pd₂(dba)₃ (1) | SPhos (2.2) | K₃PO₄ | Toluene/H₂O (5:1) | 90 | 6 | 92 | <5 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 95 | <3 |
| Pd(dppf)Cl₂ (2) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 10 | 88 | 8 |
Note: The data in this table is representative and compiled from various sources on Suzuki coupling of heteroaromatic halides. Actual results may vary depending on the specific dibromopyridazinone and boronic acid used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 3-bromo-6-(thiophen-2-yl)pyridazine [4]
To a solution of 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol) and the corresponding (hetero)arylboronic acid (0.6 mmol) in a mixture of DME (8 mL) and ethanol (B145695) (2 mL), an aqueous solution of 2 M Na₂CO₃ (1 mL) and Pd(PPh₃)₄ (5 mol %) are added. The reaction mixture is degassed with nitrogen for 15 minutes and then heated at 80 °C under a nitrogen atmosphere for 48 hours. After cooling to room temperature, the mixture is extracted with chloroform (B151607) (3 x 20 mL) and washed with a saturated solution of NaCl (20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: Workflow for troubleshooting homocoupling in Suzuki reactions.
Caption: Decision tree for selecting initial reaction conditions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4,5-Dibromo-2-methylpyridazin-3-one under acidic or basic conditions
Frequently Asked Questions (FAQs)
Q1: How stable is 4,5-Dibromo-2-methylpyridazin-3-one expected to be under acidic or basic conditions?
A1: While specific data is limited, the pyridazinone core and the presence of two bromine atoms suggest potential susceptibility to hydrolysis under both acidic and basic conditions. A related compound, 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine, is known to be readily hydrolyzed by water, suggesting that nucleophilic substitution of the bromine atoms could be a potential degradation pathway.[4] Therefore, it is crucial to experimentally determine the stability of this compound for your specific application.
Q2: What are the recommended storage conditions for this compound?
A2: The Safety Data Sheet (SDS) indicates that the compound is stable under recommended storage conditions.[5] Generally, this implies storage in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, an inert atmosphere at 2-8°C is recommended.
Q3: How can I determine the stability of this compound in my experimental conditions?
A3: A forced degradation study is the recommended approach to determine the chemical stability of a drug substance under various stress conditions.[6][7] This involves exposing a solution of the compound to acidic and basic conditions at controlled temperatures and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: What is a "stability-indicating method"?
A4: A stability-indicating analytical method is a validated quantitative procedure that can accurately detect and quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any significant degradation products formed.[1] HPLC with UV or mass spectrometry (MS) detection is a common choice for this purpose.[7][8]
Experimental Protocol: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for assessing the stability of this compound to acid and base-mediated hydrolysis. It is recommended to adapt the concentrations, temperatures, and time points based on preliminary results to achieve a target degradation of 5-20%.[3]
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Suitable buffer (e.g., phosphate (B84403) buffer)
-
Class A volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of ACN and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Sample Preparation:
-
Acidic Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and add an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M). Dilute to the final volume with the acidic solution.
-
Basic Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and add an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M or 1 M). Dilute to the final volume with the basic solution.
-
Neutral Control: Prepare a sample in parallel using water instead of acid or base.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of each stressed sample, neutralize it if necessary (e.g., with an equimolar amount of base for the acid sample and vice versa), and dilute it to the target analytical concentration with the mobile phase.
4. Incubation:
-
Incubate the remaining stressed samples and the neutral control at a controlled temperature (e.g., 60°C).[8]
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute it to the target concentration for analysis.
5. Analytical Method (Example HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent like acetonitrile or methanol.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: Determine the lambda max of this compound using a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
6. Data Analysis:
-
Analyze all samples (T0 and subsequent time points) using the developed HPLC method.
-
Calculate the percentage of the remaining this compound at each time point relative to the T0 sample.
-
Observe the formation of any new peaks in the chromatograms, which indicate degradation products.
Summary of Recommended Experimental Conditions
| Parameter | Acidic Conditions | Basic Conditions | Neutral Conditions |
| Stress Agent | 0.1 M - 1 M HCl | 0.1 M - 1 M NaOH | HPLC-grade Water |
| Temperature | 60°C - 80°C | Room Temperature - 60°C | 60°C - 80°C |
| Time Points | 0, 2, 4, 8, 12, 24 hours | 0, 2, 4, 8, 12, 24 hours | 0, 2, 4, 8, 12, 24 hours |
| Analysis | HPLC-UV/MS | HPLC-UV/MS | HPLC-UV/MS |
Troubleshooting Guide
Q: I see a decrease in the main peak area over time in my HPLC analysis. What does this mean?
A: A decrease in the peak area of the parent compound indicates that it is degrading under the tested conditions. You should quantify the percentage of degradation relative to your time-zero sample.
Q: I observe new peaks appearing in my chromatograms for the stressed samples. How do I proceed?
A: These new peaks likely represent degradation products. You should ensure your HPLC method can adequately separate these peaks from the parent compound. If using a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of these new peaks to help identify their structures.
Q: The compound degrades too quickly (or too slowly). How should I adjust the experimental conditions?
A: If degradation is too rapid, consider using milder conditions (lower acid/base concentration, lower temperature). If degradation is too slow, you may need to apply more stringent conditions (higher concentration of stressor, higher temperature) to achieve the target 5-20% degradation.[3]
Q: How can I identify the structure of the degradation products?
A: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for elucidating the structures of unknown degradation products. By comparing the mass of the degradation product with the parent compound, you can infer the chemical transformation that has occurred (e.g., loss of a bromine atom and addition of a hydroxyl group).
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Hypothetical Degradation Pathway
Caption: A potential degradation pathway via nucleophilic substitution of a bromine atom.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections – Pharma Stability [pharmastability.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Nucleophilic Substitution on the Pyridazinone Core
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with nucleophilic substitution reactions on the pyridazinone core. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on the pyridazinone core is showing no product formation. What are the first steps to troubleshoot this issue?
A1: A complete lack of product formation typically points to a fundamental issue with one or more components of the reaction. A systematic approach is crucial to identify the root cause. Key areas to investigate include the catalyst system, reagent integrity, and reaction conditions.[1][2]
-
Catalyst Inactivity: The catalyst, often palladium or copper-based, is critical. Ensure you are using a fresh or reliably active catalyst source. Pre-catalysts are often preferred as they can lead to a cleaner formation of the active catalytic species.[1] Catalyst poisoning by certain functional groups can also inhibit the reaction.[1]
-
Reagent Purity and Integrity: Verify the purity of your starting materials, such as the pyridazinone and the nucleophile, using methods like NMR or LC-MS. Ensure that solvents are anhydrous and bases are dry, as water can hydrolyze reagents and interfere with the catalytic cycle.[2]
-
Reaction Conditions: Inadequate temperature is a common reason for reaction failure. Many cross-coupling reactions require elevated temperatures to proceed efficiently.[1] Also, ensure the reaction mixture has been properly degassed to remove oxygen, which can deactivate the catalyst.[1]
Below is a workflow to guide your troubleshooting process for a lack of product formation.
References
Managing regioselectivity in the functionalization of 4,5-Dibromo-2-methylpyridazin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in the functionalization of 4,5-Dibromo-2-methylpyridazin-3-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound for functionalization?
A1: The primary reactive sites are the two bromine-substituted carbons, C4 and C5. The difference in electronic environment between these two positions allows for regioselective functionalization under specific reaction conditions.
Q2: Which position (C4 or C5) is generally more reactive?
A2: Based on studies of similar dihaloheterocycles and DFT modeling, the C5 position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This is attributed to the electronic effects of the adjacent carbonyl group and the nitrogen atom in the pyridazinone ring.
Q3: How can I selectively functionalize the C5 position?
A3: For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, using specific catalyst systems can favor functionalization at the C5 position. For instance, certain palladium catalysts have been shown to preferentially react at the C5 position. For nucleophilic aromatic substitution, the inherent electronic deficiency at C5 often leads to selective reaction at this site.
Q4: Is it possible to achieve disubstitution at both C4 and C5 positions?
A4: Yes, disubstitution is achievable. Typically, this is accomplished by performing a cross-coupling reaction under conditions that promote the functionalization of both bromine atoms. This may involve using a higher temperature, longer reaction times, and an excess of the coupling partner and reagents.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low yield of the desired mono-substituted product.
-
Possible Cause 1: Catalyst deactivation.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use freshly distilled and degassed solvents.
-
-
Possible Cause 2: Inefficient transmetalation.
-
Solution: The choice of base is crucial for the activation of the boronic acid.[2] Consider screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The addition of water can sometimes improve the efficiency of transmetalation.
-
-
Possible Cause 3: Competing hydrodebromination.
-
Solution: Hydrodebromination, the replacement of a bromine atom with hydrogen, can be a significant side reaction, especially in the presence of certain solvents like DMF which can act as a hydride source.[1] Consider using alternative solvents such as toluene (B28343) or dioxane.
-
Issue 2: Poor regioselectivity between C4 and C5.
-
Possible Cause 1: Inappropriate catalyst/ligand system.
-
Solution: The ligand on the palladium catalyst plays a critical role in determining regioselectivity. For C5 selectivity, ligands like PPh₃ have been used effectively.[2] Screening different phosphine (B1218219) ligands (e.g., SPhos, XPhos) may be necessary to optimize selectivity for the desired position.
-
-
Possible Cause 2: Reaction temperature.
-
Solution: Temperature can influence the selectivity of the reaction. Lowering the temperature may enhance the inherent electronic preference for substitution at one position over the other.
-
Buchwald-Hartwig Amination
Issue: No reaction or low yield of the aminated product.
-
Possible Cause 1: Incorrect choice of catalyst, ligand, and base combination.
-
Solution: Buchwald-Hartwig amination is highly dependent on the interplay between the palladium precursor, the phosphine ligand, and the base. For electron-rich heterocyclic halides, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective. Strong bases like NaOtBu or LHMDS are typically required.
-
-
Possible Cause 2: Steric hindrance from the amine.
-
Solution: If using a bulky amine, consider using a less sterically demanding ligand to facilitate the coupling. Alternatively, a higher reaction temperature may be needed to overcome the steric barrier.
-
Sonogashira Coupling
Issue: Homocoupling of the alkyne (Glaser coupling) is observed.
-
Possible Cause: Presence of oxygen.
-
Solution: The copper co-catalyst used in Sonogashira coupling can promote the homocoupling of terminal alkynes in the presence of oxygen.[3] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Using a copper-free Sonogashira protocol can also circumvent this issue.
-
Nucleophilic Aromatic Substitution (SNAr)
Issue: Lack of reactivity with the nucleophile.
-
Possible Cause: Insufficient activation of the pyridazinone ring.
-
Solution: While the pyridazinone ring is electron-deficient, strong nucleophiles are generally required for SNAr reactions. If a weaker nucleophile is used, consider increasing the reaction temperature. The inherent reactivity order for leaving groups in SNAr is F > Cl > Br > I, which is opposite to that in cross-coupling reactions.[4] Given the bromo-substituents, harsher conditions might be necessary compared to a corresponding fluoro- or chloro-substituted pyridazinone.
-
Quantitative Data
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.
| Catalyst | Base | Solvent | Temp (°C) | Ratio (4-phenyl:5-phenyl) | Total Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (3:1) | 100 | 1 : 2.5 | 68 | [1] |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O (4:1) | 100 | 1 : 1.8 | 75 | [1] |
Experimental Protocols
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
This protocol is adapted from a study on the functionalization of this compound.[1]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (3:1, 10 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Key Factors in Regioselectivity Control.
References
Identification of byproducts in 4,5-Dibromo-2-methylpyridazin-3-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dibromo-2-methylpyridazin-3-one. The information is designed to help identify and mitigate the formation of common byproducts in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile intermediate primarily used in cross-coupling reactions to introduce substituents at the 4- and 5-positions.[1] The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.[2][3]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.[4][5]
-
Nucleophilic Aromatic Substitution (SNA r): For the introduction of various nucleophiles.[6][7]
Q2: What are the general categories of byproducts I might encounter?
A2: Byproduct formation is highly dependent on the reaction type and conditions. However, common categories of byproducts include:
-
Homocoupling products: Resulting from the reaction of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki reaction).[8]
-
Dehalogenated products: Where one or both bromine atoms are replaced by a hydrogen atom.[8]
-
Hydrolysis products: If water is present, it can act as a nucleophile, leading to the formation of hydroxylated or ketone-containing byproducts.[6]
-
Products from catalyst decomposition or side reactions: The catalyst itself can sometimes be a source of impurities.[8]
-
Partially reacted intermediates: Such as mono-substituted products in a reaction intended for di-substitution.
Q3: How can I identify the byproducts in my reaction mixture?
A3: A combination of analytical techniques is typically used for byproduct identification:
-
Thin Layer Chromatography (TLC): For initial reaction monitoring and qualitative assessment of the number of components.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the relative amounts of product and byproducts and to obtain molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the detailed chemical structure of isolated byproducts.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Formation of significant amounts of homocoupled boronic acid byproduct.
Possible Causes:
-
Inefficient oxidative addition of the palladium catalyst to the dibromopyridazinone.
-
Slow transmetalation step.
-
Presence of oxygen, which can promote boronic acid oxidation and homocoupling.[8]
Troubleshooting Steps:
-
Degas the reaction mixture thoroughly: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.
-
Optimize the catalyst system: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress homocoupling.
-
Control the reaction temperature: Lowering the temperature may slow down the rate of homocoupling relative to the desired cross-coupling.
Issue: Presence of a dehalogenated byproduct (mono-bromo or no bromo).
Possible Causes:
-
Presence of a hydrogen source (e.g., protic solvents, water, or certain bases).
-
Reductive elimination from a palladium-hydride intermediate.
Troubleshooting Steps:
-
Use anhydrous solvents and reagents: Ensure all components are thoroughly dried before use.
-
Choose a non-protic base: Consider bases like Cs₂CO₃ or K₃PO₄ instead of alkoxides if dehalogenation is a problem.
-
Minimize reaction time: Prolonged reaction times can sometimes lead to increased dehalogenation.
Table 1: Common Byproducts in Suzuki-Miyaura Coupling of this compound
| Byproduct Name | Chemical Structure | Likely Cause | Suggested Mitigation |
| 4-Bromo-5-aryl-2-methylpyridazin-3-one | (Structure with one Br and one Aryl group) | Incomplete reaction or use of substoichiometric boronic acid | Increase reaction time, temperature, or amount of boronic acid. |
| 4,5-Diaryl-2-methylpyridazin-3-one | (Structure with two Aryl groups) | Desired product, but can be a byproduct if mono-substitution is intended | Control stoichiometry of reagents carefully. |
| Homocoupled boronic acid (Biaryl) | R-R (where R is from R-B(OH)₂) | Inefficient catalysis, presence of oxygen | Degas reaction mixture, optimize catalyst/ligand.[8] |
| 4-Bromo-2-methylpyridazin-3-one | (Structure with H at C5) | Proto-dehalogenation | Use anhydrous conditions and a non-protic base. |
| 2-Methylpyridazin-3-one | (Structure with H at C4 and C5) | Extensive proto-dehalogenation | Use anhydrous conditions and a non-protic base. |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Issue: Low yield of the desired aminated product.
Possible Causes:
-
Inhibition of the catalyst by the amine or the pyridazinone substrate.
-
Use of an inappropriate base.
-
Steric hindrance from a bulky amine.
Troubleshooting Steps:
-
Screen different ligands: Buchwald-Hartwig amination is highly ligand-dependent. Test various generations of Buchwald or Hartwig ligands (e.g., XPhos, RuPhos).[9]
-
Optimize the base: Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome.
-
Adjust the reaction temperature: Some catalyst systems are more active at higher temperatures, while others may decompose.
Issue: Formation of hydrodehalogenated byproduct.
Possible Causes:
-
The amine starting material can act as a hydrogen donor.
-
Side reactions involving the palladium catalyst.
Troubleshooting Steps:
-
Use a milder base: Sometimes a weaker base can reduce the extent of hydrodehalogenation.
-
Optimize the catalyst loading: Using a lower catalyst loading might be beneficial, provided the reaction rate is acceptable.
-
Screen different solvent systems: The choice of solvent (e.g., toluene, dioxane, DMF) can influence the reaction pathway.
Table 2: Common Byproducts in Buchwald-Hartwig Amination of this compound
| Byproduct Name | Chemical Structure | Likely Cause | Suggested Mitigation |
| 4-Bromo-5-amino-2-methylpyridazin-3-one | (Structure with one Br and one amino group) | Incomplete reaction or use of substoichiometric amine | Increase reaction time, temperature, or amount of amine. |
| 4,5-Diamino-2-methylpyridazin-3-one | (Structure with two amino groups) | Desired product in some cases, byproduct in others | Carefully control the stoichiometry of the amine. |
| 4-Bromo-2-methylpyridazin-3-one | (Structure with H at C5) | Hydrodehalogenation | Optimize catalyst, ligand, and base combination. |
| Catalyst decomposition products | (Varies) | High temperatures, incompatible reagents | Use a more stable catalyst system, lower the temperature. |
Logical Troubleshooting Flow for Buchwald-Hartwig Amination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Synthesis of 4,5-Dibromo-2-methylpyridazin-3-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the scalability of 4,5-Dibromo-2-methylpyridazin-3-one synthesis. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: We are experiencing low yields during the bromination of 2-methylpyridazin-3-one. What are the common causes and how can we optimize the reaction?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, side reactions, or product degradation.
Possible Causes and Solutions:
-
Incomplete Bromination: The reaction may not be going to completion.
-
Solution: Increase the equivalents of the brominating agent (e.g., Bromine or N-Bromosuccinimide) incrementally. Monitor the reaction progress by TLC or HPLC to determine the optimal stoichiometry. Be cautious, as excess bromine can lead to over-bromination.
-
-
Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, causing degradation.
-
Solution: Conduct small-scale experiments at various temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to identify the optimal range for dibromination while minimizing byproduct formation.[1]
-
-
Inappropriate Solvent: The solvent may not be ideal for the reaction.
-
Solution: Acetic acid is a common solvent for such brominations.[2] However, other solvents like dichloromethane (B109758) or acetonitrile (B52724) could be explored to improve solubility and reactivity.
-
-
Formation of Byproducts: Over-bromination (tri- or tetra-brominated species) or formation of other side products can reduce the yield of the desired compound.
-
Solution: Carefully control the addition of the brominating agent. Adding it dropwise at a controlled temperature can help minimize over-bromination.
-
Logical Troubleshooting Workflow:
References
Technical Support Center: Reactivity of Dibromopyridazinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromopyridazinones. The content focuses on the critical role of solvents in influencing reaction outcomes, helping you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on a dibromopyridazinone is sluggish. How can I increase the reaction rate?
A1: The choice of solvent is crucial for the rate of nucleophilic substitution reactions. Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are known to accelerate these reactions. They effectively solvate the cation of the nucleophile, leaving the anion more "naked" and, therefore, more nucleophilic and reactive. In contrast, polar protic solvents like water, methanol (B129727), and ethanol (B145695) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity. Consider switching to a polar aprotic solvent to enhance your reaction rate.
Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction with a dibromopyridazinone. What could be the cause?
A2: Low yields in Suzuki-Miyaura couplings can be attributed to several factors, with solvent choice being a primary one. The polarity of the solvent can influence the stability of the catalytic species and the intermediates in the catalytic cycle. For instance, in some cases, alcoholic solvents like methanol and ethanol have been shown to promote the reaction, leading to higher yields compared to less polar solvents like THF. A solvent screening is often recommended to find the optimal conditions for your specific substrates. Additionally, ensure your reagents, particularly the boronic acid and the palladium catalyst, are of high purity and the reaction is performed under inert conditions.
Q3: I am getting a mixture of mono- and di-substituted products in my reaction. How can I control the selectivity?
A3: Achieving selective mono-substitution on a dibromopyridazinone can be challenging due to the similar reactivity of the two bromine atoms. The solvent can play a role in modulating this selectivity. In some instances, less polar solvents may favor mono-substitution. Furthermore, controlling the stoichiometry of the nucleophile (using a slight excess for mono-substitution) and maintaining a lower reaction temperature can also improve selectivity. Careful monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction once the desired mono-substituted product is formed.
Q4: My reaction is producing a significant amount of a homocoupled biaryl side product during a Suzuki-Miyaura coupling. How can I minimize this?
A4: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings. This can be influenced by the solvent and the base used. The presence of oxygen can also promote homocoupling. Ensure your solvent is thoroughly degassed and the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Trying a different solvent system, for example, a mixture of toluene (B28343) and water, or using a different base might help to suppress this side reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The solvent may not be optimal for the specific reaction. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally favor SNAr reactions on electron-deficient systems like pyridazinones. For Suzuki couplings, ethereal solvents like dioxane or THF, or sometimes alcoholic solvents, are effective. Perform a small-scale solvent screen to identify the best solvent for your system. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at a reasonable rate.[1] Gradually increase the reaction temperature in 10 °C increments while monitoring the reaction progress. Be cautious of potential decomposition at higher temperatures. |
| Poor Reagent Quality | Impurities in starting materials, reagents, or solvents can inhibit the reaction. Ensure the purity of your dibromopyridazinone, nucleophile/boronic acid, and catalyst. Use dry, freshly distilled solvents, especially for moisture-sensitive reactions like Suzuki couplings. |
| Catalyst Inactivity | For catalyzed reactions, the catalyst may be deactivated or used in an insufficient amount. Ensure the catalyst is from a reliable source and has been stored correctly. You may need to optimize the catalyst loading. |
Issue 2: Formation of Unwanted Byproducts
| Possible Cause | Troubleshooting Steps |
| Side Reactions Promoted by Solvent | The solvent can influence the reaction pathway. For example, in Suzuki couplings, some polar aprotic solvents may favor side reactions like homocoupling. Consider switching to a different solvent system, such as a mixture of a nonpolar solvent and water. |
| Reaction Temperature is Too High | Elevated temperatures can lead to decomposition of reactants or products, or promote the formation of side products.[1] If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. |
| Presence of Water or Oxygen | For many organometallic reactions, such as Suzuki-Miyaura coupling, the presence of water or oxygen can lead to catalyst deactivation and the formation of byproducts. Use anhydrous solvents and degas the reaction mixture thoroughly. Maintain an inert atmosphere throughout the reaction. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to the formation of byproducts. Carefully control the stoichiometry of your reagents, especially when trying to achieve mono-substitution. |
Quantitative Data Summary
The following table summarizes the effect of different solvents on the yield of reactions involving substituted pyridazinones. Note that direct comparisons should be made with caution as the reaction conditions and substrates may vary.
| Reaction Type | Substrate | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Iodobenzimidazole & Boronic Acid | Toluene | 15 | (Adapted from[2]) |
| Suzuki-Miyaura Coupling | Iodobenzimidazole & Boronic Acid | Acetonitrile | 21 | (Adapted from[2]) |
| Suzuki-Miyaura Coupling | Iodobenzimidazole & Boronic Acid | 1,4-Dioxane | 91 | (Adapted from[2]) |
| Suzuki-Miyaura Coupling | Iodobenzimidazole & Boronic Acid | THF | 35 | (Adapted from[2]) |
| Suzuki-Miyaura Coupling | Iodobenzimidazole & Boronic Acid | DMF | 62 | (Adapted from[2]) |
| Nucleophilic Substitution | 4,5-dibromo-2-methylpyridazin-3(2H)-one | Toluene | - [a] | [3] |
| Nucleophilic Substitution | 4,5-dibromo-2-methylpyridazin-3(2H)-one | 1,4-Dioxane | - [a] | [3] |
[a] While a specific yield is not provided, the source indicates that under apolar conditions, selective mono-substitution at the 4-position with sodium azide (B81097) was not achieved.[3]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Amination
This protocol is a general guideline for the mono-amination of a dibromopyridazinone. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Materials:
-
4,5-Dibromo-2-substituted-pyridazin-3(2H)-one
-
Amine (e.g., morpholine, piperidine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4,5-dibromo-2-substituted-pyridazin-3(2H)-one (1.0 eq).
-
Add the anhydrous polar aprotic solvent under an inert atmosphere.
-
Add the amine (1.1 - 2.2 eq). The stoichiometry may need to be optimized for mono- vs. di-substitution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a dibromopyridazinone. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.
Materials:
-
4,5-Dibromo-2-substituted-pyridazin-3(2H)-one
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the 4,5-dibromo-2-substituted-pyridazin-3(2H)-one (1.0 eq), arylboronic acid (1.2-2.5 eq), and base (2.0-3.0 eq).
-
Add the palladium catalyst and ligand (if required).
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the functionalization of dibromopyridazinones.
Caption: Logical relationships between solvent types and their general effects on reaction outcomes.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 4,5-Dibromo- vs. 4,5-Dichloro-2-methylpyridazin-3-one in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate halogenated precursors is a critical decision in the synthesis of novel molecular entities. The reactivity of the C4 and C5 positions on the 2-methylpyridazin-3-one core is paramount for introducing diverse functionalities. This guide provides a comparative overview of the reactivity of 4,5-dibromo-2-methylpyridazin-3-one and 4,5-dichloro-2-methylpyridazin-3-one, with a focus on nucleophilic aromatic substitution (SNAc) reactions, supported by available experimental data.
Theoretical Underpinnings of Reactivity
The reactivity of dihalogenated pyridazinones in nucleophilic aromatic substitution is primarily governed by the electron-deficient nature of the heterocyclic ring, which is further influenced by the electron-withdrawing effects of the carbonyl group and the halogen atoms. The generally accepted mechanism for SNAc on such systems is a two-step addition-elimination process.
In this mechanism, the rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon atom, leading to the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is crucial to the overall reaction rate. More electronegative substituents on the ring enhance the rate of this step by stabilizing the developing negative charge.
Based on electronegativity, chlorine (3.16 on the Pauling scale) is more electron-withdrawing than bromine (2.96). Consequently, it is anticipated that 4,5-dichloro-2-methylpyridazin-3-one would exhibit greater reactivity towards nucleophiles compared to its dibromo counterpart, as the chloro substituents would better stabilize the Meisenheimer intermediate.
Comparative Experimental Data
While a direct, side-by-side experimental comparison of the reactivity of this compound and 4,5-dichloro-2-methylpyridazin-3-one under identical conditions is not extensively documented in the literature, a compilation of data from various studies on related dihalo-heterocyclic systems allows for an inferential comparison. The following table summarizes the results of nucleophilic substitution reactions with various nucleophiles on dihalo-pyridazinone and related scaffolds.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | 2-Mercaptopyrimidine | Toluene | Reflux | 0.2 | 4-Chloro-5-(pyrimidin-2-ylthio)-2-cyanopyridazin-3(2H)-one | 94 | [1] |
| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | Phenol | Toluene | Reflux | 96 | 4-Chloro-5-phenoxypyridazin-3(2H)-one | 80 | [1] |
| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | Aniline | Acetonitrile | Reflux | 3 | 4-Chloro-5-anilinopyridazin-3(2H)-one | 61 | [1] |
| 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Morpholine | MeCN | RT | 3 | 4-(7-Bromo-[1][2][3]thiadiazolo[3,4-d]pyridazin-4-yl)morpholine | 85 | [4] |
| 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Thiophenol | THF | RT | 1 | 4,7-Bis(phenylthio)[1][2][3]thiadiazolo[3,4-d]pyridazine | 82 | [4] |
Disclaimer: The data presented above is collated from different studies on structurally related, but not identical, compounds. The reaction conditions are not uniform, and therefore, this table should be used for indicative purposes only and not as a direct measure of relative reactivity.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative data table are provided below.
General Procedure for Nucleophilic Substitution on 4,5-Dichloro-2-cyanopyridazin-3(2H)-one[1]
A mixture of 4,5-dichloro-2-cyanopyridazin-3(2H)-one (1.0 mmol) and the respective nucleophile (1.1 mmol) in the specified solvent (20 mL) is refluxed until the starting material is consumed, as monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.
General Procedure for Nucleophilic Substitution on 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine[4]
To a solution of 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine (1.0 mmol) in the specified solvent, the nucleophile (1.0-2.0 mmol) and, if required, a base (e.g., Et3N, 2.0 mmol) are added. The reaction mixture is stirred at the indicated temperature for the specified time. After completion, the solvent is evaporated, and the residue is purified by column chromatography.
Mechanistic and Workflow Diagrams
The following diagrams illustrate the generalized reaction mechanism and a typical experimental workflow for the nucleophilic aromatic substitution on dihalopyridazinones.
Caption: Generalized mechanism for SNAc on dihalopyridazinones.
Caption: A typical workflow for nucleophilic substitution reactions.
Conclusion
Based on fundamental principles of organic chemistry, 4,5-dichloro-2-methylpyridazin-3-one is predicted to be more reactive towards nucleophilic aromatic substitution than this compound due to the higher electronegativity of chlorine. However, the available experimental data on related systems, while supportive of facile substitution on both scaffolds, does not currently allow for a definitive quantitative comparison under identical conditions. Researchers should consider the specific nucleophile, reaction conditions, and desired outcome when selecting between these two valuable synthetic intermediates. For reactions where the C-X bond cleavage is more influential on the reaction rate, the dibromo compound may exhibit enhanced reactivity. Further direct comparative studies are warranted to fully elucidate the reactivity profiles of these important heterocyclic building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Semantic Scholar [semanticscholar.org]
- 4. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Pyridazinone Derivatives in Biological Activity
For researchers, scientists, and professionals in drug development, the quest for more potent and selective therapeutic agents is perpetual. Within the diverse landscape of heterocyclic compounds, pyridazinone derivatives have emerged as a privileged scaffold, exhibiting a wide array of biological activities. The introduction of halogen atoms, particularly bromine and chlorine, into the pyridazinone core has been a common strategy to modulate their pharmacological profiles. This guide provides an objective, data-driven comparison of the biological activities of brominated versus chlorinated pyridazinone derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity: A Nuanced Battle for Potency
The substitution of bromine or chlorine on the pyridazinone scaffold significantly influences anticancer activity, with the specific position and overall molecular structure playing a crucial role.
A study on diarylurea derivatives based on a pyridazinone scaffold revealed that halogen substitution is a key determinant of their anticancer and antimicrobial properties. While a direct comparison between bromo and chloro derivatives in anticancer activity was not the primary focus, the study highlighted the potent activity of various halogenated compounds. For instance, compound 17a , a chlorinated derivative, demonstrated significant growth inhibition against a panel of cancer cell lines.[1][2]
In a broader analysis of pyridine (B92270) derivatives, it was observed that for certain molecular frameworks, the introduction of halogens led to a size-dependent effect on the inhibitory concentration (IC50). The antiproliferative activity was found to decrease as the size of the halogen increased, following the trend: Fluorine > Chlorine > Bromine.[3] This suggests that for some pyridazinone-based structures, chlorinated derivatives might exhibit superior anticancer potency compared to their brominated counterparts.
Quantitative Comparison of Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | Biological Activity | Quantitative Data |
| Diarylurea-Pyridazinone | Chlorinated (17a) | Melanoma, NSCLC, Prostate, Colon | Growth Inhibition | GI%: 62.21–100.14%[2] |
| Pyridine Derivatives | Halogenated Series | SW1116 (colon), BGC823 (gastric) | Antiproliferative | IC50 increases with halogen size (F < Cl < Br)[3] |
Antimicrobial Activity: Bromine Takes the Lead in Specific Contexts
In the realm of antimicrobial activity, brominated pyridazinone derivatives have demonstrated notable potency, particularly against Gram-positive bacteria.
Research on novel pyridazinone-based compounds designed as dual antimicrobial and anticancer agents found that halogen substitution at the 3- or 4-position of the pyridazinone ring was well-tolerated and resulted in optimal activity against Staphylococcus aureus.[1] Notably, a meta-bromo substitution in compound 10h conferred the highest potency against this bacterium.[1] This highlights a specific instance where bromine is superior to other halogens, including chlorine, for antibacterial efficacy.
Quantitative Comparison of Antimicrobial Activity
| Compound Class | Derivative | Bacterial Strain | Biological Activity | Quantitative Data |
| Diarylurea-Pyridazinone | meta-Bromo (10h) | Staphylococcus aureus | Antibacterial | MIC = 16 µg/mL[1] |
| Diarylurea-Pyridazinone | General Halogen Substitution | Staphylococcus aureus | Antibacterial | Optimum activity observed[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the synthesized pyridazinone derivatives was evaluated at the National Cancer Institute (NCI) using their 60 human tumor cell line screen. The methodology involves the following steps:
-
Cell Culture: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) at 400-fold the desired final maximum test concentration.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates.
-
After a 24-hour incubation period, the test compound is added at a single concentration.
-
The plates are incubated for an additional 48 hours.
-
The assay is terminated by the addition of cold trichloroacetic acid (TCA).
-
Cells are fixed and then stained with sulforhodamine B (SRB).
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The percentage growth is calculated at each of the drug concentrations levels. The GI50 (concentration resulting in 50% growth inhibition) is calculated for active compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the pyridazinone derivatives against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Standard and clinical isolate strains of bacteria are used.
-
Inoculum Preparation: Bacterial colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Assay Procedure:
-
The standardized bacterial inoculum is added to each well containing the serially diluted compounds.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Conclusion
The biological activity of pyridazinone derivatives is significantly influenced by halogen substitution, with both brominated and chlorinated analogs demonstrating therapeutic potential. The available data suggests a context-dependent superiority. For certain anticancer applications, chlorinated derivatives may offer higher potency due to a smaller atomic size. Conversely, in the context of antibacterial activity against S. aureus, brominated derivatives, particularly with a meta-substitution pattern, have shown superior efficacy.
This comparative guide underscores the importance of nuanced structure-activity relationship studies. The choice between a brominated and a chlorinated pyridazinone derivative will ultimately depend on the specific therapeutic target and desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences in the biological activities of these halogenated scaffolds and to guide the rational design of next-generation pyridazinone-based therapeutics.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds in pyridazine (B1198779) scaffolds represents a powerful and atom-economical strategy for the synthesis of novel pharmacophores and functional materials. This guide provides a comparative overview of prominent transition-metal catalytic systems employed for this purpose. While direct comparative studies on a single, unsubstituted pyridazine substrate are limited in the current literature, this document compiles and contrasts available data from studies on pyridazine and its derivatives, offering insights into the performance of different catalytic systems. The data presented herein is collated from various research articles, and it should be noted that reaction conditions and substrates may vary significantly.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the C-H functionalization of pyridazine derivatives. The data highlights key parameters such as the catalyst, ligands, reaction type, and outcomes.
| Catalyst System | Substrate | Reaction Type | Catalyst/Ligand/Oxidant/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Ref. |
| Palladium | 3,6-diphenyl-[1][2][3]triazolo[4,3-b]pyridazine | C-H Arylation | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv) | Toluene (B28343) | 120 | 24 | 81 | C8 | [4][5] |
| Ruthenium | N-phenylpyridazino[4,5-b]quinolin-1(2H)-one | C-H Alkenylation | [Ru(p-cymene)Cl₂]₂ (5 mol%), Cu(OAc)₂ (20 mol%), AgSbF₆ (20 mol%) | 1,4-Dioxane (B91453) | 100 | 12 | 85 | ortho to N-aryl | [1] |
| Iridium | 2-phenylpyridazine | C-H Amination | [Cp*Ir(H₂O)₃]SO₄ (2.5 mol%), AgOAc (20 mol%) | CPME | 80 | 16 | 45 | ortho to phenyl | [3][6] |
| Nickel | Pyridazine | C-H Alkenylation | Ni(cod)₂ (10 mol%), IPr (15 mol%), AlMe₃ (1.2 equiv) | Toluene | 100 | 12 | 63 | C3/C6 | [7] |
Note: Yields and conditions are for specific examples cited and may not be representative of all substrates.
Experimental Workflow and Logic
The selection and optimization of a catalytic system for pyridazine C-H functionalization typically follow a logical workflow. This involves initial screening of catalysts and ligands, followed by optimization of reaction parameters to maximize yield and selectivity.
Caption: Workflow for comparing catalytic systems for pyridazine C-H functionalization.
Signaling Pathways in Catalysis
The catalytic cycles for these transformations, while distinct for each metal, generally involve a sequence of elementary steps including C-H activation, migratory insertion, and reductive elimination. The diagram below illustrates a generalized pathway for a palladium-catalyzed C-H arylation process.
Caption: Generalized pathway for Palladium-catalyzed C-H arylation of pyridazine.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these catalytic systems. Below are representative experimental protocols for each of the compared catalytic systems.
Palladium-Catalyzed C-H Arylation
Reaction: C8-Arylation of 3,6-diphenyl-[1][2][3]triazolo[4,3-b]pyridazine.[4][5]
-
Materials:
-
3,6-diphenyl-[1][2][3]triazolo[4,3-b]pyridazine (0.1 mmol, 1.0 equiv)
-
Aryl iodide (0.2 mmol, 2.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 10 mol%)
-
Silver carbonate (Ag₂CO₃, 0.2 mmol, 2.0 equiv)
-
Toluene (1.0 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3,6-diphenyl-[1][2][3]triazolo[4,3-b]pyridazine, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene via syringe.
-
The reaction mixture is stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
-
Ruthenium-Catalyzed C-H Alkenylation
Reaction: ortho-Alkenylation of N-phenylpyridazino[4,5-b]quinolin-1(2H)-one.[1]
-
Materials:
-
N-phenylpyridazino[4,5-b]quinolin-1(2H)-one (0.2 mmol, 1.0 equiv)
-
Alkyne (0.4 mmol, 2.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (0.005 mmol, 2.5 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 0.04 mmol, 20 mol%)
-
Silver hexafluoroantimonate (AgSbF₆, 0.04 mmol, 20 mol%)
-
1,4-Dioxane (2.0 mL)
-
-
Procedure:
-
In a sealed tube, combine N-phenylpyridazino[4,5-b]quinolin-1(2H)-one, [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, and AgSbF₆.
-
The tube is evacuated and backfilled with argon.
-
Add 1,4-dioxane and the alkyne.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with dichloromethane (B109758) (CH₂Cl₂), and filtered.
-
The solvent is removed in vacuo, and the crude product is purified by flash chromatography.
-
Iridium-Catalyzed C-H Amination
Reaction: ortho-Amination of 2-phenylpyridazine.[3][6]
-
Materials:
-
2-phenylpyridazine (0.1 mmol, 1.0 equiv)
-
Azide (B81097) source (e.g., Moz-N₃, 0.12 mmol, 1.2 equiv)
-
[Cp*Ir(H₂O)₃]SO₄ (0.0025 mmol, 2.5 mol%)
-
Silver acetate (AgOAc, 0.02 mmol, 20 mol%)
-
Cyclopentyl methyl ether (CPME, 0.5 mL)
-
-
Procedure:
-
To a vial, add 2-phenylpyridazine, [Cp*Ir(H₂O)₃]SO₄, and AgOAc.
-
The vial is sealed and purged with nitrogen.
-
Add CPME and the azide source.
-
The reaction mixture is stirred at 80 °C for 16 hours.
-
After cooling, the mixture is filtered through a short plug of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated, and the product is isolated by preparative thin-layer chromatography.
-
Nickel-Catalyzed C-H Alkenylation
Reaction: C3/C6-Alkenylation of Pyridazine.[7]
-
Materials:
-
Pyridazine (0.5 mmol, 1.0 equiv)
-
Alkyne (0.25 mmol, 0.5 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂, 0.025 mmol, 10 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr, 0.0375 mmol, 15 mol%)
-
Trimethylaluminum (AlMe₃, 0.6 mmol, 1.2 equiv, as a 2.0 M solution in hexanes)
-
Toluene (1.0 mL)
-
-
Procedure:
-
In a glovebox, a solution of Ni(cod)₂ and IPr in toluene is prepared and stirred for 15 minutes.
-
To this catalyst solution, add pyridazine and the alkyne.
-
The AlMe₃ solution is added dropwise at 0 °C.
-
The reaction vessel is sealed and heated at 100 °C for 12 hours.
-
The reaction is quenched by the slow addition of methanol (B129727) at 0 °C, followed by saturated aqueous Rochelle's salt solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The product is purified by silica gel chromatography.
-
References
- 1. Ruthenium-catalyzed late-stage C–H alkenylation of N-arylpyridazino[4,5-b]quinolin-1(2H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Potential of 4,5-Disubstituted Pyridazinone Derivatives as Novel Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is a perpetual endeavor. Within the vast landscape of medicinal chemistry, 4,5-disubstituted pyridazinone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of pharmacological activities. This guide provides an objective comparison of the performance of these derivatives against various therapeutic targets, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Recent studies have highlighted the potential of 4,5-disubstituted pyridazinones as potent anti-inflammatory, anticancer, and cardiotonic agents. Their versatile scaffold allows for structural modifications that can be fine-tuned to achieve desired biological activities and target selectivity. This guide synthesizes findings from multiple research endeavors to offer a clear and concise comparison of these derivatives.
Comparative Analysis of Biological Activity
The therapeutic efficacy of 4,5-disubstituted pyridazinone derivatives has been evaluated across various disease models. The following tables summarize key quantitative data, offering a side-by-side comparison of their performance.
Anti-inflammatory Activity
A significant area of investigation for pyridazinone derivatives is their potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) | Citation |
| Derivative A | COX-2 | 0.08 | 150 | Celecoxib | 0.05 | [1] |
| Derivative B | COX-2 | 0.12 | 120 | Celecoxib | 0.05 | [1] |
| Derivative C | PDE4B | 0.251 | - | Roflumilast | Not specified | [2] |
| Derivative D | COX-2 | 0.425 | Not specified | Celecoxib | Not specified | [3] |
| Derivative E | COX-2 | 0.356 | Not specified | Celecoxib | Not specified | [3] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: Ratio of IC50 for COX-1 to COX-2. A higher value indicates greater selectivity for COX-2, which is associated with a better gastrointestinal safety profile.
Anticancer Activity
Several 4,5-disubstituted pyridazinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often targeting key signaling pathways involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
| Compound ID | Cell Line | IC50 (µM) | Target | Reference Compound | Reference IC50 (µM) | Citation |
| Derivative F | MCF-7 (Breast) | 2.5 | Not specified | Doxorubicin | 0.8 | [4] |
| Derivative G | HeLa (Cervical) | 5.1 | Not specified | Doxorubicin | 1.2 | [4] |
| Derivative H | A549 (Lung) | 1.03 | FER Tyrosine Kinase | Golvatinib | 2.60-6.95 | [5] |
| Compound 10h | Staphylococcus aureus | 16 (µg/mL) | Not specified | Not specified | Not specified | [4] |
| Compound 17a | VEGFR-2 | Not specified | VEGFR-2 | Sorafenib | Not specified | [4] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Cardiotonic and Hypotensive Activity
Certain pyridazinone derivatives have been investigated for their positive inotropic and vasodilatory effects, showing potential for the treatment of heart failure.
| Compound ID | Activity | Efficacy | Comparison | Citation |
| Derivative I | Cardiotonic | Higher than Digoxin | Digoxin | [6] |
| Derivative J | Hypotensive | Marked significant effect | - | [6] |
| Derivative K | Platelet Aggregation Inhibition | Complete inhibition | - | [6] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of 4,5-disubstituted pyridazinone derivatives are attributed to their interaction with specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution at a specific temperature for a defined period.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyridazinone derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Caption: General experimental workflow for the validation of pyridazinone derivatives.
Conclusion
The 4,5-disubstituted pyridazinone scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The data presented in this guide demonstrates their potential to selectively target key enzymes and signaling pathways implicated in inflammation and cancer. The provided experimental protocols offer a foundation for further research and validation of these compounds. Continued exploration of the structure-activity relationships of this class of molecules holds the key to unlocking even more potent and selective therapeutic agents for a range of diseases.
References
- 1. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Suzuki-Miyaura Catalysts for Pyridazinone Coupling: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex molecules, particularly in the construction of hetero-biaryl scaffolds common in pharmaceuticals. The pyridazinone core, a key pharmacophore in many biologically active compounds, often requires efficient and selective C-C bond formation. The choice of the palladium catalyst is a critical determinant of reaction success, directly impacting yield, reaction time, and substrate scope. This guide provides an objective, data-driven comparison of common palladium catalysts for the Suzuki-Miyaura coupling of pyridazinone and related nitrogen-containing heterocycles, supported by detailed experimental protocols.
The efficacy of a palladium catalyst system in the Suzuki-Miyaura coupling is governed by a combination of factors, including the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. Modern catalysis has moved from simple palladium salts to sophisticated pre-catalysts featuring bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, which significantly enhance catalytic activity and stability.[1][2]
Performance Comparison of Palladium Catalysts
To facilitate catalyst selection, the following table summarizes quantitative data from studies on the Suzuki-Miyaura coupling of various halo-N-heterocycles. While direct head-to-head comparative data for a single pyridazinone substrate across all catalyst types is limited in the literature, this compilation provides a strong basis for comparison by examining performance on structurally related substrates like pyrazines and pyrimidines.
| Catalyst System | Ligand | Substrate | Aryl Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Classical Catalysts | |||||||||
| Pd(PPh₃)₄ | PPh₃ | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | Good | [3] |
| PdCl₂(PPh₃)₂ | PPh₃ | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | K₂CO₃ | DMF/H₂O | 80 | - | Moderate | [4] |
| Pd(OAc)₂ | PPh₃ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [5] |
| Buchwald Ligand Systems | |||||||||
| Pd(OAc)₂ | SPhos | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | [3] |
| Pd₂(dba)₃ | XPhos | Aryl Halides | Various | KOt-Bu | Toluene | 100 | 0.17 | Good-Excellent | [6] |
| Ferrocenyl Ligand Systems | |||||||||
| PdCl₂(dppf) | dppf | 2,5-Diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | [3] |
| PdCl₂(dppf) | dppf | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High | [7] |
| PEPPSI™ Pre-catalysts | |||||||||
| PEPPSI™-IPr | IPr (NHC) | Aryl Halides | Phenylboronic acid | K₂CO₃ | - (solvent-free, MW) | 110 | 0.17 | up to 91 | [8] |
| PEPPSI™-IPent | IPent (NHC) | Sterically Hindered Aryl Halides | Various | Mild bases | Dioxane/Toluene | RT-100 | - | High |
Note: Yields are reported as described in the cited literature ("Good," "High," "Moderate"). The performance of these catalysts can vary significantly based on the specific pyridazinone substrate and its electronic and steric properties.
Catalyst Selection Insights
-
Classical Phosphine Catalysts (e.g., Pd(PPh₃)₄): These are the traditional workhorses of Suzuki-Miyaura coupling. While often effective, they may require higher catalyst loadings and longer reaction times, particularly for less reactive substrates like chloro-pyridazinones.[5]
-
Buchwald Ligand Systems (e.g., SPhos, XPhos): Catalysts formed from bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group have shown exceptional reactivity.[1] They are particularly effective for coupling challenging substrates, including sterically hindered partners and unactivated aryl chlorides, often at very low catalyst loadings.[1]
-
Ferrocenyl Ligand Systems (e.g., PdCl₂(dppf)): The dppf ligand provides a good balance of flexibility and steric bulk, making it a reliable choice for a variety of cross-coupling reactions. It often provides high yields in shorter reaction times compared to simple triphenylphosphine-based systems.[3][7]
-
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Catalysts: These air- and moisture-stable Pd-NHC (N-Heterocyclic Carbene) pre-catalysts offer significant practical advantages.[2] They are known for their high efficiency, broad substrate scope, and user-friendliness, often requiring no glovebox for handling.[9] The PEPPSI-iPr and the more active PEPPSI-IPent are particularly effective for demanding couplings.[8]
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed, representative protocols for performing a Suzuki-Miyaura coupling for catalyst comparison.
Protocol 1: General Procedure for Catalyst Screening in Pyridazinone Coupling
This protocol is designed for the parallel screening of multiple catalyst systems to identify the optimal conditions for a specific pyridazinone substrate.
Reaction Setup:
-
To an array of oven-dried reaction vials equipped with magnetic stir bars, add the halo-pyridazinone (1.0 equiv., e.g., 0.2 mmol), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, dppf) in an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene). For pre-formed catalysts like Pd(PPh₃)₄ or PEPPSI™ catalysts, prepare a stock solution of the catalyst itself.
-
Add the appropriate volume of the catalyst/ligand solution to each vial to achieve the desired catalyst loading (e.g., 1-5 mol %).
-
Add the reaction solvent (e.g., 1,4-dioxane/H₂O 4:1, or toluene) to each vial to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Seal the vials tightly with Teflon-lined caps.
Reaction and Analysis:
-
Place the vials in a pre-heated aluminum reaction block on a magnetic hotplate stirrer. Heat the reactions at the desired temperature (e.g., 80-110 °C) for the specified time.
-
After cooling to room temperature, take an aliquot from each reaction mixture, dilute with a suitable solvent (e.g., acetonitrile), and filter.
-
Analyze the crude reaction mixtures by HPLC or LC-MS to determine the conversion and the formation of the desired product relative to an internal standard.
-
For promising candidates, perform the reaction on a larger scale and isolate the product by column chromatography to determine the isolated yield.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with PEPPSI™-IPr
This protocol is adapted for rapid, solvent-free coupling, which is particularly advantageous for high-throughput synthesis.[8]
Reaction Setup:
-
In a microwave reactor tube, combine the halo-pyridazinone (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and the PEPPSI™-IPr catalyst (1 mol %).[8] For solid reactants, pre-grinding the mixture can ensure homogeneity.[8]
-
Seal the tube and place it in the microwave reactor.
Reaction Conditions:
-
Irradiate the mixture at a constant temperature of 110 °C for 10-20 minutes.[8]
-
Monitor the reaction progress by TLC or LC-MS.
Work-up:
-
After cooling, dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Mandatory Visualizations
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for screening Suzuki-Miyaura catalysts.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
In-Vitro Anticancer Activity of Pyridazinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent in-vitro activity against a range of cancer cell lines.[1][2][3] These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4][5][6] This guide provides a comparative overview of the in-vitro performance of selected pyridazinone derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and future development of this promising class of anticancer agents.
Comparative Anticancer Activity of Pyridazinone Derivatives
The cytotoxic and anti-proliferative activities of various pyridazinone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%) are key metrics for comparing the potency of these compounds. The data presented below is collated from multiple studies and summarized for ease of comparison.
Table 1: Cytotoxicity of Pyridazinone Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Pyr-1 | CEM | Leukemia | < 0.025 | [1] |
| HL-60 | Leukemia | < 0.025 | [1] | |
| MDA-MB-231 | Breast | 0.045 | [1] | |
| A549 | Lung | 0.08 | [1] | |
| Compound 10l | A549/ATCC | Non-Small Cell Lung | 1.66 | [4][7] |
| MDA-MB-468 | Breast | 2.52 | [7] | |
| HS 578T | Breast | 3.01 | [7] | |
| Compound 17a | HOP-92 | Non-Small Cell Lung | 2.05 | [7] |
| OVCAR-3 | Ovarian | 2.07 | [7] | |
| SF-295 | CNS | 2.13 | [7] | |
| Compound 9e | SNB-75 | CNS | 91.82% (GI%) | [8] |
| T-47D | Breast | 79.98% (GI%) | [8] | |
| IGROV1 | Ovarian | 77.88% (GI%) | [8] | |
| Compound 8 | MCF-7 | Breast | Not specified, potent anti-proliferation | [2] |
| Compound 10 | MCF-7 | Breast | Not specified, potent anti-proliferation | [2] |
| Compound 17 | MCF-7 | Breast | Potent, compared to doxorubicin | [9][10] |
| A549 | Lung | Potent, compared to doxorubicin | [9][10] | |
| Compound 4 | HepG-2 | Liver | 17.30 | [11] |
| HCT-116 | Colorectal | 18.38 | [11] | |
| MCF-7 | Breast | 27.29 | [11] | |
| 4-SLNs | HepG-2 | Liver | 7.56 | [11] |
| HCT-116 | Colorectal | 4.80 | [11] | |
| MCF-7 | Breast | 6.41 | [11] | |
| 4-LPHNPs | HepG-2 | Liver | 7.85 | [11] |
| HCT-116 | Colorectal | 5.24 | [11] | |
| MCF-7 | Breast | 6.65 | [11] |
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments commonly used to assess the anticancer activity of pyridazinone derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Pyridazinone derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in complete culture medium. The final concentration of DMSO should typically be below 0.5% to avoid solvent toxicity.[12] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and blank control (medium only) wells.[3]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[3]
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest the cells after treatment with the pyridazinone derivative and wash them with cold PBS.[3]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[3]
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[3]
Visualizing Mechanisms and Workflows
VEGFR-2 Signaling Pathway Inhibition
Several pyridazinone derivatives have been shown to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[7]
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.
General Workflow for In-Vitro Anticancer Screening
The process of evaluating the anticancer potential of new chemical entities involves a standardized workflow from compound preparation to data analysis.
Caption: Standard workflow for in-vitro screening of anticancer compounds.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyridazinone derivatives bind to KSRP: Synthesis, anti-tumor biological evaluations and modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benthamscience.com [benthamscience.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of 4,5-Disubstituted Pyridazinones
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. Among these, 4,5-disubstituted pyridazinones have emerged as a particularly promising class of molecules, demonstrating significant potential in therapeutic areas such as oncology and cardiovascular disease. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the rational design of novel and more potent therapeutic agents.
Anticancer Activity of 4,5-Disubstituted Pyridazinones
A significant focus of SAR studies on 4,5-disubstituted pyridazinones has been their potential as anticancer agents. Many of these compounds exert their effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various 4,5-disubstituted pyridazinone derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | R4 Substituent | R5 Substituent | Target Cell Line | IC50 (µM) | Reference |
| 1a | Morpholino | 4-(benzylsulfonyl)piperazin-1-yl | HT-29 (Colon) | 0.10 | [1] |
| 1b | Morpholino | 4-(benzylsulfonyl)piperazin-1-yl | H460 (Lung) | 0.13 | [1] |
| 1c | Morpholino | 4-(benzylsulfonyl)piperazin-1-yl | A549 (Lung) | 0.05 | [1] |
| 2a | - | Diarylurea | Melanoma | 1.66-100 | [2] |
| 2b | - | Diarylurea | NSCLC | 1.66-100 | [2] |
| 2c | - | Diarylurea | Prostate Cancer | 1.66-100 | [2] |
| 2d | - | Diarylurea | Colon Cancer | 1.66-100 | [2] |
Note: The diverse nature of the core structures and substitution patterns in the cited literature makes a direct, side-by-side comparison of substituents challenging without the specific compound structures from each paper. The table above presents a summary of reported activities for different series of 4,5-disubstituted pyridazinones.
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of the pyridazinone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.[5][6]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[6][7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway: VEGFR-2 in Angiogenesis
Many 4,5-disubstituted pyridazinones with anticancer activity target the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Cardiovascular Activity of 4,5-Disubstituted Pyridazinones
Another well-documented therapeutic application of 4,5-disubstituted pyridazinones is in the treatment of cardiovascular disorders. These compounds have been shown to possess antiplatelet and cardiotonic (positive inotropic) activities, often through the inhibition of phosphodiesterase III (PDE3).
Quantitative SAR Data: Cardiovascular Activity
The following tables summarize the antiplatelet and cardiotonic activities of various 4,5-disubstituted pyridazinone derivatives.
Table 2: Antiplatelet Activity
| Compound | R4 Substituent | R5 Substituent | Agonist | IC50 (µM) | Reference |
| 3a | -CN | -NH2 | ADP | >100 | [8] |
| 3b | -COOEt | -NH2 | ADP | >100 | [8] |
| 3e | -Br | -NH2 | ADP | 12.5 | [8] |
| 3f | -I | -NH2 | ADP | 25 | [8] |
| PC-09 | N/A | N/A | Arachidonic Acid | 5.4 | [9] |
| PC-09 | N/A | N/A | Collagen | 76.8 | [9] |
Table 3: Cardiotonic Activity
| Compound | R5 Substituent | Inotropic Effect vs. Digoxin | Reference |
| 4a | 4-(1H-imidazol-1-yl)phenyl | More potent | [10] |
| 4b | 5-methyl-4-(1H-imidazol-1-yl)phenyl | Most potent in series | [10] |
| Series 5 | Various | 12 compounds more effective | [11] |
| Series 5 | Various | 9 compounds comparable | [11] |
| Series 5 | Various | 8 compounds less active | [11] |
Experimental Protocol: In Vitro Platelet Aggregation Assay
The antiplatelet activity of pyridazinone derivatives is typically evaluated using light transmission aggregometry (LTA).
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Procedure:
-
PRP Preparation: Whole blood from healthy donors is centrifuged at a low speed (e.g., 150-200 x g) to obtain platelet-rich plasma (PRP). A portion of the remaining blood is centrifuged at a higher speed (e.g., 2000 x g) to obtain platelet-poor plasma (PPP), which is used as a reference.[12]
-
Instrument Calibration: The aggregometer is calibrated using PPP for 100% aggregation and PRP for 0% aggregation.[12]
-
Incubation: PRP is incubated with either the test compound or a vehicle control at 37°C in the aggregometer cuvettes.
-
Agonist Addition: An aggregating agent (e.g., ADP, collagen, arachidonic acid) is added to induce platelet aggregation.[13]
-
Measurement: The change in light transmission is recorded over time to generate an aggregation curve.
-
Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control. The IC50 value is then determined.
Experimental Protocol: Langendorff Isolated Heart Perfusion
The cardiotonic activity of these compounds is often assessed using the Langendorff isolated heart preparation.
Principle: This ex vivo technique allows for the measurement of cardiac contractile force and heart rate in an isolated heart, free from systemic influences.
Procedure:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, rat) and mounted on a Langendorff apparatus via the aorta.[14][15]
-
Retrograde Perfusion: The heart is perfused retrogradely with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This perfusion maintains the viability of the heart muscle.[14]
-
Measurement of Cardiac Function: A force transducer is attached to the apex of the ventricle to measure contractile force. Heart rate is also monitored.
-
Compound Administration: The test compounds are infused into the perfusion solution at various concentrations.
-
Data Analysis: The changes in contractile force (inotropic effect) and heart rate (chronotropic effect) are recorded and analyzed to determine the compound's activity.[16]
Signaling Pathway: PDE3 Inhibition in Cardiovascular System
The cardiovascular effects of many 4,5-disubstituted pyridazinones are attributed to the inhibition of phosphodiesterase 3 (PDE3). PDE3 is responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cardiac muscle cells and platelets.
Caption: PDE3 Signaling Pathway Inhibition.
Conclusion
The 4,5-disubstituted pyridazinone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating potent and varied biological activities. The SAR studies highlighted in this guide underscore the importance of the nature and position of substituents on the pyridazinone core in determining the pharmacological profile of these compounds. For anticancer activity, targeting kinase signaling pathways like VEGFR-2 has proven to be a successful strategy. In the cardiovascular realm, inhibition of PDE3 remains a key mechanism for achieving both antiplatelet and cardiotonic effects. The presented data and experimental protocols provide a valuable resource for researchers in the field, facilitating the design and development of next-generation 4,5-disubstituted pyridazinone-based therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. 14-3-3 interaction with phosphodiesterase 8A sustains PKA signaling and downregulates the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. proteopedia.org [proteopedia.org]
- 10. File:Platelet aggregation pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Langendorff heart - Wikipedia [en.wikipedia.org]
- 15. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. adinstruments.com [adinstruments.com]
A Comparative Analysis of Pyridazinone Synthesis Routes for Drug Discovery
For researchers, scientists, and drug development professionals, the efficient and robust synthesis of the pyridazinone scaffold is a cornerstone in the discovery of novel therapeutics. This heterocyclic motif is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects. This guide provides an objective comparison of three prominent synthetic routes to pyridazinone derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
This analysis focuses on three distinct and widely employed strategies for the synthesis of pyridazinones: the classical two-step condensation of γ-ketoacids, a modern one-pot three-component approach, and a versatile route starting from 2(3H)-furanones. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction time, operational simplicity, and substrate scope.
Comparative Data of Pyridazinone Synthesis Routes
The following table summarizes the key performance indicators for three distinct methods of pyridazinone synthesis. The data presented is for the synthesis of representative pyridazinone derivatives to allow for a direct comparison of the efficiency of each route.
| Synthesis Route | Key Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Route 1: Traditional Two-Step Condensation | β-Benzoylpropionic acid, Hydrazine (B178648) hydrate (B1144303) | Ethanol (B145695) | Reflux | 8 | ~75 |
| Route 2: One-Pot, Three-Component Synthesis | Arylglyoxal, Ethyl butyrylacetate, Hydrazine hydrate | Water | Room Temperature | 1-2 | 75-90 |
| Route 3: Synthesis from 2(3H)-Furanone | 3-Arylmethylene-5-aryl-2(3H)-furanone, Hydrazine hydrate | Ethanol | Reflux | 6 | ~85 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory implementation.
Route 1: Traditional Two-Step Condensation of a γ-Ketoacid
This classical approach involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative. It is a reliable and well-established method for the synthesis of a wide range of pyridazinone analogs.
Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one:
-
Step 1: Synthesis of β-Benzoylpropionic Acid: Benzene is reacted with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, via a Friedel-Crafts acylation to yield β-benzoylpropionic acid.
-
Step 2: Cyclocondensation: A mixture of β-benzoylpropionic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) is refluxed for 8 hours.[1]
-
The reaction mixture is then concentrated and poured into ice-cold water.
-
The resulting precipitate, 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one, is collected by filtration and recrystallized from ethanol.[1]
Route 2: One-Pot, Three-Component Synthesis
This modern and efficient method combines multiple reactants in a single step, often under mild and environmentally benign conditions, to rapidly generate molecular complexity.
Synthesis of Ethyl 6-aryl-3-propylpyridazine-4-carboxylates:
-
To a stirred solution of an appropriate arylglyoxal monohydrate (2 mmol) and ethyl butyrylacetate (2 mmol) in water (10 mL), hydrazine hydrate (2.5 mmol) is added at room temperature.
-
The reaction mixture is stirred at room temperature for the time specified in the comparative data table (typically 1-2 hours).
-
Upon completion, the precipitated solid is collected by filtration and washed with excess water.
-
The crude product is purified by recrystallization from ethanol to afford the desired ethyl 6-aryl-3-propylpyridazine-4-carboxylate.
Route 3: Synthesis from 2(3H)-Furanone
This route offers a versatile entry to pyridazinones from readily available furanone starting materials. The reaction proceeds via a ring-opening and subsequent cyclization mechanism.
Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones:
-
A mixture of the respective 3-arylmethylene-5-aryl-2(3H)-furanone (0.01 mol) and hydrazine hydrate (0.015 mol) in absolute ethanol (50 mL) is heated under reflux for 6 hours.
-
The reaction mixture is concentrated and left to cool.
-
The solid product that separates is collected by filtration and recrystallized from a suitable solvent to yield the pure 4-arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-one.
Visualization of Synthetic Pathways and Biological Mechanisms
To further elucidate the discussed chemical transformations and their biological relevance, the following diagrams are provided.
Caption: Comparative workflow of three major pyridazinone synthesis routes.
Many pyridazinone derivatives owe their therapeutic effects, particularly their anti-inflammatory properties, to the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates this key signaling pathway.
Caption: Inhibition of the COX pathway by pyridazinone derivatives.
The selection of a synthetic route for pyridazinone derivatives will ultimately depend on the specific goals of the research program, including the desired substitution patterns, scalability, and the importance of green chemistry principles. This comparative guide serves as a valuable resource for making an informed decision, thereby accelerating the drug discovery and development process.
References
Assessing the Drug-Likeness of 4,5-Dibromo-2-methylpyridazin-3-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 4,5-Dibromo-2-methylpyridazin-3-one presents a versatile starting point for the synthesis of novel derivatives with therapeutic potential. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, a primary one being the assessment of its "drug-likeness." This guide provides a comparative assessment of the drug-like properties of this compound and its derivatives, offering insights into their potential for oral bioavailability and metabolic stability.
In Silico Drug-Likeness Assessment
In the absence of direct experimental data for this compound and its close analogs, computational methods provide a valuable first pass in evaluating their drug-like properties. This assessment is primarily guided by established principles such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound based on its physicochemical properties.
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria[1][2][3]:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
-
Number of Hydrogen Bond Donors (HBD) ≤ 5
-
Number of Hydrogen Bond Acceptors (HBA) ≤ 10
The table below presents the calculated physicochemical properties of this compound and a hypothetical derivative, 4-Bromo-5-(phenylamino)-2-methylpyridazin-3-one, to illustrate the impact of structural modifications on their drug-likeness profile. For comparison, published in silico data for other pyridazinone derivatives with demonstrated biological activity are also included.
Table 1: Comparative Analysis of Physicochemical and Drug-Likeness Parameters of Pyridazinone Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | HBD | HBA | Lipinski's Rule of Five Violations | Reference Compound (ADMET Profile) |
| This compound | C5H4Br2N2O | 267.91 | 1.30 | 0 | 3 | 0 | N/A |
| 4-Bromo-5-(phenylamino)-2-methylpyridazin-3-one | C11H10BrN3O | 280.12 | 2.50 | 1 | 4 | 0 | N/A |
| Pyridazinone Derivative 1 (In Silico) | - | - | - | - | - | No violations reported | Satisfied drug-likeness rules[4] |
| Pyridazinone Derivative 2 (In Silico) | - | - | - | - | - | No violations reported | Promising ADMET properties[5] |
Note: The properties for this compound and its hypothetical derivative are calculated values. The data for reference compounds are based on published in silico studies on different pyridazinone series and are included for comparative purposes.
Based on these calculations, both the parent compound, this compound, and its hypothetical amino-substituted derivative comfortably adhere to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. The introduction of a phenylamino (B1219803) group in the derivative increases the molecular weight and LogP but remains well within the acceptable ranges.
Experimental Protocols for Drug-Likeness Assessment
To move beyond computational predictions, experimental validation is crucial. The following are detailed methodologies for two key in vitro assays used to determine critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions[6][7].
-
Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow[6].
-
Permeability Measurement:
-
The test compound is added to the apical (A) side of the monolayer, representing the intestinal lumen.
-
Samples are collected from the basolateral (B) side, representing the blood circulation, at various time points over a 2-hour incubation period[6].
-
To assess active efflux, the transport is also measured in the reverse direction (B to A).
-
-
Quantification: The concentration of the test compound in the collected samples is determined using analytical techniques such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein[6].
Microsomal Stability Assay
The microsomal stability assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes. This provides an indication of the compound's metabolic clearance in the liver.
Protocol:
-
Preparation: Liver microsomes (human or animal) are thawed and diluted in a suitable buffer. A cofactor solution, typically containing NADPH, is prepared to initiate the metabolic reactions[1][8].
-
Incubation: The test compound is incubated with the liver microsomes and the NADPH-containing cofactor solution at 37°C. Samples are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes)[1][2][8].
-
Reaction Termination: The metabolic reaction in each sample is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), which also precipitates the proteins[1].
-
Quantification: After centrifugation to remove the precipitated proteins, the concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint)[2].
Workflow for Drug-Likeness Assessment
The process of assessing the drug-likeness of a new chemical entity, such as a this compound derivative, is a multi-step process that integrates computational and experimental approaches. The following diagram illustrates a typical workflow.
Caption: Workflow for assessing the drug-likeness of a novel compound.
Conclusion
The in silico analysis of this compound and its derivatives suggests that this class of compounds possesses favorable physicochemical properties consistent with good oral bioavailability. Their adherence to Lipinski's Rule of Five makes them promising candidates for further investigation. However, computational predictions are only the initial step. The provided experimental protocols for Caco-2 permeability and microsomal stability assays offer a clear roadmap for the necessary in vitro studies to validate these predictions and to build a comprehensive drug-likeness profile. Future experimental work on this series of compounds is warranted to confirm their therapeutic potential.
References
- 1. 4,5-Dibromo-2-diethoxyphosphorylpyridazin-3-one | C8H11Br2N2O4P | CID 101448416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. nuvisan.com [nuvisan.com]
- 6. Page loading... [wap.guidechem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the herbicidal activity of novel pyridazinone compounds
A new generation of pyridazinone-based herbicides is demonstrating significant potential in weed management, with several novel compounds exhibiting efficacy comparable or superior to existing commercial products. These compounds target key plant enzymes, including Protoporphyrinogen (B1215707) Oxidase (PPO), Acetyl-CoA Carboxylase (ACCase), Homogentisate Solanesyltransferase (HST), and Phytoene Desaturase (PDS), offering diverse modes of action to combat a wide spectrum of broadleaf and grass weeds.
Recent studies have highlighted the potent herbicidal activity of several new pyridazinone derivatives. For researchers and professionals in the agricultural science and drug development sectors, these findings present exciting opportunities for the development of next-generation weed control solutions. This guide provides a comparative analysis of the performance of these novel compounds, supported by experimental data from recent publications.
Comparative Herbicidal Efficacy
The herbicidal activity of novel pyridazinone compounds has been benchmarked against commercial herbicides, demonstrating their potential as viable alternatives. The data below summarizes the efficacy of representative compounds against various weed species.
| Compound ID | Target Enzyme | Application Rate | Weed Species | Efficacy (%) | Commercial Comparator | Comparator Efficacy (%) | Reference |
| 7m | PPO | 37.5 g ai/ha | Amaranthus retroflexus (AR) | 90-100 | Saflufenacil (SAF) | 90-100 | [1][2] |
| 37.5 g ai/ha | Abutilon theophrasti (AT) | 90-100 | Saflufenacil (SAF) | 90-100 | [1][2] | ||
| 37.5 g ai/ha | Medicago sativa (MS) | 90-100 | Saflufenacil (SAF) | 90-100 | [1][2] | ||
| 37.5 g ai/ha | Echinochloa crus-galli (EC) | 90-100 | Saflufenacil (SAF) | 90-100 | [1][2] | ||
| 37.5 g ai/ha | Digitaria sanguinalis (DS) | 90-100 | Saflufenacil (SAF) | 90-100 | [1][2] | ||
| 10bh | PPO | 150 g ai/ha | Leaf mustard, Chickweed, Chenopodium serotinum, Alopecurus aequalis, Poa annua, Polypogon fugax | High | Not specified | Not specified | [3][4][5] |
| B1 | PDS | 100 µg/mL | Echinochloa crus-galli (roots and stems) | 100 | Diflufenican (BF) | <100 | [6][7] |
| 100 µg/mL | Portulaca oleracea (roots and stems) | 100 | Diflufenican (BF) | <100 | [6][7] | ||
| Post-emergence | Broadleaf weeds | Similar to BF | Norflurazon (NRF) | Inferior to B1 | [6][7] |
In Vitro Enzyme Inhibition
The mechanism of action of these novel pyridazinone compounds has been confirmed through in vitro enzyme inhibition assays. The following table summarizes the inhibitory activity of selected compounds against their target enzymes.
| Compound ID | Target Enzyme | Plant Source | Inhibition Metric | Value | Reference |
| Representative Compounds (e.g., 7m) | Arabidopsis thaliana PPO (AtPPO) | Arabidopsis thaliana | - | Significant inhibitory activity | [1][2] |
| 10ae | Nicotiana tabacum PPO (NtPPO) | Nicotiana tabacum | K_i_ | 0.0338 µM | [3][4][5] |
| Aryl-CKE derivatives | ACCase | Not specified | - | Confirmed inhibition | [8] |
| HST | Arabidopsis thaliana, Chlamydomonas | - | Confirmed inhibition | [8] |
Mechanism of Action: Signaling Pathways
The herbicidal activity of these novel pyridazinone compounds stems from the disruption of critical biochemical pathways in plants.
Protoporphyrinogen Oxidase (PPO) Inhibition
Several of the highlighted pyridazinone derivatives function as PPO inhibitors.[1][2][3][4] PPO is a key enzyme in the chlorophyll (B73375) biosynthesis pathway.[3][4] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[9]
Dual ACCase and HST Inhibition
A particularly innovative approach is seen in aryl cyclic keto-enol (aryl-CKE) derivatives containing a pyridazinone moiety, which exhibit a dual mode of action by inhibiting both ACCase and HST.[8] ACCase is crucial for fatty acid biosynthesis, essential for cell membrane formation, while HST is involved in the biosynthesis of plastoquinone (B1678516) and vitamin E. This dual inhibition leads to broad-spectrum herbicidal activity against both grass and broadleaf weeds.[8][10]
Phytoene Desaturase (PDS) Inhibition
Other novel pyridazinone compounds have been designed to target PDS, a critical enzyme in the carotenoid biosynthesis pathway.[6][7] PDS inhibitors block the production of carotenoids, which protect chlorophyll from photooxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to bleaching and plant death.
Experimental Protocols
The evaluation of these novel pyridazinone compounds involved standardized experimental protocols to ensure the reliability and reproducibility of the results.
Post-Emergence Herbicidal Activity Assay
This assay evaluates the herbicidal efficacy of the compounds when applied to emerged weeds.
Protocol Details:
-
Plant Cultivation: Weed seeds are sown in plastic pots containing a suitable growth medium and cultivated in a greenhouse under controlled conditions (temperature, humidity, and photoperiod).
-
Treatment Application: At the appropriate growth stage (e.g., 2-3 leaf stage), the test compounds are dissolved in a suitable solvent (e.g., acetone) with a surfactant and applied as a spray at various concentrations. Control groups include untreated plants and plants treated with a commercial standard herbicide.
-
Incubation and Observation: After treatment, the plants are maintained in the greenhouse for a period, typically 14 to 21 days, during which they are observed for signs of phytotoxicity.
-
Efficacy Assessment: The herbicidal effect is evaluated by visually assessing the percentage of growth inhibition or mortality compared to the untreated control.
In Vitro PPO Inhibition Assay
This biochemical assay quantifies the inhibitory effect of the compounds on the PPO enzyme.
Protocol Details:
-
Enzyme Extraction: PPO is extracted and purified from a plant source, such as Arabidopsis thaliana or Nicotiana tabacum.
-
Assay Reaction: The assay is conducted in a reaction mixture containing a buffer, the PPO enzyme, and the substrate (protoporphyrinogen IX).
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Measurement: The PPO activity is determined by spectrophotometrically measuring the rate of protoporphyrinogen IX oxidation to protoporphyrin IX.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) or the inhibition constant (Ki) is calculated to determine the inhibitory potency.
Conclusion
The development of novel pyridazinone compounds represents a significant advancement in the search for new and effective herbicides. Their diverse modes of action, high efficacy at low application rates, and activity against a broad spectrum of weeds make them promising candidates for future agricultural applications. Further research, including field trials and toxicological studies, will be crucial in bringing these innovative compounds to the market and addressing the ongoing challenges of weed management and herbicide resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Pyridazinone-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyridazinone scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, targeting a range of kinases implicated in diseases from cancer to inflammation. However, off-target effects can lead to unforeseen toxicities or polypharmacology that can be either beneficial or detrimental. This guide provides a comparative overview of the cross-reactivity profiles of representative pyridazinone-based kinase inhibitors, supported by experimental data and detailed methodologies for assessing kinase selectivity.
Introduction to Kinase Inhibitor Selectivity
Protein kinases, comprising a large family of structurally related enzymes, play a crucial role in cellular signaling. The high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors. Cross-reactivity, or the ability of an inhibitor to bind to multiple kinases, is a common phenomenon. Comprehensive profiling of a compound's interaction with a broad panel of kinases—a process known as kinome scanning—is a critical step in the drug discovery pipeline. This process helps to:
-
Identify on-target and off-target activities: Understanding the full spectrum of a compound's interactions provides a clearer picture of its potential therapeutic and adverse effects.
-
Guide lead optimization: Structure-activity relationship (SAR) studies can be informed by cross-reactivity data to improve selectivity.
-
Elucidate mechanisms of action: Off-target effects can sometimes contribute to the overall efficacy of a drug, a concept known as polypharmacology.
-
Predict potential toxicities: Early identification of interactions with kinases known to be associated with adverse events can help to de-risk a drug development program.
This guide focuses on pyridazinone-based kinase inhibitors, a class of compounds that has shown promise in targeting various kinases, including C-Terminal Src Kinase (CSK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Bruton's Tyrosine Kinase (BTK).
Comparative Cross-Reactivity Profiles
The following tables summarize the inhibitory activity of several pyridazinone-based kinase inhibitors against their primary targets and a selection of off-target kinases. It is important to note that this data is compiled from various sources and may not represent a direct head-to-head comparison under identical assay conditions.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target Kinases (% Inhibition @ 1µM or IC50) | Reference |
| CSK Inhibitor (Pyridazinone-based) | CSK | 5 | LCK (>10,000 nM) | [1][2] |
| VEGFR-2 Inhibitor (Pyridazinone-based) | VEGFR-2 | 6.65 | MMP-2 (IC50 = 5.66 nM), CAII (IC50 = 116.9 nM) | [3] |
| BTK Inhibitor (Pyrazolo[3,4-d]pyridazinone) | BTK | 0.91 (GDC-0853) | High selectivity reported, specific off-target data limited. | [4][5][6] |
| c-Met Inhibitor (MSC2156119) | c-Met | <1 | High kinase selectivity reported. | [7] |
| PI3Kδ Inhibitor (Pyridazinone-based) | PI3Kδ | - | Optimized for selectivity. | [8] |
Experimental Methodologies
Accurate and robust assessment of kinase inhibitor selectivity relies on a variety of experimental techniques. Below are detailed protocols for commonly employed assays.
Biochemical Kinase Assays
1. KINOMEscan® (Competition Binding Assay)
This high-throughput screening platform measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged kinases.
-
Principle: The amount of kinase captured on a solid support is quantified via qPCR of the DNA tag. A reduction in the amount of captured kinase in the presence of a test compound indicates binding.
-
Procedure:
-
A DNA-tagged kinase, an immobilized ligand, and the test compound are incubated.
-
The mixture is passed over a capture resin that binds the immobilized ligand.
-
Unbound components are washed away.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding.
-
2. Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate (peptide or protein).
-
Principle: The amount of radioactivity transferred to the substrate is proportional to the kinase activity.
-
Procedure:
-
The kinase, substrate, and test compound are incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter membrane.
-
The membrane is washed to remove unincorporated [γ-³³P]ATP.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
Inhibition is calculated relative to a DMSO control.
-
Cell-Based Kinase Assays
1. KiNativ™ (Activity-Based Protein Profiling)
This chemoproteomic platform profiles kinase inhibitor interactions directly in a native cellular context.
-
Principle: An ATP- or ADP-based probe covalently labels the active site of kinases in a cell lysate. A test compound competes with the probe for binding, and the degree of labeling is quantified by mass spectrometry.
-
Procedure:
-
Cells are lysed to prepare a native proteome.
-
The lysate is incubated with the test compound at various concentrations.
-
An ATP/ADP-biotin probe is added, which covalently labels the active site lysine (B10760008) of active kinases.
-
Biotinylated proteins are enriched using streptavidin beads.
-
The enriched proteins are digested, and the resulting peptides are analyzed by LC-MS/MS to identify and quantify the labeled kinases.
-
A decrease in the abundance of a labeled kinase peptide in the presence of the inhibitor indicates target engagement.
-
2. Cellular Phosphorylation Assays (e.g., Western Blot, ELISA)
These assays measure the phosphorylation status of a kinase's downstream substrate in cells treated with an inhibitor.
-
Principle: A reduction in the phosphorylation of a known substrate indicates inhibition of the upstream kinase.
-
Procedure (Western Blot):
-
Cells are treated with the kinase inhibitor.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed for the total substrate and a loading control for normalization.
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Evaluation of Pyrazolo[3,4- d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,5-Dibromo-2-methylpyridazin-3-one: A Guide for Laboratory Professionals
For immediate reference, treat 4,5-Dibromo-2-methylpyridazin-3-one as a halogenated organic hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [1][2] Adherence to proper disposal protocols is crucial for laboratory safety, environmental protection, and regulatory compliance.[3] This guide provides detailed procedures for the safe handling and disposal of this compound in a research environment.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, proper containment, and clear labeling.
-
Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves) separately from other waste streams.[3][11]
-
Crucially, this waste must be segregated into a designated "Halogenated Organic Waste" stream.[6][12] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[5]
-
Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[13][14]
-
-
Containment:
-
Use a dedicated, properly labeled, and leak-proof waste container.[1][3] The container must be made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (B3416737) (HDPE).
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.[12][13] Keep the container closed at all times except when adding waste.[2][5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste."[5][14]
-
List all contents of the container, including "this compound" and any solvents used.[3][12] Avoid using chemical formulas or abbreviations.[12]
-
Indicate the approximate concentration or percentage of each component.[6][14]
-
Include the accumulation start date on the label.[3]
-
-
Storage:
-
Disposal Request:
-
Once the container is full or has reached the maximum accumulation time allowed by your institution (often six months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2][13]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Decontamination of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
If the compound is considered an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.[2]
-
For non-acute hazardous waste, once the container is empty and free of residue, deface or remove all chemical labels before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.[2]
Quantitative Data Summary
Quantitative data regarding specific disposal limits for this compound is not available in the provided search results. The following table summarizes general guidelines for laboratory hazardous waste accumulation.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | Typically 6 months in a satellite accumulation area. | [1][13] |
| Maximum Volume (General) | Often limited to 25 gallons of total chemical waste per laboratory. | [13] |
| Maximum Volume (Acutely Hazardous) | As low as 1 quart for P-listed wastes. | [13] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for laboratory chemical waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. vumc.org [vumc.org]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. Page loading... [wap.guidechem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. fishersci.com [fishersci.com]
- 8. 4adi.com [4adi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. acewaste.com.au [acewaste.com.au]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 4,5-Dibromo-2-methylpyridazin-3-one
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of 4,5-Dibromo-2-methylpyridazin-3-one
This guide provides critical safety and operational information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. While a comprehensive Safety Data Sheet (SDS) with all physical and chemical hazard data is not publicly available, the following guidance is based on the known hazards of similar chemical structures and general best practices for handling halogenated organic compounds.[1]
Hazard Assessment
Based on available data for this compound, the compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
These classifications necessitate stringent adherence to the safety protocols outlined below.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or heavy-duty Nitrile). Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation. Halogenated hydrocarbons can degrade some glove materials; regular inspection for any signs of degradation is crucial.[2] While specific breakthrough times are not available, butyl rubber is often recommended for halogenated hydrocarbons. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas. | Protects the respiratory tract from potentially irritating and harmful dust and vapors.[2] |
Operational Plan: Safe Handling Protocols
A clear, step-by-step operational plan is essential for safe and consistent handling of chemical compounds.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Have all necessary PPE, spill cleanup materials, and waste containers prepared and within reach.
-
-
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate PPE as specified in the table above.
-
Avoid the formation of dust when handling the solid compound.[1]
-
Use spark-proof tools and equipment to prevent ignition sources.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Improper disposal of this compound and associated waste can pose environmental risks. Adhere to the following disposal protocols:
Waste Segregation and Disposal Procedures
| Waste Type | Segregation and Storage | Disposal Method |
| Solid Chemical Waste | Collect in a dedicated, clearly labeled "Halogenated Organic Waste" container. | Dispose of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] |
| Contaminated Labware (e.g., gloves, weigh paper, pipette tips) | Place in a sealed, labeled bag or container for "Solid Hazardous Waste." | Dispose of as hazardous waste. Do not mix with non-hazardous trash. |
| Contaminated Solvents | Collect in a dedicated, labeled "Halogenated Organic Liquid Waste" container. | Arrange for pickup and disposal by a certified hazardous waste management company. |
| Empty Containers | Rinse with a suitable solvent (collecting the rinsate as halogenated liquid waste), deface the label, and dispose of according to institutional guidelines. | Follow institutional procedures for chemically contaminated glassware or plasticware. |
Key Disposal Considerations:
-
Do not dispose of this compound or its waste down the drain.
-
Do not mix halogenated waste with non-halogenated waste streams.
-
Ensure all waste containers are kept closed except when adding waste.
-
Store waste containers in a well-ventilated area, away from incompatible materials, until collection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
